Oxacycloheptadec-8-en-2-one, (8Z)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(8Z)-1-oxacycloheptadec-8-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2/b4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPUOMWGQAOIT-RQOWECAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCOC(=O)CCCCCC=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCOC(=O)CCCCC/C=C\CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881237 | |
| Record name | Musk | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
398.00 to 399.00 °C. @ 760.00 mm Hg | |
| Record name | (Z)-7-Hexadecen-1,16-olide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031086 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123-69-3 | |
| Record name | Ambrettolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Musk | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacycloheptadec-8-en-2-one, (8Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Musk | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadec-7-en-16-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095I377U8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-7-Hexadecen-1,16-olide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031086 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(8Z)-Oxacycloheptadec-8-en-2-one chemical properties
An In-depth Technical Guide to (8Z)-Oxacycloheptadec-8-en-2-one
Foreword
(8Z)-Oxacycloheptadec-8-en-2-one, more commonly known by its trivial name Ambrettolide, stands as a cornerstone of the modern perfumer's palette. This macrocyclic lactone, prized for its potent and elegant musk odor, offers a unique combination of tenacity, diffusiveness, and olfactory beauty. This guide provides a comprehensive exploration of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in the fragrance and flavor industries.
Chemical Identity and Molecular Architecture
(8Z)-Oxacycloheptadec-8-en-2-one is a 16-membered macrocyclic lactone. Its structure is defined by a seventeen-membered ring containing an ester functional group (lactone) and a single cis-configured (Z) double bond between carbons 8 and 9. This specific stereochemistry is crucial for its characteristic olfactory profile.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (8Z)-1-Oxacycloheptadec-8-en-2-one[1] |
| Common Names | Ambrettolide, (Z)-7-Hexadecen-1,16-olide, Natural Musk Ambrette[1][2][3] |
| CAS Registry Number | 123-69-3[1][3] |
| Molecular Formula | C₁₆H₂₈O₂[1][3][4] |
| Molecular Weight | 252.39 g/mol [1][4] |
| InChI | InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2/b4-2-[1][3] |
| SMILES | C1CCCCOC(=O)CCCCC/C=C\CCC1[1] |
Caption: Simplified 2D representation of (8Z)-Oxacycloheptadec-8-en-2-one.
Physicochemical Properties
Ambrettolide is typically a colorless to pale yellow liquid with a characteristic powerful, sweet, and musky odor.[5] Its high molecular weight and macrocyclic structure contribute to its low volatility and excellent substantivity, making it a valuable fixative in fragrance formulations.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless liquid | [4] |
| Boiling Point | 187°C (at reduced pressure); 398-399°C (at 760 mmHg) | [1][4] |
| Density | ~0.956 g/mL at 25°C | [4][5] |
| Refractive Index (n20/D) | 1.477 - 1.482 | [4][5] |
| Flash Point | >99°C (>210.2°F) | [4][6] |
| Vapor Pressure | 0.000158 mmHg at 23°C | [4] |
| Solubility | Soluble in ethanol and chloroform.[5][7] |
| Log P (Octanol/Water) | 5.5 - 6.51 |[1][4] |
Spectroscopic Profile
The structural elucidation and quality control of (8Z)-Oxacycloheptadec-8-en-2-one rely on standard spectroscopic techniques.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which is critical for confirming the molecular weight (m/z 252.39).[3] The fragmentation pattern would be characteristic of a macrocyclic lactone.
-
Gas Chromatography (GC): Due to its application in fragrance, GC is a primary method for assessing purity and for isomeric analysis. Kovats retention indices are well-documented for both polar and non-polar columns, aiding in its identification within complex mixtures.[1][8]
Synthesis and Sourcing
(8Z)-Oxacycloheptadec-8-en-2-one can be obtained from both natural and synthetic sources.
-
Natural Extraction: The compound occurs naturally in the oil of ambrette seeds (Abelmoschus moschatus), from which its name is derived.[5]
-
Chemical Synthesis: The majority of commercially available Ambrettolide is produced synthetically. A common precursor is aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), which can be converted through a multi-step process involving protection, oxidation, and macrolactonization to yield the target molecule.[5]
-
Biotechnological Routes: Modern approaches are exploring microbial fermentation as a more sustainable method for producing this valuable fragrance ingredient.[7]
Caption: Simplified workflow for the chemical synthesis of Ambrettolide.
Chemical Reactivity and Stability
The reactivity of Ambrettolide is governed by its two primary functional groups: the lactone (cyclic ester) and the alkene (C=C double bond).
-
Lactone Hydrolysis: Under strong acidic or basic conditions, the lactone ring can be hydrolyzed to yield the corresponding open-chain ω-hydroxy carboxylic acid. This reaction is generally slow under neutral conditions, contributing to the molecule's stability in most formulations.
-
Alkene Reactions: The cis-double bond can undergo typical alkene reactions:
-
Hydrogenation: Catalytic hydrogenation will saturate the double bond, yielding the corresponding saturated macrocyclic lactone, oxacycloheptadecan-2-one. This alters the odor profile.[7]
-
Oxidation: Strong oxidizing agents can cleave the double bond.
-
Halogenation: The double bond can react with halogens like bromine or chlorine.
-
Caption: Key chemical reactions involving Ambrettolide.
Applications in Industry
The primary application of (8Z)-Oxacycloheptadec-8-en-2-one is in the fragrance industry, where it is highly regarded as a macrocyclic musk.
-
Perfumery: It is used as a foundational note in a wide array of fine fragrances. Its role is multifaceted:
-
Musk Note: It imparts a warm, sweet, and sensual musk character.[7][9]
-
Fixative: Its low volatility helps to prolong the evaporation of more volatile top and middle notes, increasing the overall longevity of a scent.[5][10]
-
Exaltolide/Diffuser: It can enhance and lift other notes in a composition, adding volume and radiance even at low concentrations.[5][9]
-
-
Cosmetics and Personal Care: Due to its pleasant and stable scent, it is incorporated into various scented products like lotions, soaps, and creams.[7]
-
Flavoring Agent: While its use in flavors is less common and has been subject to regulatory review, it has been explored for certain fruit profiles.[7][11]
Safety and Handling
(8Z)-Oxacycloheptadec-8-en-2-one is generally considered safe for its intended use in fragrances, though standard laboratory precautions should be observed.
-
GHS Classification: The substance does not meet the criteria for GHS hazard classification in many reports.[1] However, some safety data sheets may indicate a potential for allergic skin reaction (H317), classifying it as a skin sensitizer.[6]
-
Handling: Standard personal protective equipment (gloves, safety glasses) is recommended. Store in a cool, dry, and well-ventilated area away from ignition sources.[6]
-
Toxicity: It is described as being of low toxicity.[5] No components are listed as carcinogenic by IARC, NTP, or OSHA at levels greater than or equal to 0.1%.[6][12] When heated to decomposition, it may emit acrid smoke.[11][13]
Experimental Protocol: Quality Control via GC-MS
This section outlines a standard methodology for verifying the identity and purity of a sample of (8Z)-Oxacycloheptadec-8-en-2-one.
Objective: To confirm the identity and determine the purity of an Ambrettolide sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the Ambrettolide sample in a high-purity solvent such as ethanol or hexane.
-
Prepare a calibration standard of known pure Ambrettolide at a similar concentration.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent non-polar phase).
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the major peak.
-
-
Data Interpretation:
-
Identification: Compare the retention time of the major peak in the sample chromatogram to that of the pure standard. The retention times should match within an acceptable margin.
-
Confirmation: Compare the acquired mass spectrum of the sample peak with a reference spectrum (e.g., from the NIST library). The fragmentation pattern and the molecular ion peak (m/z 252) should match.[3]
-
Purity Assessment: Calculate the area percentage of the main peak in the TIC. Purity is often expressed as the area of the Ambrettolide peak relative to the total area of all peaks in the chromatogram.
-
Sources
- 1. Oxacycloheptadec-8-en-2-one, (8Z)- | C16H28O2 | CID 5365703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxacycloheptadec-8-en-2-one, (8Z)- (CAS 123-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Oxacycloheptadec-8-en-2-one, (8Z)- [webbook.nist.gov]
- 4. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]
- 5. AMBRETTOLIDE CAS#: 28645-51-4 [m.chemicalbook.com]
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- 7. Buy Oxacycloheptadec-8-en-2-one, (8Z)- | 123-69-3 [smolecule.com]
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- 9. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 10. Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
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The Structural Elucidation of (8Z)-Oxacycloheptadec-8-en-2-one: A Multi-faceted Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(8Z)-Oxacycloheptadec-8-en-2-one, more commonly known as Ambrettolide, is a macrocyclic lactone highly valued in the fragrance industry for its potent and elegant musk odor.[1][2] As a 17-membered ring compound, its structural determination presents unique challenges characteristic of macrocycles, such as conformational flexibility and a high degree of spectral similarity among its numerous aliphatic protons and carbons. This technical guide provides a comprehensive, in-depth analysis of the methodologies and logical processes involved in the complete structure elucidation of Ambrettolide. By synthesizing data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H NMR, ¹³C NMR, and 2D correlation experiments, we will illustrate a self-validating system of analysis. This document is intended to serve as a definitive reference for researchers in natural product chemistry, synthetic chemistry, and drug development, offering field-proven insights into the causality behind experimental choices in the structural analysis of complex macrocyclic molecules.
Introduction: The Enigma of Macrocyclic Musks
The journey into the chemical structure of macrocyclic musks began in the 1920s with Leopold Ružička's groundbreaking work on muscone and civetone, which overturned the prevailing theory that large ring structures were inherently unstable. Ambrettolide, discovered in 1927, is a naturally occurring musk found in the essential oil of ambrette seeds (Abelmoschus moschatus) and angelica sap.[1][3] Its structure, a 17-membered lactone with a single point of unsaturation, is key to its desirable olfactory properties.
The elucidation of such a structure is not a trivial pursuit. The high number of methylene (-CH₂) groups in the aliphatic chain leads to significant signal overlap in ¹H NMR spectra, and the molecule's flexibility can complicate crystallographic analysis. Therefore, a synergistic application of multiple spectroscopic techniques is not just beneficial, but essential for unambiguous structural assignment. This guide will walk through the logical workflow, from determining the molecular formula to pinpointing the exact location and stereochemistry of the functional groups.
Foundational Analysis: Molecular Formula and Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the cornerstone for establishing the molecular formula. For (8Z)-Oxacycloheptadec-8-en-2-one, the analysis would reveal a molecular ion [M]⁺ peak corresponding to a precise mass.
The presence of two oxygen atoms, suggested by the mass, is a critical piece of information that points towards either two hydroxyl groups, a carboxylic acid, an ether and a ketone, or an ester functionality. The even molecular weight is consistent with the nitrogen rule, suggesting an even number of nitrogen atoms (in this case, zero).
Degree of Unsaturation
With the molecular formula C₁₆H₂₈O₂, the degree of unsaturation (DoU) can be calculated using the formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
DoU = 16 + 1 - (28/2) = 3
A DoU of 3 indicates the presence of a combination of rings and/or double bonds. This initial calculation is a vital clue; in this case, it points to one ring and two double bonds, or two rings and one double bond. This information will be further refined by other spectroscopic methods.
Functional Group Identification: The Role of Infrared Spectroscopy
Infrared (IR) spectroscopy provides invaluable information about the functional groups present in a molecule. The IR spectrum of Ambrettolide displays characteristic absorption bands that are crucial for the initial structural hypothesis.
Table 1: Key Infrared (IR) Absorption Bands for Ambrettolide
| Frequency (cm⁻¹) | Intensity | Assignment | Implication |
| ~2929, ~2883 | Strong | C-H (sp³) stretching | Confirms the presence of a significant aliphatic hydrocarbon chain.[3] |
| ~1737 | Strong | C=O (ester) stretching | This is a key indicator of a lactone (cyclic ester) functionality, which is known to absorb at a slightly higher frequency than an acyclic ester. This accounts for one degree of unsaturation and both oxygen atoms.[3] |
| ~1460 | Medium | C-H bending | Further evidence of methylene groups.[3] |
The strong absorption at ~1737 cm⁻¹ is the most telling feature. It strongly suggests the presence of a carbonyl group within an ester, and its specific frequency is characteristic of a large-ring lactone. This single piece of data elegantly accounts for both oxygen atoms and one degree of unsaturation. The remaining two degrees of unsaturation must therefore be accounted for by a ring and a double bond.
Unraveling the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance
¹³C NMR spectroscopy provides a map of the carbon environments within the molecule. For a molecule with the formula C₁₆H₂₈O₂, we expect to see 16 distinct carbon signals, unless molecular symmetry is present.
Table 2: ¹³C NMR Spectral Data for (8Z)-Oxacycloheptadec-8-en-2-one (100 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Carbon Atom Assignment | Multiplicity (from DEPT) | Analysis |
| 174.05 | C-2 | C | Quaternary Carbon: The downfield shift is characteristic of a carbonyl carbon in an ester or lactone. This confirms the IR data. |
| 130.31 | C-8 or C-9 | CH | Olefinic Carbon: This signal, along with the one at 130.15 ppm, confirms the presence of a C=C double bond, accounting for the second degree of unsaturation. |
| 130.15 | C-9 or C-8 | CH | Olefinic Carbon: The chemical shift is very similar to its counterpart, typical for a double bond in a large, flexible ring. |
| 63.82 | C-16 | CH₂ | Oxygenated Carbon: This upfield signal for a CH₂ group indicates it is directly attached to the electron-withdrawing oxygen of the ester (C-O). |
| 34.64 | C-3 | CH₂ | Methylene Carbon: Alpha to the carbonyl group (C=O). |
| 29.52 - 25.37 | Remaining CH₂ | CH₂ | Aliphatic Methylene Carbons: This cluster of signals represents the numerous methylene groups in the long aliphatic chain of the macrocycle. |
The ¹³C NMR data provides a wealth of structural information:
-
Lactone Confirmation: The signal at 174.05 ppm (C-2) confirms the carbonyl of the lactone.
-
Alkene Confirmation: The two signals at ~130 ppm (C-8, C-9) confirm the presence of one double bond.
-
Ester Linkage: The signal at 63.82 ppm (C-16) identifies the methylene group attached to the ester oxygen.
-
Macrocycle Confirmation: The presence of a single C=O and a single C=C accounts for two degrees of unsaturation. The molecular formula requires three. The third must therefore be the large ring itself.
-
Lack of Symmetry: The presence of numerous distinct signals in the aliphatic region suggests a lack of high symmetry in the molecule's preferred conformation in solution.
The Proton Environment: ¹H Nuclear Magnetic Resonance
While ¹³C NMR defines the carbon framework, ¹H NMR spectroscopy details the proton environment and, crucially, the connectivity between atoms through spin-spin coupling. The ¹H NMR spectrum of Ambrettolide is complex due to the extensive overlap of signals from the many methylene groups.
Table 3: ¹H NMR Spectral Data for (8Z)-Oxacycloheptadec-8-en-2-one (400 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Proton Assignment | Analysis |
| 5.32 | t, J = 4.6 Hz | 2H (H-8, H-9) | Olefinic Protons: This signal confirms the C=C double bond. The small coupling constant is characteristic of protons on a cis (Z) double bond within a macrocycle. This is a critical piece of stereochemical information. |
| 4.13 | t, J = 5.4 Hz | 2H (H-16) | Oxygenated Methylene Protons: This triplet corresponds to the two protons on the carbon adjacent to the ester oxygen (C-16). Its downfield shift is due to the deshielding effect of the oxygen. |
| 2.32 | t, J = 6.4 Hz | 2H (H-3) | Alpha-Carbonyl Methylene Protons: This triplet represents the two protons on the carbon adjacent to the carbonyl group (C-3). The downfield shift is due to the electron-withdrawing nature of the carbonyl. |
| 2.05 | m | 4H (H-7, H-10) | Allylic Methylene Protons: These are the protons on the carbons adjacent to the double bond. Their chemical shift is characteristic of an allylic position. |
| 1.63 | m | 4H | Methylene Protons: Protons beta to the ester/carbonyl or double bond. |
| 1.33 | m | 14H | Bulk Methylene Protons: This large, complex multiplet represents the remaining seven CH₂ groups in the aliphatic chain, which are too similar in their electronic environment to be easily resolved. |
The ¹H NMR data provides the final, crucial pieces of the puzzle:
-
Confirmation of Key Groups: The distinct signals for the olefinic, oxygenated methylene, and alpha-carbonyl methylene protons confirm the local environments around the functional groups.
-
Stereochemistry of the Double Bond: The triplet multiplicity and small coupling constant (J = 4.6 Hz) of the olefinic protons at δ 5.32 are strong evidence for a (Z) or cis configuration. In a flexible macrocycle, the dihedral angles often lead to smaller coupling constants, but this value is highly indicative of a cis geometry when compared to typical trans couplings.
Assembling the Pieces: The Logical Workflow
The elucidation of the structure of (8Z)-Oxacycloheptadec-8-en-2-one is a process of logical deduction, where each piece of spectroscopic data validates and builds upon the others.
Caption: Logical workflow for the structure elucidation of Ambrettolide.
Corroboration through Synthesis
While spectroscopic analysis provides a robust and definitive structure, total synthesis from known starting materials offers the ultimate confirmation. Several synthetic routes to Ambrettolide have been developed, often starting from compounds like aleuritic acid or through ring-closing metathesis reactions.[6][7] When a synthetic sample, produced through a known series of reactions, is shown to have identical spectroscopic data (NMR, IR, MS) and physical properties to the natural isolate, the proposed structure is considered unequivocally proven.
Conclusion
The structure elucidation of (8Z)-Oxacycloheptadec-8-en-2-one is a classic example of the power of a multi-technique spectroscopic approach. No single method provides the complete picture, but together, they form a self-validating and interlocking web of evidence. Mass spectrometry establishes the molecular formula, Infrared spectroscopy identifies the key lactone functional group, ¹³C NMR maps the carbon skeleton, and ¹H NMR reveals the proton environments and crucial stereochemical details of the double bond. This systematic process, moving from the general to the specific, allows for the unambiguous assignment of one of the most important and elegant molecules in the perfumer's palette. The principles outlined in this guide are fundamental and broadly applicable to the structural determination of other complex natural and synthetic molecules.
References
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ResearchGate. (n.d.). Mass spectrum and chemical structure of (Z)-Oxacycloheptadec-8-en-2-one. Retrieved January 14, 2026, from [Link]
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(8Z)-Oxacycloheptadec-8-en-2-one natural sources and isolation
An In-depth Technical Guide to the Natural Sources and Isolation of (8Z)-Oxacycloheptadec-8-en-2-one for Researchers and Drug Development Professionals
Foreword: The Allure of a Macrocyclic Musk
(8Z)-Oxacycloheptadec-8-en-2-one, more commonly known in the fragrance and flavor industry as Ambrettolide, is a macrocyclic lactone prized for its potent, elegant, and persistent musk odor.[1][2][3] Its unique olfactory profile, reminiscent of natural musk with floral and fruity undertones, has made it a valuable ingredient in high-end perfumery and a subject of interest for various chemical and biological applications.[4][5] This guide provides a comprehensive overview of the natural origins of this fascinating molecule and the scientific principles and methodologies behind its isolation and purification. We will delve into its primary plant and microbial sources, critically evaluate the evidence for its presence in the animal kingdom, and provide detailed protocols for its extraction and characterization, equipping researchers and development professionals with the foundational knowledge to harness this remarkable natural product.
Chapter 1: Natural Occurrence of (8Z)-Oxacycloheptadec-8-en-2-one
The quest for natural sources of musk compounds has been driven by the ethical and conservational concerns associated with animal-derived musks.[6] (8Z)-Oxacycloheptadec-8-en-2-one has emerged as a key player in this arena, with its presence confirmed in the plant and microbial kingdoms.
The Premier Botanical Source: Ambrette Seeds (Abelmoschus moschatus)
The most significant and commercially exploited natural source of (8Z)-Oxacycloheptadec-8-en-2-one is the seed of the ambrette plant, Abelmoschus moschatus Medik. (syn. Hibiscus abelmoschus), a member of the Malvaceae family.[7] Native to India, this plant is now cultivated in various tropical regions for its aromatic seeds.[7] The characteristic musky aroma of the seeds is primarily attributed to Ambrettolide.[8]
The essential oil obtained from ambrette seeds is a complex mixture of compounds. While the exact composition can vary depending on the geographical origin and extraction method, (8Z)-Oxacycloheptadec-8-en-2-one is consistently a major constituent.
| Component | Representative Percentage (%) | Reference |
| (2E,6E)-Farnesyl acetate | 51.45 - 58.0 | [4][9] |
| (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) | 7.8 - 12.96 | [4][9] |
| Decyl acetate | 4.8 - 6.53 | [9][10] |
| (2Z,6E)-Farnesyl acetate | 3.5 | [9] |
| Dodecyl acetate | 2.4 | [9] |
Table 1: Major chemical constituents of Ambrette seed essential oil.
A Microbial Source: The Fungus Perenniporia robiniophila
Recent discoveries have unveiled a microbial source for Ambrettolide. A patent has described the production of (8Z)-Oxacycloheptadec-8-en-2-one from the medicinal fungus Perenniporia robiniophila.[11][12] This finding opens up avenues for the biotechnological production of this valuable lactone through fermentation, offering a potentially more sustainable and scalable alternative to agricultural sourcing. The process involves the cultivation of the fungus, followed by the extraction and purification of Ambrettolide from its fructification or mycelium.[11][12]
The Animal Kingdom: A Tentative Link to Musk Deer
The historical source of musk fragrances is the glandular secretions of the male musk deer (Moschus species).[13] The primary odoriferous component of deer musk is muscone (3-methylcyclopentadecanone).[12] However, there is a tantalizing yet not definitively substantiated link between musk deer and (8Z)-Oxacycloheptadec-8-en-2-one. A PubChem entry describes this lactone as the "pure essence from secretion of preputial follicles of Moschus moschiferus L.".[14][15] Despite this, comprehensive analytical studies of musk deer secretions often do not list Ambrettolide as a significant component, focusing on muscone and a variety of other compounds, including other macrocyclic ketones, steroids, and fatty acids.[6][8][12][16] Given the current body of scientific literature, the presence of (8Z)-Oxacycloheptadec-8-en-2-one in musk deer secretions should be considered tentative and requires further analytical confirmation.
Insect Pheromones: An Unconfirmed Role
While many macrocyclic lactones serve as pheromones in the insect world, extensive searches of the literature and pheromone databases have not revealed any evidence of (8Z)-Oxacycloheptadec-8-en-2-one being utilized as a pheromone by any known insect species.
Chapter 2: Isolation and Purification from Abelmoschus moschatus Seeds
The isolation of (8Z)-Oxacycloheptadec-8-en-2-one from ambrette seeds is a multi-step process that begins with the extraction of the essential oil, followed by purification to concentrate the desired lactone. The choice of extraction methodology is critical as it influences both the yield and the olfactory quality of the final product.
Extraction Methodologies
Two primary methods are employed for the extraction of the essential oil from ambrette seeds: steam distillation and solvent extraction.
This traditional method is widely used for extracting essential oils. It is particularly effective for volatile compounds that are immiscible with water.
Principle: Co-distillation with water allows for the volatilization of high-boiling-point compounds like Ambrettolide at temperatures below their decomposition point. The combined vapor pressure of the immiscible liquid and water reaches atmospheric pressure at a temperature lower than the boiling point of either component.
Protocol for Steam Distillation:
-
Preparation of Plant Material: Coarsely grind the dried ambrette seeds to increase the surface area for efficient oil release.[9]
-
Apparatus Setup: Place the ground seeds in a still, and add water. The still is connected to a steam generator and a condenser, which in turn is connected to a separator (e.g., a Clevenger-type apparatus).
-
Distillation: Pass steam through the ground seeds. The steam will carry the volatile oil vapors into the condenser.
-
Condensation and Separation: In the condenser, the steam and oil vapors are cooled and revert to their liquid forms. Due to the immiscibility of the oil and water, they form two distinct layers in the separator.
-
Collection: The lighter essential oil layer is decanted from the top of the aqueous layer.
-
Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.
Causality Behind Experimental Choices:
-
Grinding the seeds: This ruptures the cell walls, facilitating the release of the essential oil which is primarily located in the seed coat.[6]
-
Use of steam: This provides a gentle heating method that prevents the thermal degradation of sensitive aromatic compounds.
Yield: Steam distillation typically yields around 0.15-0.2% of essential oil from the seeds.[6] The resulting oil may initially have a "fatty" odor and often requires an aging period of several months to develop its full, characteristic musky bouquet.[8]
Solvent extraction is an alternative method that can provide a higher yield of the aromatic compounds.
Principle: This method relies on the differential solubility of the desired compounds in a specific solvent. Ambrettolide, being a relatively non-polar molecule, is readily soluble in non-polar organic solvents.[6] Soxhlet extraction is a continuous extraction method that allows for the efficient removal of the desired compounds with a minimal amount of solvent.
Protocol for Soxhlet Extraction:
-
Preparation of Plant Material: Finely powder the dried ambrette seeds (e.g., to a particle size of 40-60 µm).[4]
-
Apparatus Setup: Place the powdered seeds in a cellulose thimble and insert the thimble into the main chamber of the Soxhlet extractor. The extractor is then fitted onto a flask containing the extraction solvent and topped with a condenser.
-
Choice of Solvent: Non-polar solvents such as hexane or petroleum ether are preferred due to the non-polar nature of Ambrettolide.[6] Benzene has also been used historically.[4] A solvent-to-material ratio of 10:1 is typically employed.[4]
-
Extraction: Heat the solvent in the flask. The solvent vapor travels up the distillation arm, is condensed by the condenser, and drips down into the thimble containing the seeds. The solvent fills the thimble and extracts the soluble compounds. Once the solvent reaches the top of the siphon arm, the entire contents of the thimble are siphoned back into the boiling flask.
-
Duration: This cycle is repeated for an extended period (e.g., 12 hours) to ensure complete extraction.[4]
-
Solvent Recovery: After extraction, the solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield a waxy, semi-solid mass known as "concrete".
Causality Behind Experimental Choices:
-
Fine powdering: Maximizes the surface area for solvent penetration and efficient extraction.
-
Soxhlet apparatus: Allows for continuous extraction with a fresh batch of distilled solvent, ensuring a high extraction efficiency.
-
Non-polar solvents: "Like dissolves like." The non-polar nature of these solvents makes them ideal for extracting the non-polar Ambrettolide.[6]
Yield: Solvent extraction generally provides a higher yield of the concrete (around 5.5-6.95%) and the absolute oil (0.38-0.6%) compared to steam distillation.[4][6] The resulting product is often described as having a more fragrant and truer musky odor than the steam-distilled oil.[6]
Purification of the Crude Extract
The crude extract obtained from solvent extraction (the "concrete") contains not only the desired essential oil but also a significant amount of non-volatile, odorless fatty acids.[4] These must be removed to obtain the "absolute" oil.
Protocol for Fatty Acid Removal (Freezing Technique):
-
Dissolution: Dissolve the crude concrete in a polar solvent in which the fatty acids have low solubility at reduced temperatures, such as ethanol.
-
Cooling: Cool the solution to a low temperature (e.g., -20°C).[12] This causes the fatty acids to precipitate out of the solution.
-
Filtration: Filter the cold solution to remove the precipitated fatty acids.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the absolute oil, which is now enriched in Ambrettolide and other volatile components.
Isolation of (8Z)-Oxacycloheptadec-8-en-2-one by Column Chromatography
To obtain pure (8Z)-Oxacycloheptadec-8-en-2-one, the absolute oil is subjected to column chromatography.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. By carefully selecting the stationary and mobile phases, compounds with different polarities can be effectively separated.
General Protocol for Column Chromatography:
-
Stationary Phase: A polar adsorbent such as silica gel is typically used as the stationary phase.[11]
-
Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (wet packing) or as a dry powder followed by the solvent (dry packing).[17]
-
Sample Loading: The absolute oil is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the silica gel column.
-
Elution: A mobile phase (eluent), typically a mixture of non-polar and slightly more polar solvents (e.g., a gradient of hexane and ethyl acetate), is passed through the column. The less polar compounds will travel down the column faster, while the more polar compounds will be retained more strongly by the silica gel.
-
Fraction Collection: The eluent is collected in a series of fractions as it exits the column.
-
Analysis: Each fraction is analyzed by a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure (8Z)-Oxacycloheptadec-8-en-2-one.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is evaporated to yield the isolated (8Z)-Oxacycloheptadec-8-en-2-one.
Chapter 3: Analytical Characterization
The identification and quantification of (8Z)-Oxacycloheptadec-8-en-2-one in natural extracts are typically performed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a complex mixture.
-
Gas Chromatography (GC): The components of the essential oil are separated based on their boiling points and polarity as they pass through a capillary column. The retention time (the time it takes for a compound to elute from the column) is a characteristic property of the compound under a given set of conditions.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron impact), causing them to fragment. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. The fragmentation pattern provides valuable information for structure elucidation.[4]
The NIST WebBook provides a reference mass spectrum for (8Z)-Oxacycloheptadec-8-en-2-one, which can be used for comparison and identification.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in a molecule and their chemical environment.
The characterization of isolated Ambrettolide by ¹H NMR has been reported, confirming its structure.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of (8Z)-Oxacycloheptadec-8-en-2-one would show characteristic absorption bands for the ester carbonyl group (C=O) and the C-O stretching of the lactone ring, as well as the C=C stretching of the double bond. A marked difference is observed between the FTIR spectrum of the crude ambrette seed oil and the isolated Ambrettolide, reflecting the removal of impurities.[4]
Conclusion
(8Z)-Oxacycloheptadec-8-en-2-one is a naturally occurring macrocyclic lactone of significant interest to the fragrance, flavor, and pharmaceutical industries. Its primary and most well-documented source is the seeds of Abelmoschus moschatus, from which it can be isolated through a combination of extraction and chromatographic techniques. The emergence of microbial sources like Perenniporia robiniophila presents exciting opportunities for its biotechnological production. While its presence in musk deer remains a topic for further investigation, the established methods for its isolation from botanical sources provide a robust foundation for researchers and industry professionals. The detailed protocols and analytical methodologies outlined in this guide serve as a valuable resource for the exploration and utilization of this remarkable natural compound.
References
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Nautiyal, O. H., & Tiwari, K. (2011). Extraction of Ambrette seed oil and isolation of Ambrettolide with its Characterization by 1 H NMR. Journal of Natural Products, 4, 75-80. [Link]
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Joseph, E., Banerjee, A., & Donde, C. (2020). Extraction of musk fragrance oil from Ambrette seeds (Abelmoschus moschatus). Journal of Emerging Technologies and Innovative Research, 7(4), 830-833. [Link]
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Chemical composition of Ambrette Essential Oil. (2017). UKEssays. [Link]
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Oxacycloheptadec-8-en-2-one, (8Z)-. PubChem. [Link]
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The essential differences in microbial and chemical components of musk of different qualities secreted by captive male forest musk deer (Moschus berezovskii). ProQuest. [Link]
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Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria. (2015). Molecules, 20(1), 383-394. [Link]
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Abelmoschus moschatus. PROSEA. [Link]
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Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey. (2024). [Link]
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Oxacycloheptadec-8-en-2-one, (8Z)-. NIST WebBook. [Link]
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Ambrettolide (CAS N° 28645-51-4). ScenTree. [Link]
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Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery. Scentspiracy. [Link]
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Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]
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Study of compositions of musks in different types secreted by forest musk deer (Moschus berezovskii). (2021). PLOS ONE, 16(3), e0245677. [Link]
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Ambrette and Аmbrettolide in Perfumery. (2022). Fragrantica. [Link]
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Ambrette Seeds Oil Distillation Plant. Mechotech. [Link]
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Deer musk. Wikipedia. [Link]
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Ambrettolide: A Comprehensive Technical Guide for Researchers and Scientists
This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a thorough understanding of Ambrettolide, a macrocyclic musk of significant interest. This document delves into its chemical identity, synthesis, analytical methodologies, and biological interactions, with a focus on practical, field-proven insights.
Introduction: The Significance of Ambrettolide
Ambrettolide, a macrocyclic lactone, is a highly valued compound, primarily known for its potent and elegant musk fragrance.[1][2] It is a key component in fine perfumery, prized for its ability to impart warmth, richness, and substantivity to fragrance compositions.[1][3][4] Beyond its olfactory properties, the unique macrocyclic structure of Ambrettolide and related musks makes them subjects of interest in medicinal chemistry and drug discovery for their potential biological activities.[5] This guide will explore the technical nuances of Ambrettolide, providing a foundational understanding for its application and study.
Chemical Identity: CAS Numbers and Synonyms
A critical point of clarification in the study of Ambrettolide is the existence of two primary CAS numbers, which refer to different, though closely related, molecules. This distinction is crucial for accurate research and sourcing.
-
CAS Number 7779-50-2: This number corresponds to the naturally occurring (Z)-7-Hexadecen-1,16-olide, the primary musk component of ambrette seed oil, derived from the plant Abelmoschus moschatus.[6]
-
CAS Number 28645-51-4: This number is assigned to Isoambrettolide, a synthetic isomer of the natural compound.[6] Due to its cost-effectiveness and consistent quality, this is the most common form of Ambrettolide in commercial use.[7]
The nomenclature surrounding Ambrettolide can be complex. The following table summarizes the key identifiers and synonyms associated with both the natural and synthetic forms.
| Identifier | Natural Ambrettolide | Synthetic Isoambrettolide |
| Primary CAS No. | 7779-50-2 | 28645-51-4 |
| Chemical Name | (Z)-7-Hexadecen-1,16-olide | Oxacycloheptadec-10-en-2-one |
| Molecular Formula | C16H28O2 | C16H28O2 |
| Molecular Weight | 252.39 g/mol | 252.4 g/mol |
| Synonyms | Ambrettolide, (Z)-omega-6-Hexadecenlactone, 16-Hydroxy-7-hexadecenoic acid lactone | Isoambrettolide, Ambrettozone, Hexadec-9-en-1,16-lactone, Moschus lactone, Lanbrettolide, Scentolide |
Synthesis of Ambrettolide: Methodologies and Workflows
The commercial production of Ambrettolide relies on synthetic routes, with several methods developed to achieve high purity and yield. Two prominent starting materials are aleuritic acid and 1,9-cyclohexadecadiene.
Synthesis from Aleuritic Acid
Aleuritic acid, a major component of shellac, is a common precursor for Ambrettolide synthesis. The general pathway involves the formation of a dioxolane derivative, followed by acetylation and subsequent lactonization.
Caption: Synthesis workflow of Ambrettolide isomers from 1,9-Cyclohexadecadiene.
Experimental Protocol: Synthesis of Ambrettolide Isomers from 1,9-Cyclohexadecadiene
-
Epoxidation: Dissolve 1,9-cyclohexadecadiene in a suitable solvent like dichloromethane. Add a peracid (e.g., m-chloroperoxybenzoic acid) portion-wise while maintaining the temperature below 25°C. The reaction is typically stirred for several hours until completion.
-
Reduction: The resulting 1,2,9,10-diepoxycyclohexadecane is then reduced to a mixture of cyclohexadecanediols using a reducing agent such as lithium aluminum hydride in an ethereal solvent.
-
Oxidation to Hydroxy Ketones: The diol mixture is oxidized to the corresponding hydroxy ketones using an oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane.
-
Baeyer-Villiger Oxidation: The hydroxy ketone mixture undergoes a Baeyer-Villiger oxidation using a peracid in the presence of a Lewis acid catalyst like boron trifluoride etherate to yield a mixture of hydroxy cyclohexadecanolides.
-
Dehydration and Purification: The final step is the dehydration of the hydroxy lactones using a strong acid catalyst to form a mixture of Ambrettolide isomers. The product is then purified by vacuum distillation.
Analytical Methods for Ambrettolide
For quality control, research, and formulation development, robust analytical methods are essential for the identification and quantification of Ambrettolide.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for analyzing volatile and semi-volatile compounds like Ambrettolide. It allows for the separation of isomers and the confident identification of the compound based on its mass spectrum.
Caption: A typical GC-MS workflow for the analysis of Ambrettolide.
GC-MS Protocol for Ambrettolide Analysis
-
Sample Preparation: Prepare a dilute solution of the Ambrettolide sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: The resulting mass spectrum can be compared to a reference library (e.g., NIST) for identification. The retention time should also be compared to that of a known standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and purity assessment of Ambrettolide.
¹H-NMR and ¹³C-NMR Spectroscopy Protocol for Ambrettolide
-
Sample Preparation: Dissolve approximately 5-10 mg of the Ambrettolide sample in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H-NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Chemical Shifts (in CDCl₃): The spectrum will show characteristic signals for the olefinic protons (around 5.3 ppm), the methylene group adjacent to the ester oxygen (around 4.1 ppm), and a complex multiplet for the other methylene groups in the macrocyclic ring.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (in CDCl₃): Expect signals for the carbonyl carbon (around 174 ppm), the olefinic carbons (around 130 ppm), the carbon adjacent to the ester oxygen (around 64 ppm), and multiple signals for the other aliphatic carbons.
-
-
Data Analysis: The chemical shifts, coupling patterns, and integration of the signals are used to confirm the structure and assess the purity of the sample.
Biological Activity and Mechanism of Action
For professionals in drug development, understanding the biological interactions of Ambrettolide is of paramount importance.
Interaction with Olfactory Receptors
The characteristic musk odor of Ambrettolide is a result of its interaction with specific olfactory receptors (ORs) in the nasal epithelium. Recent research has identified human olfactory receptors, such as OR5AN1, that are activated by macrocyclic musks like Ambrettolide. [8]The binding of Ambrettolide to these G-protein coupled receptors initiates a signaling cascade that results in the perception of its distinct scent.
Caption: Conceptual diagram of Ambrettolide's interaction with an olfactory receptor.
Potential Pharmacological Activities
While the primary application of Ambrettolide is in fragrances, the broader class of macrocyclic compounds, including natural musks from which Ambrettolide is derived, has been investigated for various pharmacological effects. Studies on natural musk have suggested potential anti-inflammatory, neuroprotective, and anticancer activities. [9]It is important to note that these studies often involve complex mixtures of compounds found in natural musk, and further research is needed to determine the specific activities of isolated Ambrettolide. The exploration of macrocyclic lactones as a scaffold in drug design is an active area of research.
Regulatory and Safety Information
Ambrettolide is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA). [2]Its FEMA number is 2555. As with any chemical, it is essential to handle Ambrettolide in accordance with its Safety Data Sheet (SDS), using appropriate personal protective equipment, especially in a laboratory or industrial setting.
Comparative Analysis: Natural vs. Synthetic Ambrettolide
The choice between natural and synthetic Ambrettolide depends on the specific application, cost considerations, and desired olfactory profile.
| Feature | Natural Ambrettolide | Synthetic Isoambrettolide |
| Source | Ambrette seeds (Abelmoschus moschatus) | Chemical Synthesis |
| Odor Profile | Described as smoother, finer, and less fatty. May have more complex nuances due to trace components. [7] | A clean, powerful musk with fruity and floral undertones. Highly consistent from batch to batch. |
| Purity | Can vary depending on the extraction and purification process. | Typically high purity. |
| Cost | Significantly more expensive due to the low yield from natural sources. | More cost-effective for large-scale applications. |
| Availability | Limited and subject to variations in crop yields. | Readily available from various chemical suppliers. |
Conclusion
Ambrettolide is a fascinating and commercially important macrocyclic musk with a well-defined chemical identity and established synthetic routes. Its unique olfactory properties stem from its specific interactions with olfactory receptors. For researchers and drug development professionals, Ambrettolide and its macrocyclic lactone structure present opportunities for further investigation into its biological activities and potential therapeutic applications. A thorough understanding of its chemistry, synthesis, and analysis is fundamental to unlocking its full potential in both fragrance and scientific research.
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Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. (2018). PubMed Central. [Link]
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Facile synthesis of (E)-7-hexadecen-1,16-olide (ambrettolide). (n.d.). Zenodo. [Link]
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Musk Ambrette to Ambrettolide Substitution Guide. (2025). Scentspiracy. [Link]
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Ambrettolide (CAS N° 28645-51-4). (n.d.). ScenTree. [Link]
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Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid. (1963). Journal of the Chemical Society (Resumed). [Link]
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preparation of macrocyclic lactones. (2019). Justia Patents. [Link]
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Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey. (2024). A B Enterprises. [Link]
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Ambrettolide Vs Isoambrettolide. (2024). Reddit. [Link]
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Ambrettolide. (n.d.). Givaudan. [Link]
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Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of (8Z)-Oxacycloheptadec-8-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(8Z)-Oxacycloheptadec-8-en-2-one , also widely known by its common name Ambrettolide , is a macrocyclic lactone of significant interest in the fragrance and pharmaceutical industries. Its characteristic musk odor has made it a valuable component in perfumery, while its unique 17-membered ring structure serves as a scaffold in medicinal chemistry.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and the development of novel derivatives. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of (8Z)-Oxacycloheptadec-8-en-2-one, grounded in established scientific principles and experimental best practices.
Molecular Structure and Spectroscopic Correlation: A Synergistic Approach
The structural elucidation of (8Z)-Oxacycloheptadec-8-en-2-one, with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol , relies on the synergistic interpretation of data from various spectroscopic techniques.[2][4] Each method provides a unique piece of the structural puzzle, and together they offer a definitive confirmation of its chemical identity.
Caption: Workflow for the structural elucidation of (8Z)-Oxacycloheptadec-8-en-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of (8Z)-Oxacycloheptadec-8-en-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (8Z)-Oxacycloheptadec-8-en-2-one is characterized by signals corresponding to the olefinic protons of the Z-configured double bond, the protons alpha to the carbonyl group and the ester oxygen, and a complex multiplet for the numerous methylene groups in the macrocyclic ring.
Table 1: ¹H NMR Spectroscopic Data for (8Z)-Oxacycloheptadec-8-en-2-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.35 | m | 2H | -CH=CH- (Olefinic protons) |
| ~4.15 | t | 2H | -CH₂-O- |
| ~2.30 | t | 2H | -CH₂-C(=O)- |
| ~2.05 | m | 4H | Allylic protons |
| ~1.20-1.70 | m | 18H | Ring methylene protons |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are typical values.
The downfield chemical shift of the olefinic protons around 5.35 ppm is characteristic of hydrogens on a carbon-carbon double bond. The Z-configuration is typically confirmed by the coupling constant (J-value) between these protons, which is expected to be in the range of 4-11 Hz. The protons on the carbon adjacent to the ester oxygen (-CH₂-O-) are deshielded and appear as a triplet around 4.15 ppm. Similarly, the protons alpha to the carbonyl group (-CH₂-C(=O)-) are observed as a triplet at approximately 2.30 ppm. The large, unresolved multiplet between 1.20 and 1.70 ppm corresponds to the remaining methylene protons of the macrocyclic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.
Table 2: ¹³C NMR Spectroscopic Data for (8Z)-Oxacycloheptadec-8-en-2-one
| Chemical Shift (δ) ppm | Assignment |
| ~174.0 | C=O (Ester carbonyl) |
| ~130.0 | -CH=CH- (Olefinic carbons) |
| ~64.0 | -CH₂-O- |
| ~34.5 | -CH₂-C(=O)- |
| ~25.0-30.0 | Ring methylene carbons |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are typical values.
The carbonyl carbon of the ester functional group is the most deshielded, appearing at approximately 174.0 ppm. The two olefinic carbons are observed around 130.0 ppm. The carbon atom attached to the ester oxygen is found at about 64.0 ppm, while the carbon alpha to the carbonyl group is located near 34.5 ppm. The remaining methylene carbons of the large ring give rise to a series of peaks in the 25.0-30.0 ppm region.
Caption: Key ¹H and ¹³C NMR spectral correlations for the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (8Z)-Oxacycloheptadec-8-en-2-one, the IR spectrum is dominated by the characteristic absorption bands of the ester carbonyl and the C-H bonds.
Table 3: FT-IR Spectroscopic Data for (8Z)-Oxacycloheptadec-8-en-2-one
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2925, ~2855 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1650 | Medium (weak) | C=C stretch (alkene) |
The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group. The presence of strong C-H stretching vibrations around 2925 and 2855 cm⁻¹ confirms the aliphatic nature of the macrocyclic ring. A strong band at approximately 1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage. The C=C stretching vibration of the cis-disubstituted double bond is expected to be weak and may appear around 1650 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern. For (8Z)-Oxacycloheptadec-8-en-2-one, electron ionization (EI) is a common technique.
The mass spectrum of (8Z)-Oxacycloheptadec-8-en-2-one, as provided by the NIST WebBook, shows a molecular ion peak (M⁺) at m/z 252, which corresponds to its molecular weight.[5]
Table 4: Key Fragments in the EI-Mass Spectrum of (8Z)-Oxacycloheptadec-8-en-2-one
| m/z | Interpretation |
| 252 | Molecular ion [M]⁺ |
| 234 | [M - H₂O]⁺ |
| Various smaller fragments | Resulting from cleavage of the macrocyclic ring |
The fragmentation of macrocyclic lactones can be complex. Common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O), as evidenced by a peak at m/z 234. Cleavage of the ester linkage and fragmentation of the long aliphatic chain lead to a series of smaller fragment ions.
Experimental Protocols: Ensuring Data Integrity
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for the spectroscopic analysis of (8Z)-Oxacycloheptadec-8-en-2-one.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (8Z)-Oxacycloheptadec-8-en-2-one in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a high-purity solvent is crucial to avoid interfering signals.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation: As (8Z)-Oxacycloheptadec-8-en-2-one is a liquid at room temperature, the neat liquid can be analyzed directly.[1] Place a small drop of the sample between two KBr or NaCl plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.
Conclusion: A Unified Spectroscopic Portrait
The collective spectroscopic data from NMR, IR, and MS provides a definitive and detailed characterization of (8Z)-Oxacycloheptadec-8-en-2-one. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the cis-stereochemistry of the double bond. The IR spectrum confirms the presence of the key ester functional group and the aliphatic nature of the molecule. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. This comprehensive spectroscopic profile is indispensable for researchers and professionals working with this important macrocyclic lactone, ensuring its unambiguous identification and facilitating its application in various scientific and industrial domains.
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GSIS. (8Z)-OXACYCLOHEPTADEC-8-EN-2-ONE. Global Substance Registration System. Retrieved from [Link]
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PubChem. (8Z)-Oxacycloheptadec-8-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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The Enduring Allure of a Subtle Musk: A Technical Guide to (8Z)-Oxacycloheptadec-8-en-2-one
This guide provides an in-depth exploration of (8Z)-Oxacycloheptadec-8-en-2-one, a macrocyclic musk commonly known as Ambrettolide. Esteemed by researchers, scientists, and professionals in drug development and perfumery, this molecule holds a significant place in the history of fragrance chemistry. This document delves into its discovery, historical evolution, synthesis, and multifaceted applications, offering a comprehensive technical resource.
Introduction: The Molecular Architecture of a Cherished Aroma
(8Z)-Oxacycloheptadec-8-en-2-one, or Ambrettolide, is a 16-membered macrocyclic lactone with the chemical formula C₁₆H₂₈O₂.[1][2][3] Its structure, featuring a cis-double bond between carbons 8 and 9, is pivotal to its characteristic soft, musky, and slightly fruity-floral aroma.[4][5] This unique olfactory profile has cemented its status as a cornerstone of the modern perfumer's palette and a subject of continuous scientific inquiry.
The Genesis of Ambrettolide: From Nature's Blueprint to Laboratory Triumph
Natural Occurrences: A Scented Seed's Secret
The story of Ambrettolide begins in the plant kingdom. It is a key constituent of the essential oil derived from the seeds of the ambrette plant (Abelmoschus moschatus), a species of hibiscus native to India.[6] The oil, a highly valued and expensive perfumery raw material, possesses a complex and tenacious musky odor, largely attributable to the presence of Ambrettolide.[7] The compound is also found in angelica root oil, further highlighting its natural origins.[4]
The Dawn of a Synthetic Musk: A Historical Perspective
The year 1927 marked a turning point in the history of synthetic musks with the first synthesis of Ambrettolide. This achievement was a direct result of the quest to find stable, reliable, and ethically sourced alternatives to animal-derived musks. The pioneering work in this era laid the foundation for the industrial-scale production of macrocyclic musks, forever changing the landscape of the fragrance industry.[8]
The Art and Science of Synthesis: Crafting a Musk
The journey from simple precursors to the complex macrocyclic structure of Ambrettolide is a testament to the ingenuity of organic chemists. Several synthetic routes have been developed over the years, each with its own set of advantages and challenges.
Synthesis from Aleuritic Acid: A Natural Starting Point
Aleuritic acid, a major component of shellac, has historically been a popular and logical starting material for Ambrettolide synthesis due to its long carbon chain.[7]
A Representative Synthetic Protocol from Aleuritic Acid:
A patented process outlines a three-step conversion of aleuritic acid to trans-Δ⁹-isoambrettolide, an isomer of Ambrettolide.[9]
-
Dioxolane Formation: Aleuritic acid is reacted with trimethyl orthoformate in the presence of a protonic acid catalyst (e.g., para-toluenesulfonic acid) at elevated temperatures (75-101°C) to form the corresponding dioxolane derivative. Methanol is removed during the reaction.[9]
-
Formation of the Bengalene Acid Derivative: The dioxolane intermediate is then heated with acetic anhydride to a temperature range of 135-160°C for several hours.[9]
-
Cyclization: The resulting trans bengalene acid derivative is cyclized by heating to yield the final macrocyclic lactone.[9]
Another approach involves a multi-step sequence starting with the esterification of threo-aleuritic acid, followed by acetonide protection, oxidation, reduction, and subsequent cyclization.[10]
Synthesis from 1,9-Cyclohexadecadiene: A Cycloaddition Approach
An alternative synthetic strategy utilizes 1,9-cyclohexadecadiene as the starting material. This method involves a series of oxidation and reduction steps to construct the macrocyclic lactone framework.
Experimental Protocol from 1,9-Cyclohexadecadiene: [11]
-
Epoxidation: 1,9-cyclohexadecadiene is treated with a peracid (e.g., peracetic acid) in a suitable solvent like methylene chloride at 0°C to yield 1,2,9,10-diepoxycyclohexadecane.
-
Reduction: The diepoxide is then reduced using a reducing agent such as lithium aluminum hydride to a mixture of 1,9- and 1,8-cyclohexadecadiols.
-
Oxidation to Hydroxy Ketones: The mixture of diols is oxidized with an oxidizing agent like chromic acid in acetone at a temperature of 0°C or below to form the corresponding hydroxy ketones.
-
Baeyer-Villiger Oxidation: The hydroxy ketones are subjected to a Baeyer-Villiger oxidation using a peracid in the presence of a boron trifluoride etherate catalyst to produce a mixture of hydroxy cyclohexadecanolides.
-
Dehydration: Finally, the hydroxy lactones are dehydrated in the presence of a strong acid to afford a mixture of Ambrettolide and its isomers.
Modern Synthetic Innovations and Biotechnological Frontiers
Recent advancements have focused on more efficient and sustainable methods for Ambrettolide synthesis. These include novel carbon-expanding reagents that can significantly shorten the synthetic sequence from 14 steps to just two.[12]
Furthermore, the field of biotechnology offers a promising avenue for the production of Ambrettolide. Fermentation and enzymatic processes using renewable feedstocks are being explored to produce "natural" Ambrettolide, which is chemically identical to the molecule found in ambrette seeds.[13][14] Givaudan, for instance, produces a bio-based Ambrettolide through such methods.[13] Chinese patents also describe the preparation of Ambrettolide from medicinal fungi like Perenniporia robiniophila.[15]
Physicochemical and Olfactory Profile
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3] |
| Molecular Weight | 252.39 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [16] |
| Odor Profile | Musky, sweet, floral, with fruity (pear, berry) and ambrette seed nuances | [5][7] |
| CAS Number | 123-69-3 (for the Z-isomer) | [1][2] |
Olfactory Characteristics:
Ambrettolide is prized for its exceptionally fine and diffusive musk character.[17] It possesses a remarkable ability to impart warmth, sensuality, and roundness to a fragrance composition.[4][5] Even at very low concentrations (traces to 2%), it can act as a superb fixative, enhancing the longevity of other fragrance ingredients and smoothing out the overall scent profile.[17][18] Its influence can be perceived throughout all stages of a fragrance's evaporation, from the top notes to the deep dry-down.[17]
Analytical Characterization: Identifying the Musk
The structural elucidation and quality control of Ambrettolide rely on modern analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of (8Z)-Oxacycloheptadec-8-en-2-one, including the verification of the cis configuration of the double bond.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in its identification. The NIST WebBook provides mass spectral data for (8Z)-Oxacycloheptadec-8-en-2-one.[19]
Chromatographic Techniques
-
Gas Chromatography (GC): GC is widely used to assess the purity of Ambrettolide and to separate it from its isomers and any impurities.
Applications in Fragrance and Beyond
The primary application of Ambrettolide is in the fragrance industry, where it is a key component in a wide array of perfumes.[6][16] Its versatility allows it to be used in various fragrance families, from delicate florals to rich orientals.[6]
Examples of Fragrances Containing Ambrettolide: [20]
-
Chanel No. 18
-
Le Labo Ambrette 9
-
Another 13 by Le Labo
-
Kayali Fragrances Lovefest Burning Cherry | 48 Eau de Parfum
Beyond fine fragrances, Ambrettolide is also utilized in a range of consumer products to impart a pleasant and long-lasting scent, including:[21]
-
Creams and lotions
-
Soaps and shampoos
-
Fabric softeners
-
Candles and air fresheners
Conclusion: A Timeless Molecule
From its discovery as a key component of a fragrant seed to its sophisticated synthesis in the laboratory and its innovative production through biotechnology, (8Z)-Oxacycloheptadec-8-en-2-one has had a profound impact on the world of fragrance. Its enduring appeal lies in its subtle yet powerful olfactory character and its remarkable ability to enhance and elevate other scents. As synthetic methodologies continue to evolve towards greater efficiency and sustainability, the legacy of Ambrettolide as a cornerstone of modern perfumery is set to continue for generations to come.
References
A comprehensive list of references is provided on the following page.
References
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An In-Depth Technical Guide to the Olfactory Properties of (8Z)-Oxacycloheptadec-8-en-2-one
Abstract
(8Z)-Oxacycloheptadec-8-en-2-one, a macrocyclic lactone widely known in the fragrance industry as Ambrettolide, represents a cornerstone of modern perfumery. Valued for its unique olfactory profile and exceptional fixative properties, this molecule provides a complex, radiant, and enduring musk note. This technical guide offers a comprehensive exploration of the olfactory characteristics of (8Z)-Oxacycloheptadec-8-en-2-one, delving into its physicochemical properties, detailed scent profile, the molecular basis of its perception, and the standardized methodologies for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of macrocyclic musks and the intricate relationship between chemical structure and sensory experience.
Introduction: The Significance of (8Z)-Oxacycloheptadec-8-en-2-one in Olfactory Science
Macrocyclic musks are a class of fragrance ingredients prized for their ability to impart sensuality, volume, and diffusion to perfume compositions.[1] Among these, (8Z)-Oxacycloheptadec-8-en-2-one, a 16-membered lactone, is considered one of the finest available.[2] It is a close structural analog to the musk compound found naturally in Ambrette seed oil (Abelmoschus moschatus), from which it derives its common name, Ambrettolide.[2][3]
Unlike polycyclic and nitromusks, many macrocyclic musks, including Ambrettolide, offer more favorable environmental and safety profiles, driving their increasing prominence in fragrance formulations.[1][4] Its remarkable stability, low volatility, and potent, diffusive character make it a versatile ingredient that influences a composition from the top notes through to the final dry-down.[5][6] This guide will elucidate the specific properties that make this molecule a subject of intense interest in both industrial and academic research.
Physicochemical and Olfactory Properties
A molecule's interaction with the olfactory system is governed by its physical and chemical properties. For (8Z)-Oxacycloheptadec-8-en-2-one, its macrocyclic structure and specific functional groups are key determinants of its potent musk character.
Chemical Identity and Properties
The fundamental properties of (8Z)-Oxacycloheptadec-8-en-2-one are summarized in the table below. Its high molecular weight and low vapor pressure are characteristic of base notes in perfumery, contributing to its longevity and substantivity on skin and other substrates.
| Property | Value | Source(s) |
| IUPAC Name | (8Z)-1-oxacycloheptadec-8-en-2-one | [7] |
| Common Names | Ambrettolide, (Z)-7-Hexadecen-16-olide | [7][8] |
| CAS Number | 123-69-3 | [7][8] |
| Molecular Formula | C₁₆H₂₈O₂ | [7] |
| Molecular Weight | 252.39 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Vapor Pressure | 0.000158 mmHg @ 23°C | [5] |
| LogP (Octanol/Water) | 5.5 - 6.51 | [5][10] |
| Boiling Point | ~399 °C @ 760 mmHg | [11] |
Detailed Olfactory Profile
The scent of (8Z)-Oxacycloheptadec-8-en-2-one is multifaceted. While its primary character is musk , it is complemented by several nuanced notes that create a rich and complex sensory experience.
-
Primary Note: A soft, warm, and powerful musk, reminiscent of natural ambrette seed oil.[6][9]
-
Secondary Notes:
-
Odor Strength & Substantivity: Medium to high strength with exceptional tenacity, lasting over 400 hours on a smelling strip.[12]
Its remarkable fixative effect is evident even at extreme dilutions; a solution of 0.01% Ambrettolide in alcohol can effectively mask the alcohol's sharp scent, replacing it with a faint, pleasant floral-musky character.[2]
Odor Detection Threshold
The odor detection threshold (ODT) is a critical measure of a compound's potency. (8Z)-Oxacycloheptadec-8-en-2-one is perceptible by the human olfactory system at exceptionally low concentrations.
| Compound | Odor Detection Threshold (ODT) | Source(s) |
| (8Z)-Oxacycloheptadec-8-en-2-one | 0.3 ng/L air | [3][5] |
This low threshold underscores its high potency and explains its significant impact on a fragrance composition even when used in trace amounts.[6]
Molecular Basis of Olfactory Perception
The perception of musk odor is a complex biological process involving the interaction of odorant molecules with specific olfactory receptors (ORs) in the nasal epithelium. Research has begun to unravel the specific structural features and receptor interactions that define the scent of Ambrettolide.
Structure-Odor Relationship (SOR)
The geometry of the molecule is paramount to its olfactory character. The cis or (Z)-configuration of the double bond at the 8-position is critical for the potent musk odor.
-
Causality: The (8Z)-isomer demonstrates significantly higher binding affinity for musk-specific olfactory receptors compared to its (8E)-trans-counterpart.[13] Lehmann and Tochtermann's research on various 16-membered macrocycles confirmed that (Z)-alkenes were consistently classified as "strong musks," while analogous alkynes were only slightly musky, highlighting the importance of this specific configuration.[4] The (8Z)-configuration allows the molecule to adopt a specific low-energy conformation that fits precisely into the binding pocket of the target receptor.
Below is a diagram illustrating the critical structural features of (8Z)-Oxacycloheptadec-8-en-2-one.
Caption: Conceptual workflow of Ambrettolide binding and signal transduction.
Specific Anosmia
A notable phenomenon in musk perception is specific anosmia, where an individual has a significantly reduced or complete inability to smell a particular compound, despite having an otherwise normal sense of smell. [14]Ambrettolide is one of the musks to which a portion of the population is anosmic. [12][15]This is often due to genetic variations (polymorphisms) in the olfactory receptor genes, such as a single substitution in the OR5A2 receptor, which can reduce its sensitivity by up to 50-fold. [11]For researchers and product developers, this underscores the importance of using a panel of evaluators for sensory analysis and often blending multiple musk types to ensure the fragrance is perceived by the widest possible audience. [15]
Methodologies for Olfactory Evaluation
To scientifically characterize the olfactory properties of a compound like (8Z)-Oxacycloheptadec-8-en-2-one, rigorous and standardized sensory evaluation techniques are required. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this purpose.
Gas Chromatography-Olfactometry (GC-O)
GC-O is an analytical technique that couples a gas chromatograph with a human sensory assessor, who acts as a highly sensitive detector. [9]As the GC separates the volatile compounds of a sample, the effluent is split between a chemical detector (like a Mass Spectrometer or Flame Ionization Detector) and a heated sniffing port, allowing for the direct correlation of a chemical peak with its perceived odor. [2][9]
Caption: Standard workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Protocol: GC-O Analysis of (8Z)-Oxacycloheptadec-8-en-2-one
This protocol describes a typical GC-O analysis for characterizing the odor profile and purity of a high-potency macrocyclic musk.
Objective: To identify and describe the odor-active regions of a sample of (8Z)-Oxacycloheptadec-8-en-2-one.
Materials:
-
(8Z)-Oxacycloheptadec-8-en-2-one sample
-
High-purity ethanol (perfumer's grade)
-
Gas Chromatograph with FID/MS detector and olfactory port
-
Non-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness DB-5 or equivalent)
-
Trained sensory panelists (screened for musk anosmia)
Procedure:
-
Sample Preparation:
-
Prepare a 1% solution (w/v) of (8Z)-Oxacycloheptadec-8-en-2-one in high-purity ethanol.
-
Causality: Dilution prevents column and detector overload and presents the odorant at a concentration suitable for sensory evaluation without causing olfactory fatigue.
-
-
Instrument Setup:
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
Causality: This temperature program allows for the separation of any volatile impurities from the high-boiling point target compound.
-
-
Column Effluent Split: Split 1:1 between the chemical detector and the sniffing port.
-
Transfer Lines: Heat transfer lines to the sniffing port and detector to 260°C to prevent condensation.
-
-
Olfactometry:
-
A trained panelist sniffs the humidified air stream from the sniffing port throughout the entire GC run.
-
The panelist uses a microphone or specialized software to record the time, duration, intensity (e.g., on a 1-5 scale), and descriptor of any perceived odor.
-
Trustworthiness: Using multiple trained panelists and averaging their responses (detection frequency method) increases the reliability of the results and mitigates individual sensitivity differences. [7]
-
-
Data Analysis:
-
Correlate the retention times of odor events recorded by the panelist with the peaks on the chemical chromatogram.
-
The primary peak should correspond to the intense, characteristic musk odor of Ambrettolide.
-
Any earlier-eluting peaks with associated odors indicate volatile impurities, while later-eluting peaks could suggest degradation products or isomers.
-
The resulting data set, combining chemical and sensory information, is known as an aromagram.
-
Conclusion
(8Z)-Oxacycloheptadec-8-en-2-one is a molecule of profound importance in the field of olfactory science. Its potent, complex, and highly valued musk aroma is a direct result of its specific molecular architecture, particularly the cis-geometry of its C8 double bond within a 16-membered lactone ring. This precise structure enables optimal interaction with specific human olfactory receptors, most notably OR5A2, leading to its characteristic sensory perception. Understanding the interplay between its physicochemical properties, its structure-activity relationships, and the genetic basis for its perception provides critical insights for the rational design of new fragrance molecules and the effective application of existing ones. The rigorous application of analytical techniques like Gas Chromatography-Olfactometry remains essential for ensuring the quality, purity, and desired olfactory profile of this exceptional perfumery ingredient.
References
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ScenTree. (n.d.). Ambrettolide (CAS N° 28645-51-4). Retrieved from [Link]
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Ciccolo, F. (2018). Ambrettolide, an expensive isolate. Medium. Retrieved from [Link]
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ScenTree. (n.d.). Ambrettolide (CAS N° 28645-51-4). Retrieved from [Link]
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PubChem. (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. Retrieved from [Link]
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Lötsch, J., et al. (2024). The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception. PubMed. Retrieved from [Link]
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Sato-Akuhara, N., et al. (2021). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. NIST WebBook. Retrieved from [Link]
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PerfumersWorld. (n.d.). Ambrettolide. Retrieved from [Link]
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Reddit. (2024). The "olides". r/DIYfragrance. Retrieved from [Link]
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Moore, T. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Shirasu, M., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. PubMed Central. Retrieved from [Link]
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Shirasu, M., et al. (2014). New Macrocyclic Musk Compounds. ResearchGate. Retrieved from [Link]
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Bokowa, A. (2022). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions. Retrieved from [Link]
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Shirasu, M., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. PubMed. Retrieved from [Link]
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Collins, S. K., et al. (2019). Synthesis of a Renewable Macrocyclic Musk: Evaluation of Batch, Microwave and Continuous Flow Strategies. ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: Biotechnological Production of Ambrettolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambrettolide, a macrocyclic lactone, is a highly valued musk fragrance ingredient traditionally extracted from ambrette seeds (Abelmoschus moschatus)[1][2]. Its warm, musky, and slightly fruity aroma makes it a key component in fine fragrances and personal care products[1][3]. However, reliance on botanical sources is fraught with challenges, including high costs, supply chain volatility, and sustainability concerns[4]. This has spurred the development of alternative production methods, with biotechnology emerging as a promising and sustainable approach[3][4]. This application note provides a detailed guide to the biotechnological production of Ambrettolide, leveraging metabolically engineered yeast. We will delve into the metabolic pathways, provide step-by-step protocols for fermentation and downstream processing, and discuss the critical scientific principles that underpin this innovative manufacturing strategy.
Introduction: The Case for Bio-Ambrettolide
The fragrance industry is undergoing a paradigm shift towards renewable and sustainable ingredients. Biotechnological production, or "white biotechnology," offers a compelling alternative to traditional plant extraction and petrochemical synthesis[4]. By harnessing the metabolic power of microorganisms, we can produce Ambrettolide and other valuable molecules from simple, renewable feedstocks like sugars[3].
Key Advantages of Biotechnological Production:
-
Sustainability: Utilizes renewable resources and reduces dependence on petrochemicals or volatile agricultural supply chains[4].
-
Consistency and Quality: Fermentation processes offer greater control over production, leading to a consistent and high-purity product, free from the variability of natural extracts[3].
-
Scalability: Fermentation is a highly scalable technology, allowing for industrial-level production to meet global demand[4].
-
Economic Viability: For high-value molecules like Ambrettolide, biotechnology can be a cost-effective production method, especially as the technology matures[4].
This guide focuses on a whole-cell biocatalytic approach using engineered yeast, a robust and well-characterized host for producing a wide range of natural products[5][6].
The Metabolic Pathway: Engineering Yeast for Ambrettolide Synthesis
The biosynthesis of Ambrettolide in an engineered microbial host involves the strategic redirection of native fatty acid metabolism and the introduction of key heterologous enzymes. The core of this strategy is the conversion of a long-chain fatty acid into its corresponding ω-hydroxy fatty acid, which then undergoes intramolecular esterification (lactonization) to form the macrocyclic Ambrettolide.
The primary precursor for Ambrettolide is 16-hydroxyhexadec-7-enoic acid. In this engineered pathway, we will start with a readily available fatty acid, such as oleic acid, and perform a series of enzymatic conversions.
Key Enzymatic Steps:
-
ω-Hydroxylation: This is the most critical and often rate-limiting step. It involves the regioselective hydroxylation of the terminal methyl group of a fatty acid. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs)[7][8][9]. The CYP4 family of enzymes is particularly known for its fatty acid ω-hydroxylase activity[7][10]. A suitable CYP enzyme, often from a bacterial or fungal source, is expressed in the host yeast. This enzyme requires a partner, a cytochrome P450 reductase (CPR), to transfer electrons from NADPH for the catalytic cycle[11].
-
Lactonization: The resulting ω-hydroxy fatty acid is then cyclized to form the lactone. This can occur spontaneously to some extent, but the process is often catalyzed by endogenous or heterologous esterases or lipases within the host cell, or it can be facilitated during downstream processing.
The following diagram illustrates the engineered metabolic pathway for Ambrettolide production in yeast.
Caption: Engineered metabolic pathway for Ambrettolide production.
Experimental Protocols
Strain Development: Engineering Saccharomyces cerevisiae
This protocol outlines the general steps for engineering a host yeast strain. The specific genes and promoters will need to be optimized for high-level expression.
Protocol 1: Yeast Strain Engineering
-
Host Strain Selection: Start with a robust industrial strain of S. cerevisiae known for high lipid accumulation.
-
Gene Selection and Codon Optimization:
-
Select a cytochrome P450 ω-hydroxylase gene known to be active on C16 fatty acids.
-
Select a corresponding cytochrome P450 reductase (CPR) gene, preferably from the same source or one known to be compatible.
-
Codon-optimize the sequences of both genes for optimal expression in S. cerevisiae.
-
-
Expression Cassette Construction:
-
Clone the optimized CYP and CPR genes into yeast expression vectors.
-
Use strong, constitutive promoters (e.g., TEF1, GPD) to drive high-level expression.
-
Include appropriate terminator sequences (e.g., CYC1).
-
-
Yeast Transformation:
-
Transform the host S. cerevisiae strain with the expression cassettes using the lithium acetate method.
-
Integrate the cassettes into the yeast genome for stable expression. Use selectable markers (e.g., URA3, LEU2) to select for successful transformants.
-
-
Verification of Transformants:
-
Confirm genomic integration via PCR.
-
Verify protein expression via Western blot or enzyme activity assays using fluorescent probes.
-
Fermentation for Ambrettolide Production
This protocol describes a fed-batch fermentation process to achieve high cell density and maximize Ambrettolide production.
Protocol 2: Fed-Batch Fermentation
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 10 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Incubate at 30°C with shaking at 220 rpm for 24 hours.
-
Use this starter culture to inoculate 100 mL of YPD in a 500 mL flask and incubate under the same conditions for 18-24 hours until the culture reaches the mid-log phase (OD₆₀₀ ≈ 4-6).
-
-
Bioreactor Setup:
-
Prepare a 2 L bioreactor with 1 L of defined fermentation medium (see Table 1).
-
Sterilize the bioreactor and medium at 121°C for 20 minutes.
-
-
Fermentation:
-
Inoculate the bioreactor with the 100 mL seed culture.
-
Batch Phase: Run in batch mode until the initial glucose is depleted. This is typically indicated by a sharp increase in dissolved oxygen (DO) and a decrease in the off-gas CO₂ concentration.
-
Conditions: 30°C, pH 5.5 (controlled with 2M NH₄OH), agitation at 600 rpm, and aeration at 1 vvm (volume of air per volume of liquid per minute).
-
-
Fed-Batch Phase:
-
Once the initial glucose is consumed, start a fed-batch feeding strategy with a concentrated glucose solution (500 g/L) to maintain a low glucose concentration in the reactor (1-5 g/L). This prevents overflow metabolism (Crabtree effect).
-
Continue the fermentation for 96-120 hours.
-
-
-
Sampling and Analysis:
-
Take samples aseptically every 12 hours.
-
Measure cell density (OD₆₀₀), glucose concentration (using a YSI analyzer or HPLC), and Ambrettolide titer (by GC-MS analysis of an organic extract of the culture broth).
-
Table 1: Defined Fermentation Medium Composition
| Component | Concentration (per Liter) | Purpose |
| Glucose | 20 g | Carbon & Energy Source (Initial) |
| Yeast Nitrogen Base (w/o AA) | 6.7 g | Nitrogen, Vitamins, Trace Minerals |
| (NH₄)₂SO₄ | 5 g | Nitrogen Source |
| KH₂PO₄ | 1 g | Phosphorus Source, Buffering Agent |
| MgSO₄·7H₂O | 0.5 g | Cofactor for Enzymes |
| Antifoam 204 | 0.1 mL | Prevents Foaming |
Downstream Processing: Recovery and Purification
The recovery of Ambrettolide from the fermentation broth is a multi-step process designed to isolate and purify the final product. As a lipophilic molecule, it will be associated with both the cells and the culture medium.
Protocol 3: Ambrettolide Extraction and Purification
-
Biomass Separation:
-
At the end of the fermentation, harvest the entire culture broth.
-
Separate the yeast cells from the supernatant by centrifugation (5,000 x g for 15 minutes at 4°C). Process both the cell pellet and the supernatant as the product may be both intracellular and secreted.
-
-
Cell Lysis (for intracellular product):
-
Resuspend the cell pellet in a suitable buffer.
-
Disrupt the cells using high-pressure homogenization or bead beating to release intracellular lipids and Ambrettolide.
-
-
Solvent Extraction:
-
Combine the cell lysate with the fermentation supernatant.
-
Perform a liquid-liquid extraction using a non-polar solvent such as hexane or ethyl acetate at a 1:1 volume ratio.
-
Mix vigorously for 30 minutes and then separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase and repeat the extraction on the aqueous phase to maximize recovery.
-
-
Concentration:
-
Combine the organic extracts.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., hexane).
-
Purify the Ambrettolide from other lipids and impurities using silica gel column chromatography.
-
Elute with a gradient of hexane and ethyl acetate.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or GC-MS to identify those containing pure Ambrettolide.
-
-
Final Product Formulation:
-
Pool the pure fractions and remove the solvent by rotary evaporation.
-
The resulting oil is high-purity biotechnologically produced Ambrettolide.
-
The following diagram provides a workflow for the downstream processing of Ambrettolide.
Caption: Downstream processing workflow for Ambrettolide.
Conclusion and Future Perspectives
The biotechnological production of Ambrettolide represents a significant advancement in the sustainable manufacturing of fragrance ingredients. By leveraging the power of metabolic engineering, it is possible to create robust microbial cell factories capable of converting simple sugars into this high-value macrocyclic musk. The protocols outlined in this application note provide a foundational framework for researchers to develop and optimize their own Ambrettolide production processes.
Future work in this field will likely focus on:
-
Enzyme Discovery and Engineering: Identifying novel CYP450s with higher activity and selectivity, and protein engineering to improve their performance in industrial yeast strains.
-
Host Strain Optimization: Further engineering of host metabolism to increase the precursor pool of long-chain fatty acids and enhance product tolerance and secretion.
-
Process Optimization: Developing more efficient and cost-effective downstream processing methods to improve the overall economic viability of the bioprocess.
As these technologies continue to advance, the bio-based production of Ambrettolide and other valuable chemicals will play an increasingly important role in building a more sustainable and circular bioeconomy.
References
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Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology, 75(12), 2263-2275. [Link]
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Deng, Y., et al. (2019). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 10, 126. [Link]
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Stark, K., & Guengerich, F. P. (2001). Cytochrome P450 4A Fatty Acid Omega Hydroxylases. Current Drug Metabolism, 2(3), 235-249. [Link]
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Estabrook, R. W. (2003). Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1. Proceedings of the National Academy of Sciences, 100(22), 12568-12573. [Link]
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Sabnis, S. D., Mathur, H. H., & Bhattacharyya, S. C. (1963). Macrocyclic Musk Compounds. Part III. A New Synthesis of Ambrettolide from Aleuritic Acid. Journal of the Chemical Society, 2477-2481. [Link]
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Sabnis, S. D., Mathur, H. H., & Bhattacharyya, S. C. (1963). 455. Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid. Journal of the Chemical Society (Resumed), 2477. [Link]
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Khare, E. (n.d.). Downstream Processing. Gyan Sanchay. [Link]
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Alchihab, M., et al. (2010). Biochemistry of lactone formation in yeast and fungi and its utilisation for the production of flavour and fragrance compounds. Applied Microbiology and Biotechnology, 89, 535-544. [Link]
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Stratiotou Vasileios, E., et al. (2024). A Novel Bio-Purification Process Employing an Engineered E. coli Strain for Downstream Processing of Lactic Acid Solutions from the Fermentation of Agro-Industrial by-Products. Fermentation, 10(5), 234. [Link]
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Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey. (2024). Rimpro-India. [Link]
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Lespine, A., et al. (2018). Macrocyclic Lactones Differ in Interaction with Recombinant P-Glycoprotein 9 of the Parasitic Nematode Cylicocylus elongatus and Ketoconazole in a Yeast Growth Assay. PLoS Pathogens, 14(7), e1007189. [Link]
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Patridge, E., et al. (2016). Advanced Strategies for Production of Natural Products in Yeast. Trends in Biotechnology, 34(6), 484-494. [Link]
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Application Notes and Protocols for the Enzymatic Synthesis of (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) using Lipase
For: Researchers, scientists, and drug development professionals
Introduction: A Green Chemistry Approach to a Valuable Macrocyclic Musk
(8Z)-Oxacycloheptadec-8-en-2-one, commonly known as ambrettolide, is a macrocyclic lactone highly valued in the fragrance and perfume industry for its powerful and elegant musky scent.[1] Traditionally, its extraction from natural sources like ambrette seeds or synthesis through multi-step chemical routes has presented challenges in terms of cost, sustainability, and yield.[2][3] Biocatalysis, leveraging the specificity and efficiency of enzymes, offers a compelling green alternative for the synthesis of such complex molecules.
This document provides a detailed guide to the enzymatic synthesis of ambrettolide through the lipase-catalyzed intramolecular esterification (macrolactonization) of its precursor, (8Z)-16-hydroxyhexadec-8-enoic acid. The protocols and principles outlined herein are grounded in established methodologies for lipase-catalyzed macrolactonization of long-chain hydroxy fatty acids, offering a robust framework for researchers in the field.
Scientific Principles: The Expertise Behind Lipase-Catalyzed Macrolactonization
The enzymatic synthesis of ambrettolide hinges on the remarkable ability of lipases to catalyze esterification reactions in non-aqueous environments. While their natural role is the hydrolysis of triglycerides, in organic solvents, this equilibrium can be reversed. The key to forming a macrocycle instead of a polymer lies in controlling the reaction conditions to favor an intramolecular reaction over an intermolecular one.
The Lipase Mechanism: The catalytic triad of serine, histidine, and aspartate/glutamate residues in the lipase active site is central to the reaction. The process, known as the Ping-Pong Bi-Bi mechanism, involves two main stages:
-
Acylation: The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid of the hydroxy fatty acid precursor, forming a tetrahedral intermediate. This collapses to release a water molecule and forms an acyl-enzyme intermediate.
-
Deacylation: The terminal hydroxyl group of the same molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of the macrocyclic ester and regeneration of the free enzyme.
Favoring Intramolecular Cyclization: High dilution conditions are crucial to minimize the probability of two separate substrate molecules interacting (intermolecular reaction), which would lead to dimerization and polymerization. By maintaining a low concentration of the hydroxy fatty acid, the reactive ends of a single molecule are more likely to find each other within the enzyme's active site, promoting the desired ring-closing reaction.
Experimental Workflow and Protocols
This section details the materials, equipment, and step-by-step procedures for the enzymatic synthesis of ambrettolide.
Diagram: Experimental Workflow
Caption: Workflow for lipase-catalyzed ambrettolide synthesis.
Materials and Equipment
| Reagents | Equipment |
| (8Z)-16-hydroxyhexadec-8-enoic acid | Magnetic stirrer with heating capabilities |
| Immobilized Candida antarctica lipase B (e.g., Novozym® 435) | Rotary evaporator |
| Anhydrous toluene (or other suitable non-polar solvent) | Glass reaction vessel with a reflux condenser |
| n-Hexane (for enzyme washing and chromatography) | Syringe pump (for slow addition) |
| Ethyl acetate (for chromatography) | Inert gas supply (Nitrogen or Argon) |
| Silica gel (for column chromatography) | Filtration apparatus |
| Anhydrous sodium sulfate | Thin-layer chromatography (TLC) plates and chamber |
| Deuterated chloroform (CDCl₃) for NMR | Gas chromatograph-mass spectrometer (GC-MS) |
| Nuclear magnetic resonance (NMR) spectrometer |
Protocol 1: Lipase-Catalyzed Macrolactonization of (8Z)-16-hydroxyhexadec-8-enoic acid
This protocol is designed to favor the intramolecular cyclization to ambrettolide.
-
Enzyme Preparation: Wash the immobilized lipase (e.g., Novozym® 435) with n-hexane to remove any residual water and impurities. Dry the enzyme under vacuum.
-
Reaction Setup: In a flame-dried glass reaction vessel under an inert atmosphere (e.g., nitrogen), add a significant volume of anhydrous toluene. The exact volume will depend on the desired final substrate concentration (typically in the range of 1-10 mM).
-
Enzyme Addition: Add the pre-washed and dried immobilized lipase to the solvent. A typical enzyme loading is 10-20% by weight of the substrate.
-
Substrate Addition: Dissolve a known amount of (8Z)-16-hydroxyhexadec-8-enoic acid in a small volume of anhydrous toluene. Using a syringe pump, add the substrate solution to the vigorously stirred enzyme-solvent suspension over an extended period (e.g., 8-24 hours). This slow addition is critical for maintaining high dilution conditions.
-
Incubation: Once the substrate addition is complete, allow the reaction to proceed at a controlled temperature (typically 40-60°C) with continuous stirring for 24-72 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots of the reaction mixture, filtering out the enzyme, and analyzing the supernatant by thin-layer chromatography (TLC) or gas chromatography (GC).
Protocol 2: Product Isolation and Purification
-
Enzyme Removal: After the reaction is complete, cool the mixture to room temperature and separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and potentially reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the macrocyclic lactone from unreacted starting material and any oligomeric byproducts.
-
Product Characterization: Confirm the identity and purity of the isolated (8Z)-Oxacycloheptadec-8-en-2-one using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Optimization and Critical Parameters
The yield of the enzymatic macrolactonization is influenced by several factors. Systematic optimization of these parameters is crucial for achieving high efficiency.
| Parameter | Rationale and Recommended Range |
| Enzyme Selection | Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym® 435), is highly effective for macrolactonization due to its broad substrate specificity and stability in organic solvents.[4] |
| Solvent Choice | Non-polar, aprotic solvents like toluene, hexane, or diisopropyl ether are generally preferred as they do not interfere with the enzymatic reaction and help to maintain the enzyme's active conformation.[4] |
| Substrate Concentration | This is a critical parameter. Low concentrations (1-10 mM) are essential to favor intramolecular cyclization over intermolecular polymerization.[5] |
| Temperature | Lipase activity is temperature-dependent. A range of 40-60°C is a good starting point for optimization. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation over time. |
| Water Activity | A small amount of water is essential for lipase activity, but excess water will promote the reverse hydrolytic reaction. Using anhydrous solvents and pre-dried enzyme helps to control water content. |
| Reaction Time | The reaction should be monitored to determine the optimal time for maximum product formation without significant degradation or side reactions. Typical reaction times range from 24 to 72 hours. |
Diagram: Interplay of Critical Reaction Parameters
Caption: Key parameters influencing ambrettolide yield.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive enzyme | Test enzyme activity with a standard substrate. Ensure proper storage and handling. |
| Unsuitable reaction conditions | Optimize temperature, solvent, and reaction time. Ensure anhydrous conditions. | |
| Formation of polymers/oligomers | Substrate concentration is too high | Decrease the substrate concentration and/or slow down the rate of addition. |
| Low enzyme reusability | Enzyme denaturation or inhibition | Avoid extreme temperatures and pH. Wash the enzyme thoroughly between cycles. Consider the presence of inhibitors in the substrate. |
Conclusion
The enzymatic synthesis of (8Z)-Oxacycloheptadec-8-en-2-one using lipase offers a sustainable and highly selective alternative to traditional chemical methods. By carefully controlling reaction parameters, particularly substrate concentration, and leveraging the catalytic prowess of enzymes like Candida antarctica lipase B, researchers can efficiently produce this valuable macrocyclic musk. The protocols and guidelines presented here provide a solid foundation for the successful implementation and optimization of this green synthetic strategy in the laboratory and beyond.
References
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Givaudan. (n.d.). Ambrettolide. Retrieved from [Link]
-
IFF. (n.d.). Ambrettolide. Retrieved from [Link]
- Gargouri, M., Drouet, P., & Legoy, M. D. (2002). Synthesis of a novel macrolactone by lipase-catalyzed intra-esterification of hydroxy-fatty acid in organic media. Journal of Biotechnology, 92(3), 259-266.
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ScenTree. (n.d.). Ambrettolide (CAS N° 28645-51-4). Retrieved from [Link]
- Winkler, F. K., D'Arcy, A., & Hunziker, W. (1990). Structure of human pancreatic lipase.
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PubChem. (n.d.). 16-hydroxy-9Z-hexadecenoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Palmitoleic acid. Retrieved from [Link]
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- Zhang, X., et al. (2023).
- Noriega-Rodriguez, J., et al. (2013). Optimization of the Lipase Catalyzed Production of Structured Acylglycerols With Polyunsaturated Fatty Acids Isolated From Sardine Oil. Journal of Food Research, 2(6), 97.
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ResearchGate. (n.d.). Effect of substrate concentration. Retrieved from [Link]
- Zarebska, M., et al. (2020). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 25(21), 5038.
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Almac. (2016). “Shortening the Path - Pharmaceutical Materials from Enzymatic Reactions”. Retrieved from [Link]
- Li, X. (2023). Modern Macrolactonization Techniques. Synthesis, 55(18), 2841-2860.
- Valwekar, P., et al. (2021). Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis. International Journal of Research in Engineering and Science, 9(7), 45-51.
- Wever, R., & van der Horst, M. A. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806.
- Klibanov, A. M. (1997). Why are enzymes less active in organic solvents than in water?. Trends in Biotechnology, 15(3), 97-101.
- Gotor-Fernández, V., et al. (2020). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 25(15), 3349.
- European Patent Office. (n.d.). EP3129492B1 - Chemo-enzymatic process for the preparation of lactones and macrocyclic ketones.
- Tojo, T., et al. (2013). Synthesis of (S,5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic Acid (12S-HHT) and its Analogues. Synthesis, 45(11), 1545-1551.
- Chatel, G., et al. (2014). The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds. Green Chemistry, 16(5), 2349-2361.
- Gotor, V., et al. (2015).
- Ferrario, V., et al. (2013). Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development. Journal of Lipid Research, 54(11), 3167-3177.
- Hayes, D. G., & Gulari, E. (1994). Lipase‐catalyzed enrichment of long‐chain polyunsaturated fatty acids. Journal of the American Oil Chemists' Society, 71(10), 1111-1116.
- Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. Proceedings of the National Academy of Sciences, 82(10), 3192-3196.
- Johnson, M. C., et al. (2024). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. International Journal of Molecular Sciences, 25(19), 10738.
- Schork, M. J., & Thayer, A. M. (2017). A Sequential Umpolung/Enzymatic Dynamic Kinetic Resolution Strategy for the Synthesis of γ-Lactones.
-
ChemRxiv. (n.d.). Macrolactonization Driven by Supramolecular Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different substrate concentrations on lipase(s) productivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile and Stereoselective Synthesis of (Z)-15-Octadecenoic Acid and (Z)-16-Nonadecenoic Acid: Monounsaturated Omega-3 Fatty Acids. Retrieved from [Link]
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Application Note: Quantitative and Qualitative Analysis of (8Z)-Oxacycloheptadec-8-en-2-one by Gas Chromatography-Mass Spectrometry
Abstract
(8Z)-Oxacycloheptadec-8-en-2-one, a macrocyclic lactone commonly known as Ambrettolide, is a key ingredient in the fragrance industry, prized for its persistent and warm musk odor.[1] Its quantification and identification in complex matrices such as perfumes, lotions, and other consumer products are critical for quality control, formulation development, and regulatory compliance. This application note presents a detailed and robust protocol for the analysis of (8Z)-Oxacycloheptadec-8-en-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation for various cosmetic matrices, optimized instrumental parameters, and a thorough guide to data interpretation, including a proposed electron ionization (EI) fragmentation pathway.
Introduction: The Significance of Ambrettolide Analysis
(8Z)-Oxacycloheptadec-8-en-2-one is a synthetic musk that mimics the scent of natural musk ambrette.[2] Its large, relatively non-polar structure (Molecular Formula: C₁₆H₂₈O₂, Molecular Weight: 252.39 g/mol ) contributes to its low volatility and high substantivity, making it an excellent fixative in fragrance compositions.[1] The concentration of Ambrettolide can range from trace amounts (as low as 0.01%) to several percent in fragrance concentrates, directly impacting the final product's olfactory profile and longevity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile fragrance compounds due to its high separation efficiency and definitive identification capabilities.[3] This guide provides a comprehensive framework for developing and validating a GC-MS method for Ambrettolide, ensuring accuracy, precision, and reliability in its analysis.
Experimental Workflow: A Systematic Approach
The analysis of (8Z)-Oxacycloheptadec-8-en-2-one by GC-MS follows a structured workflow, from sample receipt to final data interpretation. Each step is critical for achieving reliable and reproducible results.
Caption: High-level workflow for GC-MS analysis of Ambrettolide.
Protocols: From Sample to Signal
Reagents and Standards
-
(8Z)-Oxacycloheptadec-8-en-2-one analytical standard: (CAS No. 123-69-3), purity ≥98%.
-
Solvents: HPLC or GC-grade Methanol, Acetonitrile, Ethyl Acetate, Hexane, Dichloromethane.
-
Internal Standard (IS): A suitable high molecular weight, non-interfering compound, such as Hexadecane or a deuterated musk standard.
-
Extraction Salts and Sorbents (for QuEChERS): Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent.
-
Solid Phase Extraction (SPE) Cartridges: C18 or Alumina-N cartridges, if required for cleanup.[4]
Standard Preparation
Rationale: A precise calibration curve is the foundation of accurate quantification. The concentration range should bracket the expected concentration of Ambrettolide in the prepared samples.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ambrettolide standard and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL in ethyl acetate. Fortify each standard with the internal standard to a final concentration of 5 µg/mL.
Sample Preparation Protocols
The choice of sample preparation method is dictated by the complexity of the sample matrix. The goal is to efficiently extract Ambrettolide while minimizing co-extraction of interfering compounds.[5]
Protocol 1: Direct Dilution (for Perfumes and Eau de Toilette)
Causality: Simple alcoholic solutions with low non-volatile content require minimal preparation.[6]
-
Accurately weigh approximately 100 mg of the perfume sample into a 10 mL volumetric flask.
-
Add the internal standard solution to achieve a final concentration of 5 µg/mL.
-
Dilute to the mark with ethyl acetate.
-
Vortex for 30 seconds.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) (for Lotions and Creams)
Causality: LLE is effective for partitioning the relatively non-polar Ambrettolide from aqueous emulsions like lotions and creams.[4][6]
-
Accurately weigh approximately 0.5 g of the cream or lotion sample into a 50 mL centrifuge tube.[6]
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).[6]
-
Fortify with the internal standard.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 1 mL of ethyl acetate and transfer to a GC vial.
Protocol 3: QuEChERS-based Extraction (for Complex Matrices)
Causality: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is highly effective for complex samples, providing both extraction and cleanup in one procedure. It is particularly useful for removing fatty acids and pigments from cosmetic matrices.[7][8]
-
Accurately weigh 1 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile. Fortify with the internal standard.
-
Vortex for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dispersive SPE (d-SPE) cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to a GC vial for analysis.
GC-MS Instrumental Method
Rationale: The selection of GC-MS parameters is a balance between achieving good chromatographic resolution, sensitivity, and a reasonable run time. A mid-polarity column is chosen as it provides good selectivity for a wide range of fragrance compounds, including the moderately polar Ambrettolide. The temperature program is designed to retain and separate early eluting volatiles while ensuring the high-boiling Ambrettolide elutes as a sharp peak.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar | A robust, mid-polarity column suitable for a wide range of fragrance compounds. |
| Carrier Gas | Helium, constant flow mode | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min | Optimal for column dimensions, balancing speed and resolution. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 280°C | Ensures complete vaporization of the high-boiling analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | ||
| Initial Temperature | 80°C, hold for 2 min | Allows for solvent focusing and separation of early eluting compounds. |
| Ramp 1 | 10°C/min to 250°C | A moderate ramp rate to separate mid-range compounds. |
| Ramp 2 | 20°C/min to 300°C, hold for 5 min | A faster ramp to elute high-boilers quickly and a final hold to clean the column. |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard for generating comparable library spectra. |
| Source Temperature | 230°C | Reduces contamination and ensures proper ion formation. |
| Quadrupole Temp. | 150°C | Maintains mass accuracy. |
| Acquisition Mode | Scan | For qualitative analysis and identification. Scan range: m/z 40-400. |
| SIM (Selected Ion Monitoring) | For enhanced sensitivity in quantitative analysis. | |
| SIM Ions for Ambrettolide | m/z 252 (Quantifier), 98, 84, 69 (Qualifiers) | See Section 5 for justification. |
Data Analysis and Interpretation
Identification
The primary identification of (8Z)-Oxacycloheptadec-8-en-2-one is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. The NIST Mass Spectrometry Data Center provides a reference spectrum for comparison.[9]
Understanding the Mass Spectrum of Ambrettolide
The 70 eV EI mass spectrum of Ambrettolide is characterized by a visible molecular ion (M⁺˙) at m/z 252 and a series of fragment ions resulting from predictable cleavage pathways for large ring lactones.
Caption: Proposed major EI fragmentation pathways for Ambrettolide.
-
Molecular Ion (m/z 252): The presence of the molecular ion, even at low abundance, is crucial for confirming the molecular weight.[10]
-
McLafferty-type Rearrangement (m/z 84, 98): Although a classic McLafferty rearrangement requires a γ-hydrogen relative to a carbonyl, analogous hydrogen transfer reactions are common in large, flexible rings. A hydrogen atom from the alkyl chain can transfer to the carbonyl oxygen or the ester oxygen, followed by ring cleavage.[11][12]
-
A prominent peak at m/z 98 can be attributed to a fragment like [C₆H₁₀O]⁺˙, formed via cleavage of the ring.
-
The base peak, often seen at m/z 84 , likely corresponds to the stable cyclohexene radical cation [C₆H₁₂]⁺˙, formed through a complex rearrangement and cleavage.
-
-
Alkyl Chain Fragmentation (m/z 69, 55): Simple cleavage of the long hydrocarbon chain leads to a series of characteristic alkyl and alkenyl cations, such as [C₅H₉]⁺ at m/z 69 and [C₄H₇]⁺ at m/z 55 . These are common fragments in the mass spectra of long-chain aliphatic compounds.[13]
Quantification
Quantification is performed using the calibration curve generated from the working standards. The peak area ratio of the Ambrettolide quantifier ion (m/z 252 or a major fragment like m/z 98 for higher sensitivity) to the internal standard's quantifier ion is plotted against the concentration ratio.
Method Validation
A self-validating system is essential for ensuring the trustworthiness of results. The method should be validated according to established guidelines (e.g., ICH Q2(R1) or internal laboratory SOPs) for the following parameters:
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range. The coefficient of determination (R²) should be ≥ 0.995.
-
Accuracy: Determined by spike-recovery experiments in representative blank matrices (e.g., a fragrance-free lotion). Recoveries should typically be within 80-120%.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate spiked samples. The relative standard deviation (RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrices and potential interferents.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of (8Z)-Oxacycloheptadec-8-en-2-one. By explaining the causality behind the chosen sample preparation techniques and instrumental parameters, and by providing a detailed interpretation of the mass spectral data, this guide serves as an authoritative resource for researchers and quality control analysts. The described methodology, when properly validated, will yield accurate and reliable data for Ambrettolide in a variety of cosmetic and fragrance products, supporting product development, quality assurance, and safety assessment.
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Fragrantica. (2022). Ambrette and Аmbrettolide in Perfumery. Available at: [Link]
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PubChem. (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. National Center for Biotechnology Information. Available at: [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Available at: [Link]
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Chemistry LibreTexts. (2014). The Mass Spectrum - Fragmentation. Available at: [Link]
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Aalizadeh, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(2), 1105-1129. Available at: [Link]
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McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. Available at: [Link]
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NIST. (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. NIST Chemistry WebBook. Available at: [Link]
-
The Good Scents Company. (n.d.). ambrettolide omega-6-hexadecenlactone. Available at: [Link]
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Chen, Y., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 630-641. Available at: [Link]
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Petersen, J. H., et al. (1998). Chemical substances and chemical preparations - Contents of some skin sensitizing fragrances in cosmetic products. Danish Environmental Protection Agency. Available at: [Link]
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Pocurull, E., et al. (2015). Influence of pre-treatment process on matrix effect for the determination of musk fragrances in fish and mussel. Talanta, 134, 545-552. Available at: [Link]
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Lin, T-J., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 630-641. Available at: [Link]
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(8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) as a Standard in Analytical Chemistry: Application Notes and Protocols
Introduction
(8Z)-Oxacycloheptadec-8-en-2-one, widely known in the fragrance and flavor industry as Ambrettolide, is a macrocyclic musk of significant interest.[1][2][3] It is a 17-membered ring lactone valued for its persistent, warm, and musky aroma with fruity undertones.[1][2] Naturally present in ambrette seeds and angelica sap, Ambrettolide is now predominantly produced synthetically for broad application in perfumery, cosmetics, and as a flavoring agent.[3][4] Its high stability and low volatility make it an excellent fixative in fragrance formulations.[4]
Beyond its olfactory applications, the well-defined chemical structure and high purity of commercially available (8Z)-Oxacycloheptadec-8-en-2-one make it a suitable candidate for use as a reference standard in analytical chemistry. This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the use of Ambrettolide as an analytical standard for the identification and quantification of macrocyclic musks and other related compounds in various matrices.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct application. The properties of (8Z)-Oxacycloheptadec-8-en-2-one are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₈O₂ | [3] |
| Molecular Weight | 252.39 g/mol | [5][6] |
| CAS Number | 123-69-3 | [5][6] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 398-399 °C at 760 mmHg | [5] |
| Flash Point | >100 °C | |
| Solubility | Soluble in ethanol and other organic solvents; insoluble in water. | |
| Purity (typical) | ≥98% | [7] |
Spectral Data
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of (8Z)-Oxacycloheptadec-8-en-2-one is characterized by its molecular ion peak (M+) at m/z 252. The fragmentation pattern is consistent with a macrocyclic lactone structure. The mass spectrum is available through the NIST Mass Spectrometry Data Center.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While comprehensive 1H and 13C NMR spectral data for (8Z)-Oxacycloheptadec-8-en-2-one are not widely published in publicly accessible databases, users should obtain this data upon purchase of the standard to confirm its identity and isomeric purity. The expected spectra would show characteristic signals for the olefinic protons of the Z-double bond and the protons adjacent to the ester linkage.
Sourcing and Handling of the Analytical Standard
Trustworthiness and Purity
-
Source from a Reputable Supplier: Purchase (8Z)-Oxacycloheptadec-8-en-2-one from a chemical supplier that provides a comprehensive Certificate of Analysis (CoA). The CoA should state the purity, typically determined by Gas Chromatography (GC), and provide information on the isomeric composition.
-
In-house Verification: It is best practice to perform in-house verification of the identity and purity of the standard upon receipt. This can be achieved through techniques such as GC-MS, NMR spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Storage and Stability
(8Z)-Oxacycloheptadec-8-en-2-one is a stable compound under normal laboratory conditions.[3] For long-term storage, it is recommended to keep the standard in a tightly sealed container, protected from light, in a cool and dry place. Studies on the stability of analytical solutions of Ambrettolide should be conducted as part of method validation to determine the appropriate storage conditions and shelf-life of stock and working solutions.[9]
Protocols for Use as an Analytical Standard
The following protocols are provided as a starting point for method development and validation. Analysts should optimize these methods for their specific instrumentation and matrix.
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the quantification of (8Z)-Oxacycloheptadec-8-en-2-one in samples such as perfumes, cosmetics, and environmental extracts.
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat (8Z)-Oxacycloheptadec-8-en-2-one into a 10 mL volumetric flask.
-
Dissolve the compound in and dilute to volume with a suitable high-purity solvent such as ethyl acetate or hexane.
-
This stock solution should be stored at 4°C and protected from light. A stability study should be performed to determine its shelf life.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent.
-
A typical calibration curve might consist of 5 to 7 concentration levels, for example, 1, 5, 10, 25, 50, and 100 µg/mL.
-
The following parameters are a recommended starting point for analysis on a standard GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A non-polar column suitable for the analysis of semi-volatile compounds. |
| Injection Volume | 1 µL | |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless (or split, depending on concentration) | Splitless mode is recommended for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | |
| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 10 min | This program allows for the separation of Ambrettolide from other components in a complex matrix. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. |
| Ions to Monitor | m/z 252 (Quantifier), 98, 81, 67 (Qualifiers) | Based on the NIST mass spectrum of Ambrettolide. |
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 252) against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.
-
Quantify the concentration of (8Z)-Oxacycloheptadec-8-en-2-one in unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is an alternative for the analysis of (8Z)-Oxacycloheptadec-8-en-2-one, particularly in complex biological or environmental matrices where additional selectivity is required. This method is adapted from validated methods for other macrocyclic lactones.[10]
-
Stock Standard Solution (1000 µg/mL):
-
Prepare as described in Protocol 1, but use a solvent compatible with reversed-phase HPLC, such as methanol or acetonitrile.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.
-
A typical calibration range might be 1, 10, 50, 100, and 500 ng/mL.
-
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent) | A reversed-phase column suitable for the separation of non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10-10.1 min: 95-50% B; 10.1-12 min: 50% B | A gradient elution is necessary for the separation of the highly non-polar Ambrettolide. |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
| MRM Transitions | Precursor Ion: m/z 253.2 [M+H]⁺; Product Ions: To be determined by infusion of the standard. | The specific product ions for Ambrettolide need to be determined empirically. |
-
Construct a calibration curve and perform quantification as described in Protocol 1, using the peak area of the most abundant MRM transition.
Experimental Workflows
Conclusion
(8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) is a valuable analytical standard for the identification and quantification of macrocyclic musks. Its high purity, stability, and well-defined physicochemical properties make it a reliable choice for use in quality control and research laboratories. The protocols provided in this application note offer a solid foundation for the development of robust and accurate analytical methods using GC-MS and HPLC-MS/MS. As with any analytical standard, proper sourcing, handling, and in-house verification are crucial for ensuring the integrity of the data generated.
References
-
[Determination of five synthetic musks in perfume by headspace solid-phase microextraction and gas chromatography-mass spectrometry]. (2012). Se Pu, 30(2), 135-140. [Link]
-
Determination of synthetic musk fragrances. (n.d.). ResearchGate. Retrieved from [Link]
-
New analytical method for the determination of musks in personal care products by Quick, Easy, Cheap, Effective, Rugged, and Safe extraction followed by GC–MS. (2015). ResearchGate. Retrieved from [Link]
-
Oxacycloheptadec-8-en-2-one, (8Z)-. (n.d.). PubChem. Retrieved from [Link]
-
Ambrettolide – ISO 9001:2015 Certified Company. (n.d.). HL Aromatics. Retrieved from [Link]
-
Ambrettolide HC. (n.d.). ACS International. Retrieved from [Link]
-
An overview of the enantioselective determination of musk fragrances in environmental samples. (2025). ScienceDirect. Retrieved from [Link]
-
Separation of Macrocyclic Lactones. (2013). LCGC International. Retrieved from [Link]
-
Analysis of 7 synthetic musks in cream by supported liquid extraction and solid phase extraction followed by GC-MS/MS. (2016). PubMed. Retrieved from [Link]
-
Occurrence of macrocyclic lactones....pdf. (n.d.). Ital. Retrieved from [Link]
-
Gas chromatographic determination of synthetic musk compounds in Norwegian air samples. (n.d.). Elsevier. Retrieved from [Link]
-
ambrettolide omega-6-hexadecenlactone. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Ambrettolide (CAS N° 28645-51-4). (n.d.). ScenTree. Retrieved from [Link]
-
Typical Mass Chromatogram of Target Macrocyclic Lactone Chemicals. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation data of solution stability study. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies On The Analysis Method Of Synthetic Musks In Cosmetics. (2013). Globe Thesis. Retrieved from [Link]
-
Review of Methodology for the Determination of Macrocyclic Lactone Residues in Biological Matrices. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxacycloheptadec-8-en-2-one, (8Z)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)-. (n.d.). FDA. Retrieved from [Link]
-
Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. (2022). PubMed Central. Retrieved from [Link]
-
A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Retrieved from [Link]
-
Mass-Spectrometry-Based Research of Cosmetic Ingredients. (2022). PubMed Central. Retrieved from [Link]
-
1-Oxacycloheptadec-8-en-2-one. (n.d.). PubChem. Retrieved from [Link]
- Preparation of ambrettolide. (1972). Google Patents.
-
isoambrettolide, 28645-51-4. (n.d.). The Good Scents Company. Retrieved from [Link]
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Mass Spectrometry Data Center, NIST. (n.d.). NIST. Retrieved from [Link]
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Search for Species Data by Molecular Weight. (n.d.). NIST WebBook. Retrieved from [Link]
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Application of Ambrettolide in semiochemical research
Ambrettolide: Application in Semiochemical Research - A Review of Current Knowledge
To Researchers, Scientists, and Drug Development Professionals,
This document addresses the proposed application of Ambrettolide in the field of semiochemical research. Following an exhaustive review of scientific literature and chemical databases, it has been determined that there is currently no established body of research demonstrating the use of Ambrettolide as a semiochemical .
Ambrettolide is widely recognized and utilized within the fragrance and perfumery industries as a synthetic macrocyclic musk. It is valued for its powerful, warm, and fruity aroma, and it serves as a highly effective fixative in various fragrance compositions. While it occurs naturally in trace amounts in plants such as ambrette seeds (Abelmoschus moschatus) and angelica sap, its primary commercial application is as a fragrance ingredient.
A comprehensive search for studies involving Ambrettolide in the context of chemical ecology, animal behavior, and pest management yielded no publications detailing its role as a pheromone, kairomone, allomone, or synomone. Standard semiochemical research methodologies such as electroantennography (EAG), behavioral assays, and field trapping studies have not been reported in the scientific literature with Ambrettolide as the subject compound.
Therefore, the creation of detailed Application Notes and Protocols for the use of Ambrettolide in semiochemical research is not feasible at this time due to the absence of foundational research and validated methodologies.
We will continue to monitor advancements in chemical ecology and semiochemical research. Should future studies identify a role for Ambrettolide in animal or insect communication, this document will be updated accordingly.
We recommend that researchers interested in the discovery of novel semiochemicals focus on compounds that have been identified in the chemical profiles of the organisms of interest and have shown biological activity in preliminary screenings.
References
At present, there are no scientific references to cite regarding the application of Ambrettolide in semiochemical research. The information presented is based on the collective absence of such data in publicly available scientific databases and research repositories.
Use of (8Z)-Oxacycloheptadec-8-en-2-one in studying olfactory receptors
An In-Depth Guide to the Application of (8Z)-Oxacycloheptadec-8-en-2-one in Olfactory Receptor Research
Foreword: The Enigma of Musk and the Key to Its Code
The perception of musk, a scent fundamental to perfumery and deeply rooted in mammalian communication, has long presented a puzzle to olfactory science. How do structurally diverse molecules elicit a similar "musk" percept? The answer lies at the molecular level, with the activation of specific Olfactory Receptors (ORs). (8Z)-Oxacycloheptadec-8-en-2-one, a macrocyclic lactone commonly known as Ambrettolide, serves as a pivotal molecular tool in this field. Its distinct, powerful, and valued ambrette-musk aroma makes it an ideal ligand for probing the receptive range of ORs involved in musk perception.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for using Ambrettolide to study these elusive receptors. We move beyond simple instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
(8Z)-Oxacycloheptadec-8-en-2-one: A Molecular Profile
Understanding the ligand is the first step. Ambrettolide is a 16-membered macrocyclic lactone with a characteristic musk scent profile.[2][4] Its stereochemistry is critical; the (8Z)-isomer demonstrates a potent musk character due to its specific geometric fit within the binding pockets of target receptors.[4]
| Property | Value | Source |
| IUPAC Name | (8Z)-1-oxacycloheptadec-8-en-2-one | [5] |
| Synonyms | Ambrettolide, (Z)-7-Hexadecen-1,16-olide | [5][6] |
| CAS Number | 123-69-3 | [5][6] |
| Molecular Formula | C₁₆H₂₈O₂ | [5][7] |
| Molecular Weight | 252.39 g/mol | [5][7] |
| Odor Profile | Musky, ambrette seed, warm, fruity | [2] |
The primary challenge in olfactory research is "deorphanization"—the process of matching one of the hundreds of orphan ORs with the specific odorant(s) it detects.[8][9] ORs are notoriously difficult to express functionally in heterologous (non-neuronal) cell systems, often becoming trapped within the cell's endoplasmic reticulum.[8][10] This guide addresses these challenges directly.
The Target: A Trilogy of Human Musk Receptors
Recent breakthroughs have identified a key group of human ORs responsible for perceiving various musk compounds. (8Z)-Oxacycloheptadec-8-en-2-one and related molecules are instrumental in characterizing this family.
-
OR5AN1: A primary receptor for macrocyclic ketones (like muscone) and some nitromusks.[11][12][13] Its response profile to a wide array of musk compounds correlates strongly with human sensory perception.[13][14] Computational models suggest that odorants bind via a hydrogen bond to the Tyr260 residue within the receptor's binding pocket.[15][16]
-
OR5A2: Identified as the key receptor for polycyclic musks and most macrocyclic lactones.[11][17]
-
OR1N2: Appears to be an additional receptor involved in the perception of the natural (E)-ambrettolide, the geometric isomer of the topic compound.[11][17]
By studying how Ambrettolide and its analogs activate these receptors, we can decode the structural requirements for musk perception and understand how genetic variations in these receptors lead to individual differences in scent sensitivity (anosmia).[11][14]
The Canonical Olfactory Signaling Pathway
Before detailing the protocols, it is crucial to understand the underlying biological mechanism. ORs are G protein-coupled receptors (GPCRs).[18] Ligand binding initiates a cascade that is the foundation of our experimental readouts.
Caption: Canonical olfactory signal transduction cascade.
Core Experimental Protocols
Two complementary assays are standard for OR deorphanization: the luciferase reporter assay and the calcium imaging assay.[19][20] Using both provides a more complete picture, as they measure different downstream effects of receptor activation over different timescales.[19][20]
Protocol 4.1: Luciferase Reporter Gene Assay
This assay quantifies receptor activation by measuring the transcription of a luciferase reporter gene, which is driven by the cAMP signaling pathway. It is a robust, high-throughput method ideal for screening and determining agonist potency (EC₅₀).[21][22][23]
Principle: Activation of the Gαolf subunit stimulates adenylyl cyclase, increasing intracellular cAMP levels. This cAMP activates a promoter containing a cAMP Response Element (CRE), which drives the expression of the luciferase enzyme. The light produced upon addition of a substrate is proportional to the level of receptor activation.[21][23]
Workflow Diagram:
Caption: Workflow for the CRE-Luciferase reporter assay.
Detailed Methodology:
-
Cell Culture and Transfection (Day 1):
-
Rationale: Human Embryonic Kidney 293 (HEK293) cells are a standard, robust cell line for heterologous expression of GPCRs.
-
Procedure:
-
Seed HEK293 cells into a 96-well white, clear-bottom plate at a density of ~2.0 x 10⁴ cells per well.
-
Allow cells to adhere for 4-6 hours.
-
Prepare a transfection master mix using a lipid-based reagent (e.g., Lipofectamine® 3000). For each well, combine plasmids in the following ratio: 50 ng OR of interest (e.g., OR5AN1), 25 ng RTP1S (to promote membrane trafficking), 25 ng Gαolf, and 50 ng of a CRE-luciferase reporter vector.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C, 5% CO₂.[20]
-
-
-
Ligand Preparation and Stimulation (Day 2):
-
Rationale: A dose-response curve is necessary to determine the potency (EC₅₀) of the ligand. Dimethyl sulfoxide (DMSO) is a common solvent, but final concentration should be kept low (<0.1%) to avoid cytotoxicity.
-
Procedure:
-
Prepare a 100 mM stock solution of (8Z)-Oxacycloheptadec-8-en-2-one in DMSO.
-
Perform serial dilutions in serum-free media to achieve a final concentration range from 1 nM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the culture medium from the cells.
-
Add 100 µL of the prepared ligand dilutions to the corresponding wells.
-
-
-
Luminescence Measurement and Data Analysis (Day 2):
-
Rationale: Commercial kits provide the necessary substrate (luciferin) and lysis buffer to generate a stable luminescent signal ("glow").
-
Procedure:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol (e.g., ONE-Glo™ Luciferase Assay System).[21]
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the raw luminescence units (RLU) by dividing the signal from ligand-stimulated wells by the signal from vehicle-only wells to get "Fold Induction". Plot Fold Induction against the logarithm of ligand concentration and fit a sigmoidal dose-response curve to calculate the EC₅₀ value.
-
-
Protocol 4.2: Calcium Imaging Assay
This assay provides a real-time measurement of receptor activation by visualizing the rapid influx of intracellular calcium that occurs seconds after ligand binding.[24] It is excellent for confirming functional receptor expression at the cell surface and observing rapid activation kinetics.
Principle: As shown in the signaling diagram, the opening of CNG channels leads to an influx of extracellular Ca²⁺.[10] This transient increase in intracellular [Ca²⁺] is detected by a fluorescent indicator loaded into the cells. The change in fluorescence intensity is directly proportional to receptor activation.[24][25]
Workflow Diagram:
Caption: Workflow for the Calcium Imaging assay.
Detailed Methodology:
-
Cell Culture and Transfection (Day 1-2):
-
Rationale: A longer incubation period (48-72 hours) post-transfection is often required for optimal surface expression of ORs for imaging assays.[20]
-
Procedure:
-
Seed and transfect HEK293 cells on glass-bottom dishes or 96-well imaging plates as described in Protocol 4.1.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
-
Fluorescent Dye Loading (Day 3):
-
Rationale: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free Ca²⁺ after intracellular esterases cleave the AM group.
-
Procedure:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and a mild surfactant like Pluronic F-127 (to aid dye solubilization) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution).
-
Remove culture medium and wash cells once with the saline solution.
-
Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with saline solution to remove extracellular dye and allow 15-30 minutes for complete de-esterification.
-
-
-
Imaging and Ligand Application (Day 3):
-
Rationale: The change in fluorescence (ΔF) is normalized to the initial baseline fluorescence (F₀) to control for variations in cell number and dye loading.
-
Procedure:
-
Mount the plate/dish on the stage of a fluorescence microscope or a plate reader equipped with a fluidics injector (e.g., FLIPR® system).
-
Set the excitation/emission wavelengths appropriate for the dye (e.g., ~494/516 nm for Fluo-4).
-
Record a stable baseline fluorescence (F₀) for 10-15 seconds.
-
Inject the (8Z)-Oxacycloheptadec-8-en-2-one solution (prepared at 2-5x final concentration) to achieve the desired final concentration.
-
Immediately begin recording the fluorescence intensity over time for at least 30-60 seconds to capture the peak response and initial decay.[20]
-
Analysis: Calculate the response as the change in fluorescence divided by the baseline (ΔF/F₀ = [F_peak - F₀] / F₀).
-
-
Safety and Handling of (8Z)-Oxacycloheptadec-8-en-2-one
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: May cause skin, eye, and respiratory irritation.[5] Some reports indicate potential toxicity if ingested.[26]
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Refer to the supplier's Safety Data Sheet (SDS) for complete information.[27]
References
- Block, E., et al. (2024). The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception. PubMed.
- Tazir, B., et al. (n.d.). Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods. Journal of Visualized Experiments.
- Peterlin, Z., et al. (2014). The state of the art of odorant receptor deorphanization: A report from the orphanage. The Journal of general physiology.
- Sato-Akuhara, N., et al. (2014). Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors. PubMed.
- Tazir, B., et al. (2016). Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods. Methods in molecular biology.
- Block, E., et al. (2024). trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception. Chemical Senses, Oxford Academic.
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- Liu, A., et al. (2010).
- Asian Scientist Magazine. (2016).
- Kumari, P., et al. (2019).
- Sato-Akuhara, N., et al. (2014). Olfactory Receptor and Neural Pathway Responsible for Highly Selective Sensing of Musk Odors.
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- Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. PubMed Central.
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Application Notes & Protocols for Investigating the Antimicrobial Activity of (8Z)-Oxacycloheptadec-8-en-2-one
Introduction: Unveiling the Antimicrobial Potential of a Macrocyclic Lactone
(8Z)-Oxacycloheptadec-8-en-2-one, also known as Ambrettolide, is a macrocyclic lactone with the molecular formula C₁₆H₂₈O₂[1][2][3]. While extensively utilized in the fragrance industry for its pleasant, musk-like scent, emerging research indicates that this compound also possesses antimicrobial properties against a spectrum of bacteria and fungi[1]. This dual functionality positions (8Z)-Oxacycloheptadec-8-en-2-one as a compound of interest for researchers in drug development, particularly in an era of rising antimicrobial resistance.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the theoretical antimicrobial mechanism of (8Z)-Oxacycloheptadec-8-en-2-one, grounded in its structural classification, and presents detailed, field-proven protocols for the systematic evaluation of its antimicrobial efficacy.
Postulated Mechanism of Action: A Macrolide Perspective
(8Z)-Oxacycloheptadec-8-en-2-one belongs to the macrolide class of compounds, which are characterized by a large macrocyclic lactone ring[4]. Prominent members of this class, such as erythromycin and azithromycin, are well-established antibiotics. The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis[4][5][6][7][8].
This inhibition is achieved by the macrolide molecule binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel[5][6][7]. This binding event physically obstructs the passage of the growing polypeptide chain, effectively halting protein elongation and, consequently, bacterial growth[5][8]. While many macrolides are considered bacteriostatic, meaning they inhibit growth rather than kill the bacteria, some can exhibit bactericidal (killing) activity at higher concentrations[7][8].
Given its structural classification, it is hypothesized that (8Z)-Oxacycloheptadec-8-en-2-one exerts its antimicrobial effects through a similar mechanism. The following protocols are designed to empirically determine the nature and potency of this activity.
Protocol I: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] This protocol is based on the broth microdilution method, adhering to principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][11][12][13]
Experimental Rationale
This assay establishes the baseline potency of the compound. By exposing a standardized bacterial inoculum to a range of serially diluted concentrations of (8Z)-Oxacycloheptadec-8-en-2-one, we can pinpoint the precise concentration at which bacterial proliferation is halted. This is a fundamental first step in assessing any potential antimicrobial agent.
Materials
-
(8Z)-Oxacycloheptadec-8-en-2-one (ensure high purity)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[14]
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% w/v)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (37°C)
Step-by-Step Methodology
-
Preparation of (8Z)-Oxacycloheptadec-8-en-2-one Stock Solution:
-
Accurately weigh a precise amount of the compound. Due to its lipophilic nature, dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Causality Note: The use of a solvent is necessary for compounds not readily soluble in aqueous media. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid impacting bacterial growth.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the prepared stock solution of (8Z)-Oxacycloheptadec-8-en-2-one (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the concentration of the compound in each well.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[11]
-
-
Reading the MIC:
Visualization of MIC Protocol Workflow
Caption: Transition from MIC results to MBC plating.
Data Presentation and Interpretation
To facilitate analysis and comparison, the results of the MIC and MBC assays should be systematically recorded.
| Microorganism Tested | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 25923 | (8Z)-Oxacycloheptadec-8-en-2-one | 64 | 128 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | (8Z)-Oxacycloheptadec-8-en-2-one | 256 | >1024 | >4 | Bacteriostatic |
| Candida albicans ATCC 90028 | (8Z)-Oxacycloheptadec-8-en-2-one | 128 | 512 | 4 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | (8Z)-Oxacycloheptadec-8-en-2-one | >1024 | >1024 | - | Resistant |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
Conclusion and Future Directions
These protocols provide a standardized framework for the initial characterization of the antimicrobial properties of (8Z)-Oxacycloheptadec-8-en-2-one. By determining the MIC and MBC values against a panel of clinically relevant microorganisms, researchers can establish its spectrum of activity and its cidal versus static nature.
Further investigations could include time-kill kinetic studies to understand the dynamics of its antimicrobial action, synergy testing with existing antibiotics, and mechanistic studies to confirm its interaction with the bacterial ribosome. The exploration of (8Z)-Oxacycloheptadec-8-en-2-one and its derivatives could pave the way for novel therapeutic agents or preservatives, leveraging a scaffold that is already widely used in other industries.
References
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Vazquez-Laslop, N. & Mankin, A.S. (2018). How macrolide antibiotics work. Trends in Biochemical Sciences, 43(9), 668-684. Available from: [Link]
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Patel, P.H. & Hashmi, M.F. (2023). Macrolides. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
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Ciulla-Bohling, R. (2023). Macrolide antibiotics. Research Starters. Available from: [Link]
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Wikipedia. (2024). Macrolide. Available from: [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102425. Available from: [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available from: [Link]
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JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Available from: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Available from: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available from: [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. In NIST Chemistry WebBook. Available from: [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. In PubChem Compound Database. Available from: [Link]
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Uivarosi, V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5123. Available from: [Link]
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MDPI. (2023). Antimicrobial and Antioxidant Efficacy of the Lipophilic Extract of Cirsium vulgare. Available from: [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile. Available from: [Link]
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Gündüz, M. G., et al. (2022). Synthesis, Antimicrobial Properties and In Silico Studies of Aryloxyacetic Acid Derivatives with Hydrazone or Thiazolidine-4-one Scaffold. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Kabara, J. J., et al. (1972). Fatty Acids and Derivatives as Antimicrobial Agents. Antimicrobial Agents and Chemotherapy, 2(1), 23-28. Available from: [Link]
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Application Notes & Protocols: (8Z)-Oxacycloheptadec-8-en-2-one as a Versatile Precursor in Modern Macrocyclic Musk Synthesis
Introduction: The Enduring Allure of Macrocyclic Musks
For centuries, macrocyclic compounds have been the cornerstone of the fragrance industry, prized for their unique olfactory properties that impart warmth, sensuality, and remarkable longevity to perfumes.[1] The class of macrocyclic musks, originally derived from animal sources such as the musk deer, includes iconic molecules like Muscone and Civetone.[1][2] However, ethical considerations and the high cost of natural extraction have driven the chemical industry towards sustainable synthetic alternatives.[3]
(8Z)-Oxacycloheptadec-8-en-2-one, commonly known as Ambrettolide, stands out as a pivotal molecule in this field.[4][5] Naturally found in ambrette seeds, its powerful, musky, and floral scent profile makes it a highly sought-after ingredient.[6][7] Synthetically, it serves not only as a target molecule but also as a fundamental structural precursor for a diverse array of other valuable macrocyclic musks. This guide provides an in-depth exploration of key synthetic strategies leveraging (8Z)-oxacycloheptadec-8-en-2-one and its parent ketone, focusing on robust and scalable laboratory protocols.
Table 1: Physicochemical Properties of (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide)
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₂ | [4][5][8] |
| Molecular Weight | 252.39 g/mol | [4][5] |
| CAS Number | 123-69-3 | [5][9][10] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~187 °C (at reduced pressure) | [6] |
| LogP | ~5.5 | [4] |
| Odor Profile | Musky, sweet, floral, fruity | [7][11] |
Core Synthetic Strategies: A Logic-Driven Overview
The synthesis of large-ring structures is a formidable challenge in organic chemistry due to entropic barriers that favor intermolecular side reactions over the desired intramolecular cyclization. Modern synthetic chemistry has overcome this by developing highly efficient methodologies. This guide focuses on two powerful and complementary approaches for synthesizing macrocyclic musks from precursors related to (8Z)-oxacycloheptadec-8-en-2-one:
-
Baeyer-Villiger Oxidation: A classic and reliable method for converting a cyclic ketone into the corresponding lactone (cyclic ester) by insertion of an oxygen atom.[12][13] This is the most direct route to lactone-based musks like Ambrettolide from their ketone counterparts.
-
Ring-Closing Metathesis (RCM): A transformative, catalyst-driven reaction that constructs cyclic olefins from linear diene precursors.[14][15] Its tolerance for various functional groups and mild reaction conditions make it exceptionally well-suited for the synthesis of complex macrocycles.[14][16]
The following diagram illustrates the logical flow of these two core strategies.
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Application Notes & Protocols for the Total Synthesis of Ambrettolide
Abstract
Ambrettolide, a macrocyclic lactone renowned for its potent and elegant musk fragrance, is a cornerstone of the perfumery industry.[1][2] Naturally sourced from the seeds of Hibiscus abelmoschus, its limited availability and high demand have necessitated the development of robust and efficient synthetic routes.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the total synthesis of Ambrettolide. We will delve into scientifically vetted protocols for two principal synthetic strategies: the classical approach starting from the renewable resource aleuritic acid, and a modern approach leveraging the power of olefin metathesis. The causality behind experimental choices, self-validating systems for trustworthiness, and authoritative grounding with comprehensive references are the pillars of this guide.
Introduction to Ambrettolide
Ambrettolide, chemically known as (Z)-hexadec-7-en-16-olide, is a 17-membered macrocyclic lactone.[2] Its discovery in 1927 marked a significant milestone in fragrance chemistry.[3][5] The molecule possesses a double bond, leading to two diastereoisomers, (Z) and (E), both of which contribute to its characteristic sensual and carnal facets in perfumery.[3][5] Beyond its olfactory significance, the synthesis of macrocycles like Ambrettolide presents a formidable challenge in organic chemistry, driving the innovation of new synthetic methodologies.
Strategic Approaches to Ambrettolide Synthesis
The construction of the 17-membered ring of Ambrettolide is the central challenge in its total synthesis. The primary strategies that have been successfully employed are:
-
Macrolactonization of ω-hydroxy acids: This is a classical and widely used approach where a linear precursor containing a terminal carboxylic acid and a terminal hydroxyl group is cyclized. The synthesis of Ambrettolide from aleuritic acid is a prime example of this strategy.
-
Ring-Closing Metathesis (RCM): A powerful and more contemporary method that utilizes transition metal catalysts to form a cyclic olefin from a linear diene precursor.[6][7] This has emerged as a highly efficient route to Ambrettolide and other macrocycles.[8][9]
This guide will provide detailed protocols for both a classical macrolactonization approach starting from aleuritic acid and a modern RCM-based synthesis.
Synthesis of Ambrettolide from Aleuritic Acid
Aleuritic acid, threo-9,10,16-trihydroxyhexadecanoic acid, is a readily available natural product obtained from the saponification of shellac.[10] Its trifunctional nature makes it an ideal starting material for the synthesis of Ambrettolide. The overall strategy involves a series of functional group manipulations to transform aleuritic acid into 16-hydroxyhexadec-7-enoic acid, the direct precursor to Ambrettolide, which is then cyclized.[11][12]
Overall Synthetic Workflow
The synthesis from aleuritic acid can be conceptually broken down into the following key transformations:
-
Protection and Oxidation: Protection of the 9,10-diol and selective oxidation of the primary alcohol at C16.
-
Chain Extension and Isomerization: Conversion to isoaleuritic acid.
-
Olefin Formation: Introduction of the C7 double bond.
-
Macrolactonization: The final ring-closing step to yield Ambrettolide.
Caption: Workflow for the synthesis of Ambrettolide from Aleuritic Acid.
Detailed Experimental Protocols
Rationale: The initial steps involve protecting the vicinal diol and then oxidatively cleaving the chain to generate a terminal carboxylic acid, resulting in a half-ester. This protocol is adapted from established procedures.[13]
Materials:
-
threo-Aleuritic acid
-
Methanol (anhydrous)
-
BF₃·Et₂O
-
Acetone (anhydrous)
-
Concentrated H₂SO₄
-
Potassium permanganate (KMnO₄)
-
Glacial acetic acid
Procedure:
-
Esterification: In a round-bottom flask, dissolve aleuritic acid in anhydrous methanol. Add a catalytic amount of BF₃·Et₂O and stir at room temperature overnight. Remove the solvent under reduced pressure.
-
Acetonide Protection: Dissolve the resulting methyl aleuritate in anhydrous acetone. Add a catalytic amount of concentrated H₂SO₄ and stir for 1 hour at room temperature.
-
Oxidative Cleavage: To the acetone solution, add finely powdered KMnO₄ and glacial acetic acid in portions over 1 hour with stirring. Continue stirring for an additional 3 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Filter the manganese dioxide precipitate and wash with acetone. Concentrate the filtrate under reduced pressure. Extract the residue with diethyl ether. Wash the ether layer with a 7% aqueous sodium carbonate solution to separate the acidic half-ester from any unreacted starting material.
-
Isolation: Acidify the aqueous layer with dilute HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired half-ester.
Rationale: The half-ester is reduced to the corresponding diol, which upon deprotection yields isoaleuritic acid. Subsequent hydrobromination and elimination introduce the requisite double bond to form ambrettolic acid.[11]
Materials:
-
Half-ester from Protocol 3.2.1
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF, anhydrous)
-
10% H₂SO₄
-
Imidazole
-
Chlorodiphenylphosphine
-
Iodine
-
1,4-Dioxane
Procedure:
-
Reduction: In a flame-dried flask under an inert atmosphere, suspend LAH in anhydrous THF. Cool the suspension to 0 °C and add a solution of the half-ester in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Deprotection: Carefully quench the reaction with a few drops of water, followed by dilute H₂SO₄. Boil the mixture for 30 minutes to effect deacetonation. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield threo-isoaleuritic acid.
-
Olefin Formation: Dissolve the threo-isoaleuritic acid in 1,4-dioxane. Add imidazole, chlorodiphenylphosphine, and iodine. Stir the mixture for 2 hours at room temperature.
-
Work-up and Isolation: Quench the reaction with aqueous sodium thiosulfate and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The crude product, 16-hydroxy-(E)-7-hexadecenoic acid (ambrettolic acid), can be purified by crystallization from benzene.
Rationale: The final step is the intramolecular esterification of ambrettolic acid. High dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular polymerization. Various macrolactonization methods can be employed.[14][15]
Materials:
-
Ambrettolic acid
-
Toluene (anhydrous)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
Procedure (Yamaguchi Macrolactonization):
-
In a flame-dried, three-necked flask equipped with a dropping funnel, dissolve ambrettolic acid in a large volume of anhydrous toluene (to achieve a concentration of ~0.01 M).
-
Add Et₃N to the solution.
-
Add 2,4,6-trichlorobenzoyl chloride dropwise and stir at room temperature for 2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene and heat to reflux.
-
Using a syringe pump, slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours.
-
After the addition is complete, continue to reflux for an additional hour.
-
Work-up: Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford Ambrettolide.
Synthesis of Ambrettolide via Ring-Closing Metathesis (RCM)
Olefin metathesis has revolutionized the synthesis of macrocycles.[6] The RCM approach to Ambrettolide involves the synthesis of a linear diene precursor, which is then cyclized using a ruthenium or molybdenum-based catalyst.[8][10] This method is often more convergent and can be highly stereoselective.[16]
Overall Synthetic Workflow
The RCM strategy involves the coupling of two fragments to form the diene precursor, followed by the key macrocyclization step.
Caption: General workflow for the RCM synthesis of Ambrettolide.
Detailed Experimental Protocol
This protocol outlines a general procedure for the RCM synthesis of Ambrettolide. The specific starting materials for the diene precursor can be varied.[17]
Rationale: A linear diene ester is prepared by coupling an ω-unsaturated carboxylic acid with an ω-unsaturated alcohol. The choice of these starting materials determines the position of the double bond in the final product. For Ambrettolide, this would typically be the ester of 9-decenoic acid and 6-hepten-1-ol.
Materials:
-
9-Decenoic acid
-
6-Hepten-1-ol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 9-decenoic acid and 6-hepten-1-ol in anhydrous DCM.
-
Add a catalytic amount of DMAP.
-
Cool the solution to 0 °C and add DCC in one portion.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude diene ester by column chromatography on silica gel.
Rationale: The diene precursor is cyclized using a Grubbs' catalyst. The reaction is typically run at high dilution to favor intramolecular cyclization, and ethylene is removed to drive the reaction to completion.[9]
Materials:
-
Diene ester from Protocol 4.2.1
-
Grubbs' Second Generation Catalyst
-
Toluene or Dichloromethane (anhydrous, degassed)
Procedure:
-
In a flame-dried flask equipped with a reflux condenser and a gas inlet, dissolve the diene ester in a large volume of degassed, anhydrous toluene or DCM (to achieve a concentration of 0.001-0.005 M).
-
Bubble argon or nitrogen through the solution for 30 minutes to remove any dissolved oxygen.
-
Add Grubbs' Second Generation Catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux (for toluene) or 40 °C (for DCM) and maintain a gentle stream of argon or nitrogen to carry away the ethylene byproduct.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify directly by column chromatography on silica gel to yield Ambrettolide.
Comparative Data for Synthetic Routes
| Synthetic Route | Key Advantages | Key Challenges | Typical Overall Yield |
| From Aleuritic Acid | Utilizes a renewable starting material; well-established industrial process.[11][18] | Multi-step synthesis; may involve harsh reagents. | 40-50%[13] |
| Ring-Closing Metathesis | High efficiency and convergence; mild reaction conditions; stereocontrol possible.[8][10] | Cost of catalyst; requires high dilution; removal of metal impurities. | 60-80% |
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic transformations. To ensure the trustworthiness of the results, the following analytical validation steps are crucial at each stage of the synthesis:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of isolated intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of all intermediates and the final product. The chemical shifts and coupling constants of the olefinic protons are particularly important for confirming the geometry of the double bond in Ambrettolide.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the hydroxyl and carboxylic acid bands and the appearance of the characteristic lactone carbonyl stretch in the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product, Ambrettolide (C₁₆H₂₈O₂, MW: 252.4 g/mol ).[3]
By rigorously applying these analytical techniques at each step, the researcher can validate the outcome of each reaction and ensure the identity and purity of the synthesized Ambrettolide.
Conclusion
The total synthesis of Ambrettolide remains a topic of significant interest in organic chemistry, both for its commercial importance and as a benchmark for the development of new synthetic methods. The classical route from aleuritic acid offers a sustainable and scalable approach, while modern methods like ring-closing metathesis provide a more efficient and flexible platform for the synthesis of Ambrettolide and its analogs. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to successfully navigate the synthesis of this elegant and highly valued macrocyclic musk.
References
-
ScenTree. (n.d.). Ambrettolide (CAS N° 28645-51-4). Retrieved from [Link]
- Sabnis, S. D., Mathur, H. H., & Bhattacharyya, S. C. (1963). Macrocyclic Musk Compounds. Part III. A New Synthesis of Ambrettolide from Aleuritic Acid. Journal of the Chemical Society, 2477.
- Davey, P. N., Tse, C.-L., Ellwood, S., Lovchik, M., Navarria, M., Toth, F., Lorincz, K., Ondi, L., & Goeke, A. (2025). Ambrettolide via Olefin Metathesis Under True High Concentration Conditions. Helvetica Chimica Acta.
- Sabnis, S. D., Mathur, H. H., & Bhattacharyya, S. C. (1963). 455. Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid. Journal of the Chemical Society (Resumed).
- CoLab. (2025). Ambrettolide via Olefin Metathesis Under True High Concentration Conditions.
-
ScenTree. (n.d.). Ambrettolide (CAS N° 28645-51-4). Retrieved from [Link]
- Bedoukian, P. Z. (1976). Process for the preparation of trans-Δ9 -isoambrettolide. U.S.
- Frank, W. C. (1972). Preparation of ambrettolide. U.S.
- Givaudan SA. (2017). Process involving cross metathesis of olefins.
- Firmenich SA. (2000). Process for manufacturing cis-isoambrettolide and use thereof. U.S.
-
Lookchem. (n.d.). Synthesis of (9E)-isoambrettolide, a macrocyclic musk compound, using the effective lactonization promoted by symmetric benzoic anhydrides with basic catalysts. Retrieved from [Link]
- Sanz, V., & Seoane, E. (1982). Synthesis of ambrettolide from phloionolic acid. Journal of the Chemical Society, Perkin Transactions 1, 1837-1839.
- Parenty, A., Moreau, X., & Campagne, J.-M. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911-939.
- Majee, R. N., Ramani, R., & Agarwal, S. C. (1993). Facile synthesis of (E)-7-hexadecen-1,16-olide (ambrettolide). Journal of the Indian Chemical Society, 70(2), 159.
- Jadhav, V. H., & D'Souza, L. J. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25337-25345.
- Zhang, Y. (2019). A kind of preparation method of ambrettolide.
-
ResearchGate. (n.d.). Synthesis of Ambrettolide (2) from shellac. Retrieved from [Link]
- Hughes, D. L. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Organic Process Research & Development.
- Prusov, E. V. (2011).
- O'Brien, R. V., & Hoveyda, A. H. (2015). Catalyst-controlled stereoselective olefin metathesis as a principal strategy in multistep synthesis design: a concise route to (+)-neopeltolide.
- Iaanan, A. M., & Toste, F. D. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 280-293.
-
ResearchGate. (n.d.). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications and Future Directions. Retrieved from [Link]
- Kim, J., & Lee, H. (2022). Recent Achievements in Total Synthesis for Integral Structural Revisions of Marine Natural Products. Marine Drugs, 20(3), 166.
-
Scentspiracy. (n.d.). Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
ACS. (n.d.). Progress Towards the Total Synthesis of Laingolide A. Retrieved from [Link]
-
Synthesis Workshop. (2023, October 6). Enantioselective Total Synthesis of (+)-Pedrolide with Marlene Fadel [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey [chemicalbull.com]
- 2. Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]
- 4. US6150538A - Process for manufacturing cis-isoambrettolide and use thereof - Google Patents [patents.google.com]
- 5. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]
- 6. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. EP3116848A1 - Process involving cross metathesis of olefins - Google Patents [patents.google.com]
- 11. 455. Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. 455. Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. zenodo.org [zenodo.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. Catalyst-controlled stereoselective olefin metathesis as a principal strategy in multistep synthesis design: a concise route to (+)-neopeltolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US4064144A - Process for the preparation of trans-Î9 -isoambrettolide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (8Z)-Oxacycloheptadec-8-en-2-one Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of (8Z)-Oxacycloheptadec-8-en-2-one, a valuable macrocyclic musk known commercially as Ambrettolide.[1][2] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing actionable insights grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the (8Z)-Oxacycloheptadec-8-en-2-one macrocycle?
The construction of large rings, or macrocycles, is a significant challenge in organic synthesis due to entropic factors that favor intermolecular side reactions over the desired intramolecular cyclization.[3] The two dominant and most effective strategies for synthesizing (8Z)-Oxacycloheptadec-8-en-2-one are:
-
Macrolactonization: This is the most traditional and widely used method. It involves the intramolecular esterification of a linear ω-hydroxycarboxylic acid precursor (seco-acid). The key to success is promoting the intramolecular reaction while suppressing intermolecular oligomerization.[3][4]
-
Ring-Closing Metathesis (RCM): A more modern approach, RCM uses a terminal diene as the precursor and employs a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the cyclic alkene.[5] This method can be highly efficient and tolerant of various functional groups.
Q2: My macrolactonization yield is consistently low (<30%). What are the most likely causes?
Low yields in macrolactonization are almost always due to competition from intermolecular polymerization. The linear hydroxy acid precursor reacts with another molecule of itself instead of cyclizing. Here’s a troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for low macrolactonization yield.
Q3: Oligomers are my main byproduct. How do I rigorously enforce intramolecular cyclization?
This is the central challenge of macrocyclization. The key is to operate under high-dilution conditions . This principle ensures that a molecule of the linear precursor is statistically more likely to encounter its own reactive tail than another molecule.
Caption: Kinetic competition between cyclization and polymerization.
To achieve this:
-
Use a Syringe Pump: The slow, controlled addition of the seco-acid and activating agent to a large volume of refluxing solvent is the most reliable method. This keeps the instantaneous concentration of the reactive species extremely low.
-
High Solvent Volume: The final concentration of the seco-acid should be in the range of 0.001 M to 0.005 M. While this requires large amounts of solvent, it is critical for success.
Q4: My Ring-Closing Metathesis (RCM) reaction stalls or gives low conversion. What should I investigate?
RCM is powerful but sensitive to impurities and reaction conditions.
-
Catalyst Choice and Handling: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are generally robust. However, they are sensitive to air and moisture. Ensure you are using strict anhydrous and anaerobic (e.g., Schlenk line or glovebox) techniques for dispensing the catalyst.
-
Solvent Purity: Use high-purity, degassed solvents. Trace impurities, particularly those with coordinating atoms like sulfur or excess phosphines, can poison the ruthenium catalyst. Degas the solvent by sparging with argon for at least 30 minutes before use.
-
Ethylene Removal: RCM is a reversible reaction. The gaseous ethylene byproduct must be removed to drive the equilibrium toward the macrocyclic product. This can be achieved by conducting the reaction under a gentle flow of argon or under a vacuum.
-
Temperature: While many RCM reactions run well at room temperature or 40 °C in solvents like dichloromethane (DCM) or toluene, sluggish reactions can often be accelerated by gently heating to 60-80 °C (if using a higher-boiling solvent like toluene).
Q5: How do I choose between different macrolactonization methods?
The choice depends on the substrate's sensitivity, scale, and available reagents. Modern methods often give higher yields and are more reliable than older techniques.
| Method | Activating Agent(s) | Conditions | Key Advantages | Potential Issues |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene, reflux | High yields, widely used, reliable for many substrates. | Requires high temperatures, sensitive to steric hindrance near the carboxyl group. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide (Ph₃P) | Toluene or Xylene, reflux | Good for sterically hindered systems. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | DCM or Toluene, room temp. | Mild conditions, high yields, suitable for sensitive substrates. | Reagent is not as commonly available as Yamaguchi reagents. |
Section 2: Experimental Protocols & Methodologies
Protocol 1: High-Yield Macrolactonization via the Shiina Method
This protocol describes a mild and efficient method for the cyclization of a seco-acid precursor.
Materials:
-
ω-Hydroxycarboxylic acid precursor
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(Dimethylamino)pyridine (DMAP) or DMAP-HCl
-
Anhydrous, degassed Dichloromethane (DCM) or Toluene
-
Syringe pumps (2)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add half of the total required anhydrous solvent (to achieve a final concentration of 0.002 M). Begin heating the solvent to a gentle reflux (for Toluene) or stirring at room temperature (for DCM).
-
Prepare Solutions:
-
Syringe A: Dissolve the ω-hydroxycarboxylic acid (1.0 eq) in a quarter of the total solvent volume.
-
Syringe B: In a separate dry flask under argon, dissolve MNBA (2.2 eq) and DMAP (2.5 eq) in the remaining quarter of the total solvent volume.
-
-
Slow Addition: Using the syringe pumps, add the contents of Syringe A and Syringe B simultaneously to the reaction flask over a period of 8-12 hours. Ensure the addition is slow and steady.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 2-4 hours.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired macrolactone from oligomeric byproducts.
Protocol 2: Ring-Closing Metathesis (RCM) for Macrocycle Formation
This protocol outlines a general procedure for RCM using a second-generation Grubbs catalyst.
Materials:
-
Diene precursor
-
Grubbs' Second Generation Catalyst (G-II)
-
Anhydrous, degassed Toluene
-
Schlenk line or glovebox
Procedure:
-
Setup: Add the diene precursor (1.0 eq) to a flame-dried Schlenk flask. Place the flask under a high vacuum for 15 minutes and then backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a concentration of 0.005 M.
-
Degassing: Bubble argon through the solution for 20-30 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the G-II catalyst (1-5 mol%). The solution will typically change color (to dark brown/green).
-
Reaction: Heat the reaction to 60-80 °C under a gentle flow of argon (to carry away ethylene). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes until the color dissipates.
-
Purification: Concentrate the solvent under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel.
Section 3: Final Remarks
The synthesis of (8Z)-Oxacycloheptadec-8-en-2-one requires careful attention to reaction conditions, particularly those that govern the kinetics of the macrocyclization step. By understanding the principles of high dilution and the sensitivities of the catalysts involved, researchers can reliably overcome common challenges and achieve high yields of this valuable compound. Always ensure precursor purity, as impurities can significantly impact the efficiency of the key cyclization step.
References
-
iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. Retrieved from iSm2 Website. [Link]
-
Drugfuture. (n.d.). OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)-. Retrieved from Drugfuture Website. [Link]
-
PubChem. (2026). Oxacycloheptadec-8-en-2-one, (8Z)-. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. NIST Chemistry WebBook. [Link]
-
GSRS. (n.d.). OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)-. Retrieved from GSRS Website. [Link]
-
Li, X. (n.d.). Modern Macrolactonization Techniques. Synform. [Link]
-
Drughunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from Drughunter Website. [Link]
Sources
Technical Support Center: Purification of Synthetic Ambrettolide
Welcome to the technical support guide for the purification of synthetic Ambrettolide. This document is designed for researchers, chemists, and drug development professionals who require high-purity Ambrettolide for their work. As a macrocyclic musk, the olfactory profile of Ambrettolide is highly dependent on its purity; trace impurities can significantly alter its delicate and valuable fragrance.[1][2][3] This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude synthetic Ambrettolide?
A1: The impurity profile of crude Ambrettolide is intrinsically linked to its synthetic route. A common industrial synthesis proceeds from aleuritic acid.[4][5] Based on this and other synthetic pathways, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual aleuritic acid or its esters.
-
Reaction Intermediates: Incomplete cyclization can leave ω-hydroxy hexadecenoic acid or its esters in the mixture.[5]
-
Isomers: Geometric isomers (cis/trans) of the double bond are common. Positional isomers of the lactone ring can also form depending on the synthesis.[4][6] The desired fragrance is often associated with a specific isomer, making their removal critical.
-
Byproducts: Dehydration or polymerization products can form under the high temperatures often used for macrolactonization.
-
Solvents & Catalysts: Residual solvents from the reaction and extraction steps, as well as traces of catalysts used in the synthesis.
Q2: What purity level should I target for high-end fragrance applications?
A2: For fine fragrance applications, a purity of ≥97% , and often >99% , as determined by Gas Chromatography (GC), is the industry standard.[7] The technical data sheets for commercial Ambrettolide typically specify limits for minor isomers, underscoring the importance of isomeric purity for achieving the correct scent profile.[7]
Q3: How do I choose the most appropriate purification technique for my needs?
A3: The choice depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
For bulk purification (large scale, initial cleanup): Fractional Vacuum Distillation is the method of choice. It is effective at removing non-volatile residues, catalysts, and compounds with significantly different boiling points.
-
For high-purity polishing (small to medium scale): Silica Gel Column Chromatography is ideal for removing closely related isomers, colored impurities, and non-volatile compounds that may co-distill with the product.[8]
-
For specific impurity removal: Solvent washing or recrystallization (if the crude product is a low-melting solid or can be solidified) can sometimes be used to remove specific classes of impurities. A patent for a related compound mentions purification by crystallization.[5]
The following decision-making workflow can guide your choice:
Caption: Initial Purification Strategy Decision Tree.
Troubleshooting Guide 1: Fractional Vacuum Distillation
Fractional distillation separates compounds based on differences in their boiling points. For high-boiling point molecules like Ambrettolide (Boiling Point > 300 °C at atmospheric pressure), applying a vacuum is essential to lower the boiling point and prevent thermal decomposition.
Troubleshooting Q&A
-
Q: My product is turning dark/decomposing in the distillation flask. What's wrong?
-
A: The temperature is too high. This is the most common cause. Ensure your vacuum is stable and as low as your pump allows (ideally <1 mmHg). A lower pressure directly translates to a lower boiling temperature. Also, ensure the heating mantle is not set excessively high; gentle, even heating is key.
-
-
Q: I'm getting poor separation between Ambrettolide and a close-boiling impurity. How can I improve this?
-
A: Increase the number of theoretical plates. Use a longer fractionating column (e.g., a Vigreux or packed column).[9] Also, slow down the distillation rate. A slower rate allows for more vaporization-condensation cycles on the column's surface, enhancing separation efficiency.[9] Ensure the column is well-insulated to maintain the temperature gradient.
-
-
Q: The distillation is extremely slow or has stopped, even with high heat.
-
A: You may have a vacuum leak. Check all joints and seals in your apparatus. Use high-vacuum grease appropriately. Ensure your pump is functioning correctly and the cold trap is effective. A fluctuating vacuum will disrupt the temperature gradient and halt distillation.
-
Data Presentation: Typical Distillation Outcome
| Analyte | Crude Purity (GC-MS) | Post-Distillation Purity | Key Impurities Removed |
| Ambrettolide | ~85% | >97% | High-boiling polymers, catalyst residue |
| Isomer X | ~5% | ~2.5% | Partial separation achieved |
| Starting Material | ~3% | <0.1% | Volatility difference allows good separation |
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (Vigreux column recommended), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and rated for vacuum.
-
Sample Preparation: Add the crude Ambrettolide to the distillation flask (do not fill more than two-thirds full) along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
System Evacuation: Seal the system and slowly apply vacuum. Use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the vacuum pump.
-
Heating: Once a stable, low pressure is achieved (e.g., < 1 mmHg), begin gently heating the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection: As the temperature rises, observe the vapor front ascending the column. Discard the initial, low-boiling "forerun" fraction. Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of Ambrettolide at that pressure. The temperature should remain constant during the collection of the pure compound.[9]
-
Shutdown: Once the main fraction is collected and the temperature begins to drop or rise sharply, stop the distillation. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Troubleshooting Guide 2: Silica Gel Column Chromatography
Column chromatography is a powerful technique that separates molecules based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent).[10][11] It is unparalleled for separating isomers and removing polar or non-volatile impurities that distillation cannot.
Troubleshooting Q&A
-
Q: My compounds are eluting too quickly (or not at all). How do I fix this?
-
A: Your mobile phase polarity is incorrect. If compounds elute too quickly (high Rf value), the solvent is too polar. Decrease the polarity by reducing the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). If they don't move, the solvent is not polar enough; incrementally increase the proportion of the polar solvent. Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first.[11]
-
-
Q: The separation is poor, and the bands are smeared or overlapping.
-
A: This can have several causes.
-
Column Overloading: Too much sample was loaded. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
-
Poor Sample Loading: The initial sample band was too wide. Dissolve the crude product in the minimum amount of solvent before loading it onto the column to ensure a tight starting band.[12]
-
Inconsistent Packing: Air bubbles or channels in the silica gel bed will ruin separation. Pack the column carefully as a uniform slurry to avoid this.[13]
-
-
-
Q: The silica gel column has cracked after I started running it.
-
A: The solvent polarity was changed too abruptly. A sudden, large increase in the polarity of the mobile phase can generate heat, causing the solvent to bubble and crack the stationary phase. Use a gradual solvent gradient if a polarity change is necessary.
-
Workflow & Protocol: Column Chromatography
Caption: Standard Workflow for Column Chromatography Purification.
-
Select Solvent System: Use TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the Ambrettolide spot an Rf value of ~0.3.
-
Prepare the Column: Plug a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[13] Prepare a slurry of silica gel in the initial, non-polar mobile phase and pour it into the column, tapping gently to ensure even packing without air bubbles.[13] Add another layer of sand on top.
-
Load the Sample: Dissolve the crude Ambrettolide (post-distillation, if applicable) in the minimum volume of solvent. Carefully pipette this solution onto the top layer of sand.
-
Elute: Carefully add the mobile phase to the top of the column without disturbing the sand layer. Apply gentle air pressure (flash chromatography) or allow gravity to induce flow.
-
Collect and Analyze: Collect the eluent in a series of labeled test tubes.[10] Spot every few fractions onto a TLC plate to track the elution of your product and identify the pure fractions.
-
Recover Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- Vertex AI Search. (2024). Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey.
- Benchchem. (2025). Purifying Synthetic Carlactone: A Guide for Researchers.
- Google Patents. (1998). US5786321A - Preparation of cis-isoambrettolidies and their use as a fragrance.
-
ScenTree. Ambrettolide (CAS N° 28645-51-4). Available at: [Link]
- Google Patents. (2019). CN109867653A - A kind of preparation method of ambrettolide.
-
ScenTree. Ambrettolide (CAS N° 28645-51-4) - Chemistry & Uses. Available at: [Link]
-
ResearchGate. (2022). Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combination. Available at: [Link]
- PCW France. (2025).
- Google Patents. (1972). US3681395A - Preparation of ambrettolide.
- Google Patents. (2000). US6150538A - Process for manufacturing cis-isoambrettolide and use thereof.
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Available at: [Link]
-
ACS International. Ambrettolide HC. Available at: [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available at: [Link]
- Unknown.
- Google Patents. (1977). US4064144A - Process for the preparation of trans-Δ9 -isoambrettolide.
-
YouTube. (2019). Column Chromatography. Available at: [Link]
Sources
- 1. Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey [chemicalbull.com]
- 2. biosynth.com [biosynth.com]
- 3. Ambrettolide | Givaudan [givaudan.com]
- 4. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]
- 5. US6150538A - Process for manufacturing cis-isoambrettolide and use thereof - Google Patents [patents.google.com]
- 6. US3681395A - Preparation of ambrettolide - Google Patents [patents.google.com]
- 7. directpcw.com [directpcw.com]
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- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Stereoselectivity in Ambrettolide Synthesis
Welcome to the Technical Support Center for Ambrettolide synthesis. This guide is designed for researchers, scientists, and professionals in drug development and fragrance chemistry. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to stereoselectivity in the synthesis of Ambrettolide, a valuable macrocyclic musk.[1][2] This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Ambrettolide, a 16-membered macrocyclic lactone, possesses a key double bond, leading to (Z)- and (E)-diastereoisomers.[1][3] While both isomers contribute to its characteristic musky scent, controlling the stereochemistry of this double bond is a critical aspect of its synthesis, influencing the final product's olfactory profile and purity.[3][4] This guide will delve into common stereochemical hurdles encountered during its synthesis, particularly in olefination and ring-closing metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing the double bond in Ambrettolide synthesis, and which offers better stereocontrol?
A1: The two most prevalent strategies for forming the unsaturated macrocycle of Ambrettolide are the Julia-Kocienski olefination followed by macrolactonization, and ring-closing metathesis (RCM).
-
Julia-Kocienski Olefination: This method is renowned for its generally high (E)-selectivity.[5][6] It involves the reaction of a sulfone with an aldehyde. The stereochemical outcome can be influenced by the choice of the heterocyclic sulfone, base, and solvent. For instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provide enhanced (E)-selectivity compared to benzothiazol-2-yl (BT) sulfones.[7]
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for macrocyclization. However, achieving high stereoselectivity can be challenging as the reaction can be reversible, often leading to a thermodynamic mixture of (E)- and (Z)-isomers.[8] The choice of catalyst is paramount. While standard Grubbs and Hoveyda-Grubbs catalysts may offer limited control, newer catalyst systems, such as certain tungsten-based alkylidenes, have been developed to favor the formation of the (Z)-isomer.[9]
Q2: My Julia-Kocienski olefination is yielding a mixture of (E)- and (Z)-isomers. How can I improve the (E)-selectivity?
A2: Achieving high (E)-selectivity in a Julia-Kocienski olefination is often a matter of fine-tuning reaction conditions to favor the kinetic anti-addition pathway and subsequent syn-elimination.
Troubleshooting Steps:
-
Choice of Sulfone: As mentioned, PT-sulfones are sterically demanding and tend to favor the transition state leading to the (E)-alkene.[7]
-
Base and Counterion: The choice of base can significantly impact selectivity. Using potassium bases (e.g., KHMDS) in polar solvents can promote an open transition state, which may influence selectivity. Conversely, lithium bases (e.g., n-BuLi or LDA) in nonpolar solvents can favor a chelated transition state.[7] Experimenting with different base and solvent combinations is crucial.
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) is generally recommended to enhance kinetic control and improve stereoselectivity.[10]
-
"Barbier-like" Conditions: Adding the base to a mixture of the aldehyde and sulfone can sometimes improve yields and selectivity by minimizing side reactions of the sulfonyl anion.[7]
Q3: I'm struggling with low yields during the macrolactonization step. What are the key factors to consider?
A3: Macrolactonization is an entropically disfavored process, and success hinges on promoting the intramolecular reaction over intermolecular polymerization.[11][12]
Key Considerations:
-
High-Dilution Conditions: The most critical factor is maintaining a very low concentration of the linear precursor to favor cyclization.[11] This is typically achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump (pseudo-high dilution).[11][13]
-
Choice of Lactonization Method: Various methods exist, each with its own advantages. Yamaguchi esterification, Shiina macrolactonization, and Mitsunobu reactions are commonly employed. The choice of reagents can influence the reaction rate and side products.
-
Conformational Pre-organization: The conformation of the linear precursor can significantly impact the ease of cyclization. Introducing elements that induce turns or bends, such as proline residues in peptides, can pre-organize the molecule for cyclization.[11] While not directly applicable to Ambrettolide's precursor, considering the conformational flexibility of your specific linear chain is important.
Troubleshooting Guides
Guide 1: Optimizing Stereoselectivity in Ring-Closing Metathesis (RCM)
Issue: Poor (E/Z)-selectivity in the RCM step for Ambrettolide synthesis.
Background: The stereochemical outcome of RCM for large rings is often thermodynamically controlled, leading to a mixture of isomers.[8] Catalyst choice and reaction conditions are the primary levers for influencing this ratio.
Troubleshooting Workflow
Caption: Workflow for troubleshooting RCM stereoselectivity.
Detailed Protocol & Parameter Optimization
Step 1: Catalyst Screening The choice of the Ruthenium or Molybdenum-based catalyst is crucial. While second-generation Grubbs catalysts are common, they often yield thermodynamic mixtures. For enhanced (Z)-selectivity, consider specialized catalysts.
| Catalyst Type | Expected Predominant Isomer | Key Considerations |
| Grubbs II, Hoveyda-Grubbs II | (E) - Thermodynamic | Generally robust and widely used.[13] |
| Schrock Molybdenum | (Z) - Kinetic | Highly active, but sensitive to air and moisture. |
| Z-selective Ru-based (e.g., Grubbs, Hoveyda) | (Z) - Kinetic | Offers a balance of high (Z)-selectivity and operational ease. |
| Tungsten Alkylidene | (Z) - Kinetic | Can provide high Z-selectivity.[9] |
Step 2: Reaction Condition Optimization
-
Temperature: Lower temperatures generally favor the kinetic product. However, for macrocyclization, sufficient thermal energy is needed to overcome the entropic barrier. A systematic study of temperature effects is recommended.
-
Solvent: Non-coordinating solvents like toluene or dichloromethane are standard. The choice can influence catalyst stability and activity. Ensure the solvent is rigorously degassed.[13]
-
Concentration: Employ high-dilution techniques (0.001–0.05 M) to suppress intermolecular reactions.[11][13]
Guide 2: Enhancing Diastereoselectivity in Asymmetric Epoxidation
Issue: Low diastereoselectivity in the epoxidation of an allylic alcohol precursor to Ambrettolide.
Background: Asymmetric epoxidation, such as the Sharpless Asymmetric Epoxidation, is a powerful method for introducing chirality.[14][15][16] The stereochemical outcome is dictated by the chiral ligand used in the catalytic system.
Troubleshooting Workflow
Caption: Decision tree for optimizing asymmetric epoxidation.
Detailed Protocol for Sharpless Asymmetric Epoxidation
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT) - (+)- or (-)-enantiomer
-
tert-Butyl hydroperoxide (TBHP)
-
Molecular sieves (3Å or 4Å)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of the allylic alcohol in anhydrous dichloromethane at -20 °C, add the chiral tartrate ester.
-
Add titanium(IV) isopropoxide and stir for 30 minutes.
-
Add tert-butyl hydroperoxide and maintain the reaction at -20 °C until the starting material is consumed (monitor by TLC).
-
Work-up the reaction by adding a quenching solution (e.g., aqueous NaOH saturated with NaCl).
Key Parameters for Stereocontrol:
-
Chiral Ligand: The choice between (+)-DET/DIPT and (-)-DET/DIPT determines which face of the alkene is epoxidized. Ensure the enantiomeric purity of your tartrate.[17]
-
Catalyst Stoichiometry: A slight excess of the tartrate ligand relative to the titanium isopropoxide is often beneficial.[17]
-
Molecular Sieves: The presence of activated molecular sieves is crucial for removing water, which can deactivate the catalyst and lead to lower enantioselectivity.[17]
-
Temperature: Low temperatures are critical for achieving high diastereoselectivity.
By systematically addressing these common issues and carefully controlling reaction parameters, researchers can significantly improve the stereoselectivity in the synthesis of Ambrettolide, leading to higher yields of the desired isomer and a more efficient overall process.
References
-
Synthesis of (9E)-isoambrettolide, a macrocyclic musk compound, using the effective lactonization promoted by symmetric benzoic anhydrides with basic catalysts. Lookchem. Available from: [Link]
-
Ambrettolide via Olefin Metathesis Under True High Concentration Conditions. ResearchGate. Available from: [Link]
- Mookherjee, B. D., & Taylor, W. I. (1972). Preparation of ambrettolide. U.S. Patent No. 3,681,395. Washington, DC: U.S. Patent and Trademark Office.
-
Seoane, E., et al. Synthesis of ambrettolide from phloionolic acid. Journal of the Chemical Society, Perkin Transactions 1, 1977, 1837-1839. Available from: [Link]
-
Prakash, G. K. S., & Yudin, A. K. Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Chemical Reviews, 97(3), 757-786. Available from: [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Available from: [Link]
-
Asymmetric epoxidation. Wikipedia. Available from: [Link]
-
Ambrettolide (CAS N° 28645-51-4). ScenTree. Available from: [Link]
- Process for the preparation of trans-Δ9 -isoambrettolide. Google Patents.
-
Billard, F., Robiette, R., & Pospíšil, J. (2012). Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. The Journal of Organic Chemistry, 77(14), 6358–6364. Available from: [Link]
-
Ambrettolide (CAS N° 28645-51-4). ScenTree. Available from: [Link]
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Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey. Available from: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2004). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 104(1), 175-216. Available from: [Link]
-
Wang, J., et al. (2021). Chemoenzymatic Synthesis of Fragrance Compounds from Stearic Acid. ResearchGate. Available from: [Link]
-
Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2788. Available from: [Link]
-
Lee, C. W., & Grubbs, R. H. (2001). Stereoselectivity of macrocyclic ring-closing olefin metathesis. Organic Letters, 3(18), 2785-2787. Available from: [Link]
-
Pospíšil, J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Available from: [Link]
-
da Silva, A. B. F., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. Available from: [Link]
-
Synthesis of Ambrettolide (2) from shellac. ResearchGate. Available from: [Link]
-
Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery. Scentspiracy. Available from: [Link]
-
Montgomery, J., & Sormunen, G. J. (2002). Synthesis of amphidinolide T1 via catalytic, stereoselective macrocyclization. Journal of the American Chemical Society, 124(48), 14182-14183. Available from: [Link]
-
Docker, A., et al. (2021). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Chemical Science, 12(4), 1349-1355. Available from: [Link]
-
Macrocyclizations. Baran Lab, Scripps Research. Available from: [Link]
-
Horwitz, M. (2024, June 6). Advanced Organic Chemistry: Asymmetric Epoxidation. YouTube. Available from: [Link]
-
Flook, M. M., et al. (2011). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature, 479(7371), 88-93. Available from: [Link]
-
Wang, Y., et al. (2016). Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams. Angewandte Chemie International Edition, 55(1), 376-380. Available from: [Link]
-
Chen, Y., & Li, C. (2022). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Molecules, 27(19), 6296. Available from: [Link]
-
Sharpless Asymmetric Epoxidation Reaction. Myers Group, Harvard University. Available from: [Link]
-
Mathur, H. H., & Bhattacharyya, S. C. (1963). Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid. Journal of the Chemical Society, 3505-3511. Available from: [Link]
-
Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Ohio University. Available from: [Link]
- A kind of preparation method of ambrettolide. Google Patents.
Sources
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Technical Support Center: Stability of (8Z)-Oxacycloheptadec-8-en-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (8Z)-Oxacycloheptadec-8-en-2-one, commonly known as Ambrettolide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable macrocyclic lactone in solution. While known for its stability in many applications, its structure presents inherent vulnerabilities that can impact experimental outcomes if not properly managed.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and stability of Ambrettolide solutions.
Q1: What are the primary factors that affect the stability of (8Z)-Oxacycloheptadec-8-en-2-one in solution?
The stability of Ambrettolide is primarily influenced by four factors: pH, presence of oxidizing agents, temperature, and light exposure. As a macrocyclic lactone (a cyclic ester), its most significant vulnerability is the ester linkage, which is susceptible to hydrolysis under acidic or basic conditions.[3] Additionally, the double bond within the macrocycle can be a target for oxidation.[4][5] High temperatures may induce thermal degradation, while UV light can promote isomerization or other photolytic reactions.[6][7]
Q2: My Ambrettolide solution has developed an off-odor and my analytical results are inconsistent. What could be the cause?
A change in odor, often accompanied by inconsistent analytical data, strongly suggests chemical degradation. The most likely culprits are hydrolysis or oxidation.
-
Hydrolysis: Cleavage of the lactone ring by acid or base catalysis will form the corresponding linear 16-hydroxy-(8Z)-hexadecenoic acid, which will have a different chromatographic retention time and will not possess the characteristic musk odor.[3]
-
Oxidation: If the solution was not prepared with degassed solvents or was exposed to air for prolonged periods, oxidative degradation at the double bond could occur.
-
Isomerization: Exposure to heat or light can cause the native (8Z)-isomer (cis) to convert to the (8E)-isomer (trans). While both isomers have a similar smell, this change will be detectable by chromatography and can affect biological or receptor-binding assays due to different molecular geometries.[8][9]
Q3: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of an aged Ambrettolide solution. What are they?
Unexpected peaks are almost certainly degradation products. Based on forced degradation studies of similar macrocyclic lactones, you can tentatively identify them as follows:[4][5][10]
-
An earlier-eluting, more polar peak: Likely the ring-opened hydroxy acid resulting from hydrolysis.
-
A peak with a mass increase of +16 Da: Suggests oxidation, potentially forming an epoxide at the double bond.
-
A peak with a very similar mass and UV spectrum but a slightly different retention time: This is a strong indicator of Z/E (cis/trans) isomerization at the C8 double bond.
Definitive identification requires characterization using high-resolution mass spectrometry (LC-HRMS) and, for isolated products, NMR spectroscopy.[4][11]
Q4: What are the ideal storage conditions for Ambrettolide stock solutions?
To maximize shelf-life, stock solutions should be stored under conditions that minimize the risk of degradation.
-
Temperature: Store at ≤ -20°C for long-term storage. For short-term use, 2-8°C is acceptable.[5]
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, particularly in solvents prone to peroxide formation (e.g., THF, dioxane), it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Solvent: Use high-purity, anhydrous solvents. Ethanol is a common choice where Ambrettolide is soluble.[9]
Q5: How does pH affect the stability of Ambrettolide in aqueous or semi-aqueous solutions?
Ambrettolide is most stable in a neutral pH range (approx. 6-7.5). As a lactone, it is susceptible to both acid- and base-catalyzed hydrolysis.[3] Alkaline conditions (pH > 8) are particularly detrimental and will lead to rapid ring-opening. Strongly acidic conditions (pH < 4) will also accelerate degradation. For experiments requiring buffers, use a neutral pH buffer and prepare the solution fresh. The compound shows poor stability in acidic cleaners and bleaches.[8][12]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during experimentation.
| Symptom / Observation | Potential Causes | Recommended Actions & Explanations |
| Rapid Loss of Parent Compound | 1. pH Extremes: The solution is either too acidic or too basic, causing rapid hydrolysis. 2. Oxidizing Contaminants: The solvent may contain peroxides, or the solution is exposed to atmospheric oxygen. 3. High Temperature: The experiment or storage is conducted at an elevated temperature. | 1. Verify pH: Measure the pH of your solution. Adjust to a neutral range (6.0-7.5) if possible for your experimental design. 2. Use Fresh, High-Purity Solvents: Use freshly opened, HPLC-grade solvents. Consider degassing solvents by sparging with nitrogen or argon before use. 3. Control Temperature: Ensure all experimental steps and storage are performed at the intended, controlled temperature. Avoid repeated freeze-thaw cycles. |
| Appearance of New Chromatographic Peaks | 1. Hydrolysis: Formation of the ring-opened hydroxy acid. 2. Isomerization: Conversion of the (8Z) isomer to the (8E) isomer. 3. Oxidation: Formation of epoxides or other oxidation products. | 1. Perform Forced Degradation: Intentionally stress the compound under acidic, basic, and oxidative conditions (see Protocol 3.1) to confirm the identity of the degradant peaks by comparing retention times. 2. Analyze by LC-MS: Use mass spectrometry to determine the mass of the new peaks. A mass identical to the parent suggests an isomer, while a mass increase of 18 Da (H₂O) suggests hydrolysis.[4] |
| Inconsistent Results Between Repeats | 1. Inconsistent Solution Age: Using stock solutions of different ages or that have been stored improperly. 2. Variable Environmental Exposure: Differences in light exposure or temperature between experimental runs. 3. Non-Homogeneous Solution: The compound may not be fully dissolved, especially at high concentrations or in cold solutions. | 1. Standardize Solution Preparation: Always use freshly prepared solutions for critical experiments. If using a stock, document its preparation and storage history. 2. Standardize Experimental Conditions: Conduct all experiments under identical, controlled lighting and temperature. 3. Ensure Complete Dissolution: Confirm solubility at the desired concentration and temperature. Use gentle warming or sonication if necessary, then allow the solution to return to the working temperature before use. |
Troubleshooting Workflow Diagram
Caption: General troubleshooting workflow for stability issues.
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating systems for assessing the stability of (8Z)-Oxacycloheptadec-8-en-2-one.
Protocol 3.1: Forced Degradation Study
This study intentionally exposes the molecule to harsh conditions to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[7][10][13] The goal is to achieve 5-20% degradation of the active ingredient.[14]
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of (8Z)-Oxacycloheptadec-8-en-2-one in acetonitrile or ethanol.
2. Stress Conditions (Perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a clear vial of the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Neutralization/Quenching (Crucial for stopping the reaction before analysis):
-
Acid Sample: After incubation, cool and neutralize with an equivalent volume of 0.1 M NaOH.
-
Base Sample: Neutralize with an equivalent volume of 0.1 M HCl.
-
Oxidative Sample: The reaction can often be quenched by dilution in the mobile phase, but for complete quenching, a small amount of sodium bisulfite solution can be added.
4. Analysis:
-
Dilute all samples (including an unstressed control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze immediately by a stability-indicating HPLC method (see Protocol 3.2).
Protocol 3.2: Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[10][15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and water. For example, Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The ester carbonyl group has a weak chromophore. Detection is typically done at a low wavelength, such as 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Validation: The method is considered stability-indicating if all degradation product peaks from the forced degradation study are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.
Section 4: Data Interpretation and Visualization
Summary of Expected Degradation
The following table summarizes the likely outcomes from a forced degradation study.
| Stress Condition | Expected Degradation Level | Primary Degradation Product(s) | Key Mechanism |
| 0.1 M HCl, 60°C | Moderate | 16-Hydroxy-(8Z)-hexadecenoic acid | Acid-catalyzed hydrolysis[3] |
| 0.1 M NaOH, RT | Significant | 16-Hydroxy-(8Z)-hexadecenoic acid | Base-catalyzed hydrolysis[3] |
| 3% H₂O₂, RT | Moderate to Significant | Epoxide at C8=C9, other oxidation products | Oxidation[4] |
| Heat (80°C) | Minor to Moderate | (8E)-Oxacycloheptadec-8-en-2-one | Thermal Isomerization |
| Light (ICH Q1B) | Minor to Moderate | (8E)-Oxacycloheptadec-8-en-2-one | Photolytic Isomerization |
Primary Degradation Pathways
Caption: Primary degradation pathways of Ambrettolide in solution.
References
-
A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. (2022). PubMed. Available at: [Link]
-
Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. (n.d.). Longdom Publishing. Available at: [Link]
-
Degradation pathways of MOX under various stress conditions. (n.d.). ResearchGate. Available at: [Link]
- Preparation of ambrettolide. (1972). Google Patents.
-
AMBRETTOLIDE Safety Data Sheet. (2015). The Perfumer's Apprentice. Available at: [Link]
-
Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. (2000). PubMed. Available at: [Link]
-
Ambrettolide (CAS N° 28645-51-4). (n.d.). ScenTree. Available at: [Link]
-
Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey. (2024). A. B. Enterprises. Available at: [Link]
-
Ambrettolide Stability. (n.d.). ScenTree. Available at: [Link]
-
Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Available at: [Link]
-
Ambrettolide Product, Performance, Stability. (n.d.). IFF. Available at: [Link]
-
A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR. (2023). Taylor & Francis Online. Available at: [Link]
- Process for manufacturing cis-isoambrettolide and use thereof. (2000). Google Patents.
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Drug degradation pathways. (n.d.). Pharmacy 180. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of (9E)-isoambrettolide, a macrocyclic musk compound, using the effective lactonization promoted by symmetric benzoic anhydrides with basic catalysts. (2022). ResearchGate. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
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- 15. longdom.org [longdom.org]
Technical Support Center: Enzymatic Synthesis of Macrocyclic Lactones
Welcome to the technical support center for the enzymatic synthesis of macrocyclic lactones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of this powerful synthetic methodology. Here, we address common issues encountered during experimental work, providing in-depth explanations, troubleshooting strategies, and validated protocols to enhance your success rate.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered challenges in the enzymatic synthesis of macrocyclic lactones.
Q1: My macrolactonization reaction is showing very low or no yield. What are the primary factors I should investigate?
A1: Low yields in enzymatic macrolactonization are a common challenge and can stem from several factors. The most critical parameters to investigate are:
-
Enzyme Choice and Activity: Not all lipases or esterases are suitable for macrolactonization. The enzyme's substrate specificity is paramount. For instance, Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is widely used due to its high efficiency in catalyzing the cyclization of various hydroxy acids.[1][2] Ensure your enzyme is active and has been stored correctly.
-
Water Activity (aw): This is arguably the most critical parameter in non-aqueous enzymology. While a minimal amount of water is essential for enzyme activity, excess water will favor the reverse reaction, hydrolysis, leading to the linearization of the lactone.[3][4][5] Conversely, an environment that is too dry can strip the essential water from the enzyme, leading to inactivation.[4][6]
-
Solvent Selection: The choice of organic solvent significantly impacts enzyme activity and stability.[4][6] Hydrophobic solvents with a high log P value are generally preferred as they are less likely to strip the essential water from the enzyme's microenvironment.[4]
-
Substrate Concentration: High concentrations of the hydroxy acid substrate can lead to intermolecular reactions, favoring the formation of linear oligomers or polymers over the desired intramolecular cyclization.[2][7]
Q2: I'm observing the formation of significant amounts of dimers and other oligomers instead of my target macrocycle. How can I promote intramolecular cyclization?
A2: The competition between intramolecular cyclization (macrolactonization) and intermolecular polymerization is a fundamental challenge. To favor the formation of the monomeric macrocycle, you should implement a high-dilution principle. This can be achieved by:
-
Slow Substrate Addition: Instead of adding the entire substrate at the beginning of the reaction, use a syringe pump to add the hydroxy acid slowly over an extended period. This maintains a low substrate concentration, statistically favoring the intramolecular reaction.
-
Lowering Overall Concentration: While it may seem counterintuitive for yield, starting with a lower overall concentration of the substrate in a larger volume of solvent can significantly improve the ratio of monomeric lactone to oligomers.
Q3: My enzyme seems to lose activity over the course of the reaction. What could be causing this deactivation?
A3: Enzyme deactivation can be caused by several factors in the reaction environment:
-
Thermal Denaturation: Most lipases have an optimal temperature range, typically between 40-60°C.[5][8] Exceeding this can lead to irreversible denaturation.
-
pH Shifts: If your substrate is a hydroxy acid, its acidity can lower the pH of the enzyme's microenvironment, potentially leading to inactivation. While the bulk solvent is non-aqueous, the essential water layer around the enzyme has a "pH memory."
-
Product Inhibition: In some cases, the accumulation of the macrocyclic lactone product can inhibit the enzyme.[5][7]
-
Solvent Effects: Certain organic solvents can be detrimental to enzyme stability over time.[9]
Q4: How do I choose the right enzyme for my specific hydroxy acid substrate?
A4: Enzyme selection is critical and depends heavily on the structure of your substrate. Lipases exhibit different specificities regarding chain length, branching, and stereochemistry.[10][11][12][13]
-
Literature Precedent: Start by reviewing the literature for successful macrolactonizations of similar substrates.
-
Enzyme Screening: If literature is scarce, perform a screen of commercially available lipases. A good starting point would be to test immobilized lipases like CAL-B (Novozym 435), Pseudomonas cepacia lipase (PCL), and Rhizomucor miehei lipase (RML).
-
Substrate Specificity: Consider the enzyme's natural substrate preference. Some lipases prefer short-chain fatty acids, while others are more effective with long-chain ones.[11]
II. Troubleshooting Guide: Specific Experimental Issues
This section provides detailed troubleshooting for specific problems you might encounter.
Issue 1: Low Conversion of Starting Material
If you are observing a low conversion rate of your hydroxy acid, consider the following troubleshooting steps.
Protocol: Optimizing Reaction Conditions for Improved Conversion
-
Verify Enzyme Activity:
-
Run a standard control reaction with a known substrate for your lipase (e.g., esterification of a simple alcohol and fatty acid) to confirm its activity.
-
If using an older batch of enzyme, consider purchasing a new one.
-
-
Optimize Water Activity (aw):
-
Drying Components: Ensure your solvent and substrate are anhydrous. Use freshly distilled solvents and dry the substrate under vacuum.
-
Adding Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water produced during the reaction, driving the equilibrium towards lactone formation.[5]
-
Controlled Hydration: For some enzymes, a completely anhydrous environment is detrimental. You may need to control the water activity by pre-equilibrating the enzyme with a salt hydrate pair in a desiccator.[14]
-
-
Solvent Screening:
-
If your current solvent is not yielding good results, perform a small-scale screen with a panel of hydrophobic solvents (e.g., toluene, hexane, isooctane, diphenyl ether).
-
A general trend is that enzyme activity is higher in more hydrophobic solvents (higher log P).[4]
-
-
Temperature Optimization:
-
Verify the optimal temperature for your specific lipase from the manufacturer's literature or published studies.
-
Run small-scale reactions at a few different temperatures within the recommended range (e.g., 40°C, 50°C, 60°C) to find the optimum for your specific transformation.
-
Data Summary: Typical Solvent Properties and Their Impact on Macrolactonization
| Solvent | Log P | General Effect on Lipase Activity |
| Hexane | 3.9 | Generally good, high hydrophobicity |
| Toluene | 2.7 | Commonly used, good balance of properties |
| Acetonitrile | -0.3 | Hydrophilic, can strip water, often poor |
| Tetrahydrofuran (THF) | 0.5 | Hydrophilic, can strip water, often poor |
| Diphenyl ether | 4.2 | High boiling point, good for high-temp reactions |
Issue 2: Difficulty in Product Purification
The crude reaction mixture may contain unreacted starting material, the enzyme, oligomers, and the desired macrocyclic lactone, making purification challenging.
Workflow: Purification of Macrocyclic Lactones
Caption: Standard purification workflow for macrocyclic lactones.
Protocol: Step-by-Step Purification
-
Enzyme Removal: If using an immobilized enzyme, simply filter the reaction mixture. For free enzymes, you may need to perform an aqueous extraction, but be mindful of potential product hydrolysis.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Column Chromatography: This is the most common method for separating the macrocyclic lactone from unreacted starting material and oligomers.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The less polar macrocyclic lactone will usually elute before the more polar hydroxy acid starting material. Oligomers will have varying polarities.
-
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the isolated macrocyclic lactone.
Issue 3: Substrate is Not Recognized by the Enzyme
In some cases, a particular hydroxy acid may not be a suitable substrate for a given enzyme due to steric hindrance or unfavorable electronic properties.
Troubleshooting Logic for Substrate Mismatch
Caption: Decision tree for addressing substrate-enzyme mismatch.
Alternative Strategies
-
Enzyme Engineering: For high-value targets, directed evolution or rational design can be used to engineer an enzyme with improved activity towards a non-natural substrate.[15][16]
-
Alternative Enzyme Classes: While lipases are common, other enzymes can catalyze lactonization. Baeyer-Villiger monooxygenases (BVMOs) can convert cyclic ketones into lactones.[16] Engineered cytochrome P450 enzymes have also been developed for this purpose.[15][17]
-
Chemoenzymatic Approaches: A multi-step synthesis that uses an enzyme for a key chiral resolution or transformation, followed by a chemical macrolactonization step, can be a powerful strategy.[18][19][20]
III. References
-
Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Journal of the American Chemical Society. [Link]
-
Biocatalytic synthesis of lactones and lactams. PMC - NIH. [Link]
-
Substrate specificity of the lipase. ResearchGate. [Link]
-
A water activity control system for enzymatic reactions in organic media. PubMed. [Link]
-
Solvent configuration influences enzyme activity in organic media. Semantic Scholar. [Link]
-
Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. [Link]
-
Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]
-
Modern Macrolactonization Techniques. Thieme Connect. [Link]
-
Modern Macrolactonization Techniques | Request PDF. ResearchGate. [Link]
-
Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]
-
Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. ACS Publications. [Link]
-
Hydration of Enzyme in Nonaqueous Media Is Consistent with Solvent Dependence of Its Activity. NIH. [Link]
-
Enzymatic Cascade Biosynthesis Reaction of Musky Macrolactones from Fatty Acids. ResearchGate. [Link]
-
Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymerization. PubMed. [Link]
-
Development of a Water Activity Control and Reaction Monitoring System for Acidolysis and Transesterification Reactions using Im. Lund University Publications. [Link]
-
Water activity dependence of lipases in non-aqueous biocatalysis. PubMed. [Link]
-
Studies of substrate specificities of lipases from different sources. ResearchGate. [Link]
-
Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC - NIH. [Link]
-
Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega. [Link]
-
Chemo-enzymatic process for the preparation of lactones and macrocyclic ketones. Google Patents.
-
Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. PMC - NIH. [Link]
-
Determination of lipase specificity. PubMed. [Link]
-
Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. MDPI. [Link]
-
Main Structural Targets for Engineering Lipase Substrate Specificity. MDPI. [Link]
-
An Investigation into the Factors Influencing Lipase-Catalyzed Intramolecular Lactonization Microaqueous Systems. Kent Academic Repository. [Link]
-
Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. PMC - NIH. [Link]
-
Modeling of Solvent Flow Effects in Enzyme Catalysis Under Physiological Conditions. PMC - NIH. [Link]
-
Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. MDPI. [Link]
-
Enzymatic catalysis in nonaqueous solvents. PubMed. [Link]
-
Biomimetic Synthesis of Chejuenolides A–C by a Cryptic Lactone-Based Macrocyclization: Stereochemical Implications in Biosynthesis. ACS Central Science. [Link]
-
Enzymic synthesis of macrocyclic lactones. Scilit. [Link]
-
Mechanistic limitations in the synthesis of polyesters by lipase-catalyzed ring-opening polymerization. PubMed. [Link]
-
Macrolactonization in the Total Synthesis of Natural Products. iSm2. [Link]
-
The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. PMC - NIH. [Link]
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Technical Support Center: Overcoming Low Yields in Ambrettolide Macrocyclization
Welcome to the technical support center for Ambrettolide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the critical macrocyclization step in synthesizing Ambrettolide and related macrocyclic lactones. Low yields in these reactions are a common yet surmountable obstacle.
This document moves beyond simple protocol recitation. It delves into the mechanistic reasoning and kinetic principles that govern these transformations, providing you with the expert insights needed to diagnose problems, optimize conditions, and achieve high-yield cyclizations. We will explore the two primary pathways to Ambrettolide's 17-membered ring: Macrolactonization of a seco-acid (like aleuritic acid or its derivatives) and Ring-Closing Metathesis (RCM) of a diene precursor.
Section 1: The Fundamental Challenge: Intramolecular vs. Intermolecular Reactions
The core issue in any macrocyclization is ensuring the two reactive ends of a linear precursor molecule react with each other (intramolecular cyclization) rather than with other precursor molecules (intermolecular polymerization). This is a kinetic and thermodynamic balancing act.
Q1: My macrocyclization yield is low, and I'm isolating significant amounts of dimers and oligomers. What is the fundamental principle I'm fighting against?
A1: You are observing the direct consequence of reaction kinetics. The intramolecular reaction that forms your desired macrocycle (Ambrettolide) is a first-order process (rate ∝ [precursor]), while the intermolecular reaction leading to dimers and polymers is a second-order process (rate ∝ [precursor]²).[1]
At high concentrations of the linear precursor, the probability of two different molecules finding each other is high, favoring the second-order polymerization pathway. To favor the desired first-order cyclization, you must decrease the effective concentration of the precursor, making it statistically more likely for the molecule's ends to react with themselves.[1][2] This is the theoretical basis for the "high dilution principle."[3]
Section 2: Troubleshooting Macrolactonization Reactions
Macrolactonization involves the intramolecular esterification of a ω-hydroxycarboxylic acid. Several methods exist, each with its own activating agents and potential pitfalls. Common starting materials for Ambrettolide synthesis, such as aleuritic acid, are cyclized via this strategy.[4][5][6]
Q2: I am attempting a macrolactonization under standard concentration and getting mostly polymer. How do I properly implement high-dilution conditions?
A2: Simply using a large volume of solvent is often impractical and expensive. The industry-standard solution is the "pseudo-high dilution" technique, where a solution of the linear hydroxy acid precursor is added very slowly, typically via a syringe pump, to a heated solution of the cyclization-promoting reagents.[1][7] This ensures the instantaneous concentration of the precursor remains extremely low, kinetically favoring the intramolecular pathway.
Experimental Protocol: Syringe Pump Addition for Pseudo-High Dilution
-
Setup: In a large, dry, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add the total volume of solvent (e.g., toluene) and the cyclization reagents (e.g., for Yamaguchi conditions, 2,4,6-trichlorobenzoyl chloride and triethylamine). Heat the solution to the desired temperature (often reflux).[8]
-
Precursor Solution: In a separate dry flask, dissolve the linear ω-hydroxycarboxylic acid and any necessary base (e.g., DMAP for Yamaguchi) in the same solvent. Draw this solution into a gas-tight syringe and mount it on a syringe pump.
-
Slow Addition: Place the syringe needle through a septum in one of the flask necks. Begin the slow, controlled addition of the precursor solution over a period of 4 to 24 hours. The optimal rate depends on the intrinsic cyclization rate of your substrate; a common starting point is an 8-12 hour addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at temperature for an additional 1-4 hours to ensure full conversion.
-
Workup: Proceed with your standard aqueous workup and purification protocol.
Q3: My Yamaguchi macrolactonization is failing or giving low yields. What are the common failure points?
A3: The Yamaguchi esterification is a robust method that proceeds via a mixed anhydride intermediate, which is then attacked by the hydroxyl group, promoted by a nucleophilic catalyst like DMAP (4-dimethylaminopyridine).[8][9][10] Failure can stem from several factors:
-
Reagent Quality: The reagents, especially 2,4,6-trichlorobenzoyl chloride (TCBC), must be of high purity and handled under anhydrous conditions. TCBC is moisture-sensitive. DMAP should be pure and dry.
-
Stoichiometry: Ensure precise stoichiometry. An excess of triethylamine is used to scavenge the HCl byproduct, but incorrect amounts of TCBC or DMAP can halt the reaction.
-
Temperature: The reaction often requires elevated temperatures (e.g., refluxing toluene) to overcome the activation energy for forming a large, strained ring.[8]
-
Side Reactions: The mixed anhydride is highly reactive. If the intramolecular cyclization is slow, it can react with other nucleophiles. Isomerization of sensitive substrates can also occur under basic conditions or high heat, a problem less prevalent than with some other methods.[11]
Q4: Besides Yamaguchi, what other macrolactonization methods should I consider for Ambrettolide, and why?
A4: Different substrates respond better to different activating conditions. If one method fails, screening others is a logical step.
| Method | Activating Agent(s) | Key Advantages & Considerations | Reference |
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride (TCBC), Et₃N, DMAP | Widely used, reliable, generally high-yielding for large rings. Requires heat. | [8][9] |
| Shiina | 2-Methyl-6-nitrobenzoic Anhydride (MNBA), DMAP | Highly effective, often proceeds at room temperature, reducing thermal decomposition. | [12] |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | Works via a thioester intermediate. Very mild conditions, good for sensitive substrates. | [11][12] |
| Mukaiyama | 2-Chloro-1-methylpyridinium iodide, Et₃N | Forms a highly activated acyloxypyridinium species. Effective, but can require specific conditions. | [12][13] |
| Keck (Steglich) | DCC or EDC, DMAP | Common peptide coupling reagents adapted for macrolactonization. Can lead to epimerization. | [11] |
Section 3: Troubleshooting Ring-Closing Metathesis (RCM)
RCM is a powerful method for forming C=C bonds and has been widely applied to macrocycle synthesis.[14] The reaction involves cyclizing a linear diene precursor using a ruthenium (Grubbs) or molybdenum (Schrock) catalyst.
Q5: I am performing an RCM to synthesize an Ambrettolide precursor, but my yield is low, and I see a lot of starting material and some dark precipitate (catalyst death). What's wrong?
A5: This is a classic RCM troubleshooting scenario. Low conversion and catalyst decomposition point to issues with the catalyst's activity, stability, or inhibition.
Troubleshooting Steps:
-
Solvent Purity is Paramount: Ruthenium catalysts are sensitive to oxygen.[15] Your solvent (typically DCM or toluene) MUST be rigorously deoxygenated by sparging with argon or nitrogen for at least 30-60 minutes or via freeze-pump-thaw cycles.
-
Catalyst Choice: Not all catalysts are equal. Schrock catalysts are generally more active but less tolerant of functional groups. Grubbs catalysts offer excellent functional group tolerance.[16][17] For challenging macrocyclizations, second or third-generation Grubbs catalysts are often required due to their higher activity and stability.[16][18]
-
Catalyst Loading: More is not always better. While a certain minimum is needed, excessive catalyst loading can sometimes promote decomposition pathways.[15] Typical loadings for macrocyclization range from 1-5 mol%.
-
Temperature: Most RCM reactions are run at room temperature to 40 °C. Higher temperatures can accelerate catalyst decomposition.
-
Ethylene Removal: The reaction is reversible, and the byproduct is ethylene gas. To drive the equilibrium toward the product, ethylene should be removed. This can be achieved by performing the reaction under a gentle flow of an inert gas or under vacuum.[19]
Q6: How do I choose the right Grubbs catalyst for my system?
A6: The choice depends on the steric and electronic nature of your diene precursor.
| Catalyst Type | Key Features | Best For... | Reference |
| Grubbs 1st Gen | Good functional group tolerance, but lower activity. | Simple, unhindered dienes. Less common now. | [16] |
| Grubbs 2nd Gen | Higher activity and stability due to NHC ligand. The workhorse for many applications. | General purpose, including moderately hindered or electron-deficient olefins. | [16][20] |
| Hoveyda-Grubbs II | High stability, catalyst can be recovered/reused in some cases. Slower initiation. | Electron-deficient olefins and systems requiring high stability. | [16] |
| Z-Selective Catalysts | Ruthenium or Molybdenum catalysts with specific chelating ligands. | Kinetically forming the Z-isomer of the macrocyclic alkene, which can be critical for biological activity. | [14][21] |
Section 4: General & Cross-Cutting Issues
Q7: Can substrate structure itself inhibit macrocyclization, and how can I fix it?
A7: Absolutely. The conformation of the linear precursor is critical. An ideal substrate has a natural "turn" or conformational preference that brings the reactive ends close together in space.[22][23] This pre-organization creates a high effective molarity, favoring the intramolecular reaction even at higher real concentrations.
-
Problem: A fully flexible, "floppy" linear chain has a high entropic penalty to achieve the required pre-cyclization conformation.
-
Solutions:
-
Introduce Rigidity: Incorporate structural elements like double bonds, aromatic rings, or proline-like motifs into the linear precursor to reduce its conformational freedom and encourage a cyclization-prone shape.
-
Gaudin-Thorpe-Ingold Effect: Adding bulky substituents near the reaction sites can sterically favor conformations where the ends are brought closer together.[2]
-
Q8: Does solvent choice matter beyond just being dry and degassed?
A8: Yes, the solvent can influence reaction rates and equilibria through polarity and its ability to solvate transition states.[24][25] For macrolactonizations, non-polar aprotic solvents like toluene or benzene are common, as they do not interfere with the reactive intermediates. For RCM, less coordinating solvents like DCM and toluene are preferred as they do not compete for binding to the metal center.[19] While there are no universal rules, if yields are poor, screening a different solvent is a valid troubleshooting step.
References
-
Martí-Centelles, V., Pandey, M. D., Burguete, M. I., & Luis, S. V. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8736–8834. [Link]
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Chem-Station. (2014). Yamaguchi Macrolactonization. Chem-Station International Edition. [Link]
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Li, G., & Joullié, M. M. (2022). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. International Journal of Molecular Sciences, 24(15), 8252. [Link]
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Wikipedia. (n.d.). Intramolecular reaction. [Link]
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Chemistry Notes. (2022). Grubb's catalyst and Schrock's catalyst. [Link]
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Kar, A., Ambler, B. R., & Raines, R. T. (2019). Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. ChemRxiv. [Link]
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Mediavilla, M., & Escudero-Adán, E. C. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. ACS Catalysis. [Link]
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Parenty, A., Moreau, X., & Campagne, J.-M. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911–939. [Link]
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O'Brien, R. V., & Hoveyda, A. H. (2014). Kinetically E-Selective Macrocyclic Ring-Closing Metathesis. Journal of the American Chemical Society, 136(29), 10446–10453. [Link]
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Glynos, E., & Anastasaki, A. (2020). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. Polymers, 12(6), 1364. [Link]
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ResearchGate. (n.d.). Effect of solvent on the rate of the reaction and yield of the product. [Link]
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Thieme. (2024). Modern Macrolactonization Techniques. Thieme E-Books & E-Journals. [Link]
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Sharma, A., & Kumar, V. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11. [Link]
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National Institutes of Health. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
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Fraunhoffer, K. J., & White, M. C. (2007). Macrolactonization via Hydrocarbon Oxidation. Journal of the American Chemical Society, 129(46), 14274–14276. [Link]
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Force, G., & Lebœuf, D. (2022). Macrolactonization Driven by Supramolecular Interactions. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Olefin Metathesis Grubbs Reaction. [Link]
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ResearchGate. (n.d.). Effects of solvent on the reaction time and yield. [Link]
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Plais, L., & Coles, M. P. (2018). Chelate-Assisted Ring-Closing Metathesis: A Strategy for Accelerating Macrocyclization at Ambient Temperatures. Journal of the American Chemical Society, 140(8), 2779–2782. [Link]
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ResearchGate. (n.d.). Continuous Flow Inter- and Intramolecular Macrolactonization under High Dilution Conditions. [Link]
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YouTube. (2018). Grubbs and Schrock Metathesis. [Link]
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Wikipedia. (n.d.). High dilution principle. [Link]
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University of Zurich. (n.d.). Both Schrock and Grubbs type alkene metathesis catalysts have a low coordination number. [Link]
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Vapourtec. (2023). Continuous Flow Inter- and Intramolecular Macrolactonization under High Dilution Conditions. [Link]
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ScenTree. (n.d.). Ambrettolide (CAS N° 28645-51-4). [Link]
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ResearchGate. (n.d.). Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. [Link]
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Wolan, A., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
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Givaudan. (n.d.). Ambrettolide. [Link]
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National Institutes of Health. (2019). Convergent Diversity-Oriented Side-Chain Macrocyclization Scan for Unprotected Polypeptides. [Link]
-
National Institutes of Health. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]
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- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vapourtec.com [vapourtec.com]
- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 18. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. React App [pmc.umicore.com]
- 20. Ring Closing Metathesis [organic-chemistry.org]
- 21. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 23. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Solvent effects - Wikipedia [en.wikipedia.org]
(8Z)-Oxacycloheptadec-8-en-2-one degradation pathways and byproducts
Welcome to the technical support center for (8Z)-Oxacycloheptadec-8-en-2-one, also commercially known as Ambrettolide.[1] This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this macrocyclic lactone. Here, we address common questions and troubleshooting scenarios related to its degradation pathways and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is (8Z)-Oxacycloheptadec-8-en-2-one and what are its primary applications?
(8Z)-Oxacycloheptadec-8-en-2-one is a macrocyclic lactone with a 17-membered ring.[2] It is a well-known synthetic musk used extensively in the fragrance and perfumery industry for its persistent, warm, and musky scent.[2] Beyond fragrances, its potential biological activities are a subject of ongoing research.
Q2: What are the main factors that can cause the degradation of (8Z)-Oxacycloheptadec-8-en-2-one?
The primary drivers of degradation for (8Z)-Oxacycloheptadec-8-en-2-one are exposure to acidic or basic conditions, oxidizing agents, and potentially high temperatures over extended periods.[3] The molecule contains two key functional groups susceptible to degradation: an ester (lactone) and a cis-alkene (double bond).
Q3: How should I properly store (8Z)-Oxacycloheptadec-8-en-2-one to ensure its stability?
To maintain the integrity of (8Z)-Oxacycloheptadec-8-en-2-one, it should be stored in a cool, dry place, away from direct light.[3] It is crucial to use tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and oxygen. Avoid storage in proximity to strong acids, bases, and oxidizing agents.[3]
Q4: Is (8Z)-Oxacycloheptadec-8-en-2-one sensitive to light?
While the primary degradation pathways are hydrolytic and oxidative, photostability should also be considered, as is standard practice in forced degradation studies. Prolonged exposure to high-intensity UV light may lead to isomerization of the double bond or other photochemical reactions. It is recommended to store the compound in amber vials or otherwise protected from light.
Troubleshooting Guide
Scenario 1: Unexpected peaks appear in my HPLC/GC analysis of a stored solution of (8Z)-Oxacycloheptadec-8-en-2-one.
-
Question: I've been storing (8Z)-Oxacycloheptadec-8-en-2-one in a methanol solution for a week at room temperature, and now I see new peaks in my chromatogram. What could be happening?
-
Answer: The appearance of new peaks suggests that your compound is degrading. The most probable cause is the presence of contaminants in your solvent or on your glassware.
-
Potential Cause 1: Hydrolysis. If your methanol was not anhydrous or if the storage container was not properly dried, residual water could be causing slow hydrolysis of the lactone ring. This would result in the formation of the corresponding hydroxy acid, (Z)-16-hydroxyhexadec-8-enoic acid. This byproduct will have a significantly different polarity and thus a different retention time. Acidic or basic residues on the glassware can catalyze this process.
-
Potential Cause 2: Oxidation. If the solution was not degassed or stored under an inert atmosphere, dissolved oxygen could be reacting with the double bond. This can lead to the formation of epoxides, diols, or even cleavage of the carbon-carbon double bond to form aldehydes or carboxylic acids.
Troubleshooting Steps:
-
Solvent Purity: Always use high-purity, anhydrous solvents for preparing stock solutions.
-
Inert Atmosphere: For long-term storage, degas your solvent and store the solution under an inert gas like nitrogen or argon.
-
Clean Glassware: Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues.
-
Storage Conditions: Store solutions at a lower temperature (e.g., 4°C or -20°C) to slow down the rate of degradation.
-
Scenario 2: I'm performing a reaction in an acidic or basic medium and I'm seeing a loss of my starting material, (8Z)-Oxacycloheptadec-8-en-2-one.
-
Question: My reaction requires acidic (or basic) conditions, but my starting material, (8Z)-Oxacycloheptadec-8-en-2-one, seems to be disappearing faster than expected. What are the likely byproducts?
-
Answer: (8Z)-Oxacycloheptadec-8-en-2-one is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactone is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will open the lactone ring to form (Z)-16-hydroxyhexadec-8-enoic acid.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion will directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt of (Z)-16-hydroxyhexadec-8-enoic acid. Upon acidic workup, this will be protonated to the hydroxy acid.
Expected Byproduct:
-
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| (Z)-16-hydroxyhexadec-8-enoic acid | C₁₆H₃₀O₃ | 270.41 | HO-(CH₂)₇-CH=CH-(CH₂)₆-COOH |
Scenario 3: I'm using an oxidizing agent in my reaction, and I'm getting a complex mixture of products.
-
Question: I'm attempting a reaction involving an oxidizing agent with a substrate that also contains (8Z)-Oxacycloheptadec-8-en-2-one as another component. My analysis shows multiple new products. What are the possible oxidation byproducts of the lactone?
-
Answer: The double bond in (8Z)-Oxacycloheptadec-8-en-2-one is susceptible to oxidation. The product profile will depend on the strength and type of oxidizing agent used.
-
Epoxidation: Mild oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can epoxidize the double bond to form the corresponding epoxide.
-
Dihydroxylation: Oxidants like osmium tetroxide or cold, dilute potassium permanganate can convert the double bond into a diol.
-
Oxidative Cleavage: Stronger oxidizing agents like ozone (followed by a reductive or oxidative workup) or hot, concentrated potassium permanganate can cleave the double bond, leading to the formation of two smaller molecules: an aldehyde-lactone and an aldehyde-acid, which can be further oxidized to the corresponding carboxylic acids.
Potential Byproducts:
-
| Byproduct Name | Description |
| (Z)-8,9-epoxyoxacycloheptadecan-2-one | Product of epoxidation |
| (8R,9S)-8,9-dihydroxyoxacycloheptadecan-2-one | Product of syn-dihydroxylation |
| 8-oxooxacycloheptadecan-2-one and octanedial | Products of oxidative cleavage |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines a typical forced degradation study to assess the stability of (8Z)-Oxacycloheptadec-8-en-2-one under acidic and basic conditions.
Materials:
-
(8Z)-Oxacycloheptadec-8-en-2-one
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of (8Z)-Oxacycloheptadec-8-en-2-one in methanol.
-
Acidic Degradation:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water and incubate under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
Protocol 2: Forced Degradation Study - Oxidation
Materials:
-
(8Z)-Oxacycloheptadec-8-en-2-one
-
Methanol (HPLC grade)
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of (8Z)-Oxacycloheptadec-8-en-2-one in methanol.
-
Oxidative Degradation:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water and incubate under the same conditions.
-
Analysis: Analyze all samples by HPLC. Characterize any new peaks using LC-MS to identify the mass of the degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of (8Z)-Oxacycloheptadec-8-en-2-one.
Caption: Hydrolysis of (8Z)-Oxacycloheptadec-8-en-2-one.
Caption: Oxidation pathways of (8Z)-Oxacycloheptadec-8-en-2-one.
References
-
The Good Scents Company. isoambrettolide, 28645-51-4. [Link]
-
Givaudan. Ambrettolide. [Link]
-
IFF. Ambrettolide. [Link]
-
ScenTree. Ambrettolide (CAS N° 28645-51-4). [Link]
-
The Perfumers Apprentice. AMBRETTOLIDE Safety Data Sheet. [Link]
-
PubChem. Oxacycloheptadec-8-en-2-one, (8Z)-. [Link]
-
GSRS. OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)-. [Link]
-
NIST WebBook. Oxacycloheptadec-8-en-2-one, (8Z)-. [Link]
-
Drugfuture. OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)-. [Link]
-
Scentspiracy. Ambrettolide (28645-51-4). [Link]
-
PubChem. 1-Oxacycloheptadec-8-en-2-one. [Link]
-
ScienceDirect. Forced degradation and impurity profiling. [Link]
-
ResearchGate. (PDF) Analysing Impurities and Degradation Products. [Link]
-
ACS International. Ambrettolide HC. [Link]
-
NIST WebBook. Oxacycloheptadec-8-en-2-one, (8Z)- Gas Chromatography. [Link]
- Google Patents.
-
The Good Scents Company. ambrettolide omega-6-hexadecenlactone. [Link]
Sources
Ambrettolide High-Purity Isolation: A Technical Support Guide
Welcome to the technical support center for the high-purity isolation of Ambrettolide. This guide is designed for researchers, scientists, and professionals in drug development and fragrance chemistry who are working with this valuable macrocyclic musk. Here, we move beyond standard protocols to address the specific, practical challenges you may encounter during the purification process. Our focus is on providing causal explanations for experimental choices and offering robust, field-tested solutions to common and complex problems.
Frequently Asked Questions (FAQs)
Q1: My initial extraction of Ambrettolide from natural sources (e.g., ambrette seeds) is very oily and contains a high percentage of fatty acids. How can I remove these effectively before fine purification?
A1: This is a common issue due to the co-extraction of lipids. A highly effective primary purification step is "freezing dewaxing" or winterization. After your initial solvent extraction (e.g., with hexane or benzene), concentrate the extract and then dissolve it in ethanol. Cool this solution to -20°C. The fatty acids and other lipids will precipitate, while the more soluble Ambrettolide remains in the ethanolic solution. The solids can then be removed by filtration.[1] An alternative is an alkali wash of the crude extract (dissolved in a non-polar solvent like petroleum ether) with a sodium bicarbonate or sodium carbonate solution to saponify and remove free fatty acids.[1]
Q2: I am synthesizing Ambrettolide from aleuritic acid. What are the likely impurities I should be trying to remove?
A2: The impurity profile will depend on the specific synthetic route, but common impurities include unreacted starting materials (aleuritic acid derivatives), reagents from the lactonization step (e.g., benzoic anhydrides if using the Shiina macrolactonization)[2], and side-products from key reactions like the Baeyer-Villiger oxidation[3][4][5][6][7]. If a Baeyer-Villiger oxidation of a cyclic ketone precursor is used, potential side reactions can lead to unwanted by-products, and predicting the regioselectivity can be challenging.[3] Also, be aware of geometric isomers (E/Z or cis/trans) of Ambrettolide, which may form depending on the synthesis and can be difficult to separate.[8]
Q3: What is a good starting point for developing a preparative HPLC method for Ambrettolide purification?
A3: For a non-polar molecule like Ambrettolide, reversed-phase HPLC is the most suitable method.[9][10][11][12] A good starting point would be a C18 column. For method development, begin on an analytical scale (e.g., 4.6 mm ID column) to screen mobile phases.[13][14] A common mobile phase system is a gradient of acetonitrile and water, or methanol and water.[15] Given Ambrettolide's hydrophobicity, you will likely be working with a high percentage of the organic solvent. Once you have achieved good separation on the analytical scale, you can scale up to a preparative column, adjusting the flow rate and sample loading accordingly.[16]
Q4: I am struggling to crystallize my semi-pure Ambrettolide. It keeps "oiling out." What should I do?
A4: "Oiling out" is a common problem with large, relatively non-polar molecules, especially when impurities are present. This occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid. To troubleshoot this, you can try several approaches:
-
Change the solvent system: Use a solvent pair (a good solvent and an anti-solvent). Dissolve the Ambrettolide in a minimum amount of a good solvent (e.g., acetone, ethyl acetate) at an elevated temperature, then slowly add a heated anti-solvent (e.g., hexane, heptane) until the solution becomes slightly turbid. Then, allow it to cool slowly.[17]
-
Slow down the cooling rate: Rapid cooling encourages oiling out. Use a well-insulated container or a programmable cooling bath to cool the solution very slowly.
-
Lower the concentration: A highly concentrated solution is more likely to oil out. Try using a more dilute solution.
-
Use seeding: Introduce a tiny crystal of pure Ambrettolide to the supersaturated solution to encourage nucleation.
Troubleshooting Guides
Method 1: Purification from Natural Extracts (e.g., Ambrette Seed)
The primary challenge in isolating Ambrettolide from natural sources is separating it from a complex mixture of lipids, fatty acids, and other plant metabolites.[1]
Workflow for Natural Ambrettolide Isolation
A typical workflow for isolating Ambrettolide from ambrette seeds.
Troubleshooting: Column Chromatography for Natural Extracts
| Problem | Potential Cause(s) | Solutions & Explanations |
| Poor Separation / Co-elution of Impurities | Inappropriate Solvent System: The polarity of the mobile phase is either too high (eluting everything quickly) or too low (poor migration). | Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. For a non-polar compound like Ambrettolide on silica gel, a good starting point is a mixture of hexane and ethyl acetate. Start with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration to find the optimal separation. |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce the Sample Load: A general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation. | |
| Low Yield / Product Loss | Irreversible Adsorption: Ambrettolide may be strongly adsorbing to the silica gel, especially if the silica is acidic. | Deactivate the Silica Gel: If you suspect your compound is sensitive, you can use silica gel that has been treated with a base like triethylamine. Flush the column with your starting eluent containing 1-2% triethylamine before loading your sample.[18] |
| Improper Fraction Collection: Fractions are too large, leading to the mixing of pure product with impurities. | Collect Smaller Fractions: Monitor the elution carefully using TLC and collect smaller fractions, especially around the elution front of your target compound. | |
| Cracked or Channeled Column | Poor Packing Technique: Air bubbles or channels in the silica bed lead to an uneven flow of the mobile phase. | Repack the Column: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air pockets. Gently tap the column during packing to encourage even settling. Add a layer of sand on top of the silica to prevent disturbance when adding the solvent. |
Method 2: Purification of Synthetic Ambrettolide
Synthetic routes often result in a less complex mixture than natural extracts, but impurities can be structurally very similar to the target molecule, posing a different set of challenges.
Given Ambrettolide's high boiling point (~330°C at atmospheric pressure), vacuum distillation is mandatory to prevent thermal degradation.[19]
Troubleshooting: Vacuum Fractional Distillation
| Problem | Potential Cause(s) | Solutions & Explanations |
| "Bumping" or Unstable Boiling | Uneven Heating or Lack of Nucleation Sites: Can cause sudden, violent boiling which disrupts the vapor-liquid equilibrium. | Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips. Heat the distillation flask in a heating mantle with good surface contact and even temperature distribution. |
| Poor Separation (Broad Boiling Point Range) | Distillation Rate is Too Fast: Insufficient time for the vapor-liquid equilibria to be established in the fractionating column. | Slow Down the Distillation: A slow, steady distillation rate of one drop every 20-30 seconds is ideal for good separation.[7] Wrap the distillation column with glass wool or aluminum foil to maintain the temperature gradient.[20] |
| Inefficient Column: The fractionating column does not have enough theoretical plates for the separation. | Use a More Efficient Column: For compounds with close boiling points, a longer Vigreux column or a packed column (e.g., with Raschig rings) is necessary to increase the number of theoretical plates.[20] | |
| Product Decomposition | Temperature is Too High: Even under vacuum, prolonged exposure to high temperatures can cause degradation. | Lower the Pressure: A lower vacuum level will further reduce the boiling point. Ensure your vacuum pump is in good condition and all connections are airtight. The goal is to have the compound boil between 45°C and 180°C.[19] |
Crystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.
Troubleshooting: Crystallization
| Problem | Potential Cause(s) | Solutions & Explanations |
| Compound Fails to Crystallize | Solution is Not Supersaturated: The compound is too soluble in the chosen solvent, even at low temperatures. | Induce Supersaturation: If using a single solvent, carefully evaporate some of it to increase the concentration. For a solvent pair, add more of the anti-solvent. |
| High Impurity Level: Impurities can inhibit crystal lattice formation. | Pre-purify the Material: Use another technique like column chromatography to first remove the bulk of the impurities. | |
| Low Recovery | Compound is Too Soluble in Cold Solvent: Significant product remains in the mother liquor. | Optimize the Solvent: Choose a solvent in which the compound has a large solubility difference between hot and cold temperatures.[21] Cool the solution to a lower temperature (e.g., in an ice bath or freezer) before filtration. |
| Premature Crystallization During Hot Filtration: Crystals form in the filter funnel, leading to loss. | Keep Everything Hot: Warm the filter funnel and receiving flask before filtration. Use a slight excess of hot solvent to ensure the compound remains dissolved during this step. |
Recommended Solvent Systems for Screening
| Solvent Type | Good Solvents (for dissolving) | Anti-Solvents (for precipitating) | Common Pairs |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | n-Hexane, Heptane, Cyclohexane | Acetone/Hexane, Ethyl Acetate/Heptane |
| Alcohols | Ethanol, Methanol, Isopropanol | Water, Diethyl Ether, Hexane | Ethanol/Water, Methanol/Diethyl Ether |
Prep-HPLC offers the highest resolution for separating closely related impurities and isomers.
Workflow for Prep-HPLC Method Development
A systematic approach to scaling up an HPLC method for purification.
Troubleshooting: Preparative HPLC
| Problem | Potential Cause(s) | Solutions & Explanations |
| Poor Resolution / Peak Tailing | Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase, causing band broadening. | Match the Solvents: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent. |
| Column Overload (Mass Overload): Injecting too much sample causes peaks to broaden and merge. | Reduce Sample Concentration/Volume: Perform a loading study on the analytical column to determine the maximum sample load before resolution is compromised, then scale up.[16] | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet. | Filter Sample and Mobile Phase: Always filter your sample through a 0.45 µm filter before injection. Ensure all mobile phase solvents are HPLC grade and filtered. Try back-flushing the column at a low flow rate. |
| Precipitation on Column: The compound precipitates at the column head when the injection solvent mixes with the mobile phase. | Improve Sample Solubility: Reduce the sample concentration. Ensure the injection solvent is miscible with the mobile phase. | |
| Low Recovery | Compound Precipitation in Tubing/Collector: The compound is not soluble in the mobile phase as it elutes and precipitates in the collection system. | Post-column Dilution: If feasible with your system, add a make-up flow of a strong solvent just before the fraction collector to keep the compound dissolved. |
| Incorrect Fraction Collection Parameters: The fraction collector timing is off, causing the peak to be missed or only partially collected. | Optimize Collection Settings: Use peak-based fraction collection triggered by the detector signal. Account for the delay volume between the detector and the fraction collector outlet. |
Analytical Verification Protocols
Ensuring the purity of the final product is a critical step. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile fragrance compounds like Ambrettolide.
Protocol: GC-MS Purity Analysis
-
Sample Preparation: Prepare a dilute solution of the purified Ambrettolide (e.g., 100 ppm) in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a low-polarity capillary column.
-
GC Parameters (Typical Starting Conditions):
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[22]
-
Carrier Gas: Helium, constant flow rate of ~1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes.
-
-
MS Parameters (Typical):
-
Ion Source Temperature: 230°C.[22]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400 amu.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of Ambrettolide divided by the total area of all peaks, expressed as a percentage. Identify any impurity peaks by their mass spectra.
References
-
Baeyer–Villiger oxidation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Solvent Systems for Crystallization and Polymorph Selection - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
Basic methodology for method development in preparative HPLC - [Kromasil®] notes. (n.d.). Retrieved January 14, 2026, from [Link]
-
Baeyer-Villiger Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 14, 2026, from [Link]
-
Fractional Distillation | Writing in Biology - Section 1. (2019, October 10). Retrieved January 14, 2026, from [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
-
Crystallization solvent systems : r/Chempros - Reddit. (2025, November 17). Retrieved January 14, 2026, from [Link]
-
Strategy of method development for isolation/purification | YMC CO., LTD. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). (n.d.). SpringerLink. Retrieved January 14, 2026, from [Link]
- US3681395A - Preparation of ambrettolide - Google Patents. (n.d.).
-
Synthesis of (9E)-isoambrettolide, a macrocyclic musk compound, using the effective lactonization promoted by symmetric benzoic anhydrides with basic catalysts - Lookchem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ambrettolide (CAS N° 28645-51-4) - ScenTree. (n.d.). Retrieved January 14, 2026, from [Link]
- US6150538A - Process for manufacturing cis-isoambrettolide and use thereof - Google Patents. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 14, 2026, from [Link]
-
LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. (2022, June 17). Retrieved January 14, 2026, from [Link]
- CN109867653A - A kind of preparation method of ambrettolide - Google Patents. (n.d.).
-
Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9). Retrieved January 14, 2026, from [Link]
-
Comprehensive GC-MS analysis of Amaryllidaceae alkaloids - Wiley Analytical Science. (2023, May 11). Retrieved January 14, 2026, from [Link]
-
Reverse-phase HPLC analysis and purification of small molecules - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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Ambrettolide (CAS N° 28645-51-4) - ScenTree. (n.d.). Retrieved January 14, 2026, from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved January 14, 2026, from [Link]
-
"An Improved Process For Production Of Aleuritic Acid From Lac And Its - Quick Company. (n.d.). Retrieved January 14, 2026, from [Link]
-
ambrettolide omega-6-hexadecenlactone - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]
-
Steam distillation troubleshooting - burned smell of the oil : r/DIYfragrance - Reddit. (2026, January 3). Retrieved January 14, 2026, from [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Harvard Apparatus. (n.d.). Retrieved January 14, 2026, from [Link]
-
Gas chromatography-mass spectrometry of some homolycorine-type Amaryllidaceae alkaloids. - National Genomics Data Center (CNCB-NGDC). (2023, June 30). Retrieved January 14, 2026, from [Link]
-
Gas Chromatography-Mass Spectrometry Study of the Essential Oils of Schinus longifolia (Lindl.) Speg., Schinus fasciculata (Gris. (n.d.). Retrieved January 14, 2026, from [Link]
-
Modern Methods for Isolating and Quantifying Volatile Flavor and Fragrance Compounds - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
How To: Easily Control Accelerating Fragrances for a Fluid Pour. - YouTube. (2023, February 5). Retrieved January 14, 2026, from [Link]
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- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
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Troubleshooting guide for Ambrettolide synthesis protocols
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for Ambrettolide synthesis. As a macrocyclic musk, Ambrettolide presents unique synthetic challenges, particularly concerning ring-closure and purity. This guide is designed to be a dynamic resource for researchers, providing not just protocols, but the underlying logic to empower you to troubleshoot effectively. My goal is to move beyond rote step-following and cultivate a deeper understanding of the chemical principles at play. This guide is structured to anticipate the questions and hurdles you may encounter, offering field-proven insights to navigate them successfully.
Section 1: General Questions & Synthesis Overview
Q1: What are the primary synthetic routes to Ambrettolide?
There are several established routes for the synthesis of Ambrettolide, each with its own advantages and challenges. The most common starting material is aleuritic acid, a natural product obtained from shellac[1][2][3]. Other notable methods include synthesis from phloionolic acid (derived from cork) and through ring-closing metathesis (RCM).
-
From Aleuritic Acid: This is a popular route due to the relative abundance of the starting material[2][3]. The general strategy involves the protection of the vicinal diols, followed by modification of the terminal carboxylic acid and hydroxyl groups to facilitate macrocyclization. A common method involves reacting aleuritic acid with trimethyl orthoformate, followed by treatment with acetic anhydride and subsequent cyclization with potassium hydroxide[4][5].
-
From Phloionolic Acid: This route provides a pathway to both cis- and trans-Ambrettolide[6]. The synthesis is a multi-step process that leverages the stereochemistry of the starting material.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of macrocycles, including Ambrettolide[7]. This method involves the use of a ruthenium-based catalyst to form the cyclic olefin from a diene precursor. The choice of catalyst and reaction conditions is critical for success[7].
Section 2: Troubleshooting Low Yields
Low yields are a frequent challenge in macrocyclization reactions due to the competition between intramolecular cyclization and intermolecular polymerization.
Q2: My Ambrettolide synthesis from aleuritic acid is resulting in a very low yield. What are the likely causes and how can I improve it?
Low yields in this synthesis can stem from several factors. Let's break down the potential issues and solutions in a systematic way.
Potential Cause 1: Incomplete Initial Reactions
-
Explanation: The initial steps, such as the reaction of aleuritic acid with trimethyl orthoformate and acetic anhydride, must be driven to completion to ensure a high concentration of the cyclization precursor.
-
Solution:
-
Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material in each step.
-
Ensure anhydrous conditions: Water can hydrolyze the orthoformate and anhydride reagents. Use dry solvents and glassware.
-
Optimize reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature as specified in the protocol. For the reaction with acetic anhydride, heating is often required[8].
-
Potential Cause 2: Unfavorable Cyclization Conditions
-
Explanation: The key to successful macrocyclization is to favor the intramolecular reaction over intermolecular polymerization. This is typically achieved through high-dilution conditions.
-
Solution:
-
High-Dilution Principle: Slowly add the precursor to a large volume of solvent. This maintains a low concentration of the precursor, minimizing the chances of two molecules reacting with each other.
-
Solvent Choice: The choice of solvent can influence the conformation of the precursor, which in turn affects the ease of cyclization. Toluene is a commonly used solvent.
-
Catalyst/Promoter: For lactonization, various promoters can be used. Some protocols for similar macrocyclizations have found success with symmetric benzoic anhydrides in the presence of basic catalysts[9].
-
Potential Cause 3: Product Loss During Work-up and Purification
-
Explanation: Ambrettolide is a relatively non-polar molecule. Losses can occur during aqueous work-ups if the product is not efficiently extracted into the organic phase. Purification by column chromatography can also lead to yield loss if not performed carefully.
-
Solution:
-
Efficient Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery from the aqueous phase.
-
Careful Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation from byproducts without excessive band broadening. Monitor fractions carefully by TLC.
-
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low Ambrettolide yield.
Section 3: Stereoselectivity and Isomer Control
Ambrettolide has a double bond, leading to the possibility of (Z)- and (E)-isomers[5]. The olfactory properties of these isomers are similar, but for certain applications, controlling the stereochemistry may be desirable.
Q3: My synthesis is producing a mixture of (Z)- and (E)-Ambrettolide. How can I control the stereoselectivity?
Controlling the stereochemistry of the double bond in Ambrettolide depends heavily on the synthetic route.
-
For Syntheses from Aleuritic Acid: The stereochemistry of the double bond is often introduced during the elimination of the vicinal diols. The choice of reagents and reaction conditions for this elimination step is crucial. Some synthetic procedures are designed to yield a specific isomer[9]. For instance, certain multi-step syntheses from aleuritic acid have been reported to produce the (E)-isomer[2].
-
For Ring-Closing Metathesis (RCM): The stereoselectivity of the newly formed double bond in RCM is influenced by the catalyst and the substrate. Second-generation Grubbs and Hoveyda-Grubbs catalysts often favor the formation of the more thermodynamically stable (E)-isomer[10]. To favor the (Z)-isomer, specialized catalysts and conditions may be required.
Q4: I have a mixture of Ambrettolide isomers. How can I separate them?
Separating geometric isomers can be challenging due to their similar physical properties.
-
Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography on silica gel can be effective for separating isomers. The choice of the mobile phase is critical for achieving good resolution. Normal-phase chromatography often provides better selectivity for isomers[11]. A systematic approach to developing a separation method on an analytical scale before scaling up is recommended[11].
-
Crystallization: In some cases, fractional crystallization may be possible if one isomer has a significantly different solubility or melting point. This is often a matter of trial and error with different solvent systems.
Section 4: Ring-Closing Metathesis (RCM) Specific Issues
RCM is a powerful technique, but it comes with its own set of potential problems.
Q5: My RCM reaction for Ambrettolide synthesis is sluggish or failing. What should I investigate?
A sluggish or failed RCM reaction can often be traced back to the catalyst or the substrate.
Potential Cause 1: Catalyst Deactivation
-
Explanation: RCM catalysts can be sensitive to impurities in the starting material or solvent. Functional groups on the substrate can also sometimes coordinate to the metal center and inhibit catalysis. Catalyst decomposition can also occur, especially at elevated temperatures[12].
-
Solution:
-
Purity of Substrate and Solvents: Ensure your diene precursor is highly pure and that your solvent is degassed and anhydrous.
-
Catalyst Choice: Different generations and types of RCM catalysts have varying stabilities and activities. If a first-generation Grubbs catalyst is failing, consider a more robust second-generation catalyst[10].
-
Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Monitor the reaction at a moderate temperature and avoid unnecessarily long reaction times.
-
Catalyst Loading: While a higher catalyst loading can sometimes overcome sluggishness, it is often more effective to first address potential sources of deactivation.
-
Potential Cause 2: Substrate-Related Issues
-
Explanation: The conformation of the diene precursor can significantly impact the rate of RCM. If the reactive olefinic ends are sterically hindered or held far apart, the intramolecular reaction will be slow.
-
Solution:
-
Conformational Analysis: Consider the likely low-energy conformations of your diene precursor. Molecular modeling can be a useful tool.
-
Substrate Design: If possible, modifying the backbone of the precursor to be more rigid or to pre-organize it for cyclization can improve RCM efficiency.
-
RCM Troubleshooting Flowchart
Caption: Troubleshooting guide for Ring-Closing Metathesis reactions.
Section 5: Purification and Characterization
Q6: What are the best practices for purifying the final Ambrettolide product?
The purification of Ambrettolide typically involves removing unreacted starting materials, reagents, and any byproducts formed during the reaction.
| Purification Method | Description | Considerations |
| Liquid-Liquid Extraction | Used during the initial work-up to separate the product from water-soluble impurities. | Ensure the correct pH of the aqueous phase to prevent the loss of any acidic or basic intermediates. Use an appropriate organic solvent in which Ambrettolide is highly soluble. |
| Column Chromatography | The most common method for purifying the crude product. | Silica gel is typically used as the stationary phase. A non-polar solvent system (e.g., hexane/ethyl acetate) is gradually made more polar to elute the product. Careful monitoring of fractions by TLC is essential. |
| Distillation | Can be used for final purification if the impurities have significantly different boiling points. | Vacuum distillation is necessary due to the high boiling point of Ambrettolide. Care must be taken to avoid thermal degradation. |
| Crystallization | Less common for Ambrettolide as it is often a liquid or low-melting solid at room temperature. | May be applicable for solid derivatives or for the separation of isomers under specific conditions. |
Q7: What analytical techniques are used to confirm the structure and purity of synthesized Ambrettolide?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the double bond.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the ester carbonyl group.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify the ratio of any isomers present.
Section 6: Safety Precautions
Q8: What are the key safety considerations when synthesizing Ambrettolide?
-
General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagent Hazards: Be aware of the specific hazards of all reagents used in the synthesis. For example, many solvents are flammable, and reagents like acetic anhydride and strong acids/bases are corrosive. Consult the Safety Data Sheet (SDS) for each chemical.
-
RCM Catalysts: Ruthenium-based RCM catalysts should be handled with care as they are heavy metal complexes. Avoid inhalation of dust and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
This guide provides a starting point for troubleshooting your Ambrettolide synthesis. Remember that every reaction is unique, and careful observation, documentation, and a systematic approach to problem-solving are your most valuable tools.
References
- Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey. (2024-04-10). [Source Not Available]
-
Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie International Edition, 45(37), 6086-101. [Link]
- Mookherjee, B. D., & Taylor, W. I. (1972). U.S. Patent No. 3,681,395. Washington, DC: U.S.
-
[Journal of the Chemical Society, Perkin Transactions 1]. (n.d.). Synthesis of ambrettolide from phloionolic acid. RSC Publishing. [Link]
- [Source Not Available]. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
-
Ambrettolide (CAS N° 28645-51-4) - ScenTree. (n.d.). ScenTree. [Link]
- [Source Not Available]. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
- [Source Not Available]. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
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[Catalysis Science & Technology]. (n.d.). Competitive isomerization and catalyst decomposition during ring-closing metathesis. RSC Publishing. [Link]
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Ambrettolide (CAS N° 28645-51-4) - ScenTree. (n.d.). ScenTree. [Link]
- Tseng, C. C. (1977). U.S. Patent No. 4,064,144. Washington, DC: U.S.
-
[Lookchem]. (n.d.). Synthesis of (9E)-isoambrettolide, a macrocyclic musk compound, using the effective lactonization promoted by symmetric benzoic anhydrides with basic catalysts. [Link]
-
Sabnis, S. D., Mathur, H. H., & Bhattacharyya, S. C. (1963). 455. Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid. Journal of the Chemical Society (Resumed), 2477. [Link]
-
[PubMed]. (2020-02-07). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). [Link]
-
[ResearchGate]. (2025-08-05). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. [Link]
-
[National Institutes of Health]. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link]
-
[National Institutes of Health]. (n.d.). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. [Link]
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[Organic Syntheses Procedure]. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]
-
[PubMed]. (2021-07-28). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. [Link]
- [Google Patents]. (n.d.). Process for manufacturing cis-isoambrettolide and use thereof.
- [Source Not Available]. (n.d.). Aleuritic Acid in Perfumery and Pheromones.
-
[Chemshel]. (n.d.). Aleuritic Acid. [Link]
-
[Givaudan]. (n.d.). Ambrettolide. [Link]
-
[National Institutes of Health]. (2021-07-14). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. [Link]
-
[MDPI]. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]
-
[National Institutes of Health]. (2021-08-01). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. [Link]
-
[Energy Advances]. (n.d.). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. [Link]
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[PubMed]. (2016-11-15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away From Piperidine?. [Link]
-
[National Institutes of Health]. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
[ResearchGate]. (2017-01-20). Multi-step continuous-flow synthesis. [Link]
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- 3. Chemshel [chemshel.com]
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- 7. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4064144A - Process for the preparation of trans-Î9 -isoambrettolide - Google Patents [patents.google.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Biotechnological Ambrettolide Production
Welcome to the technical support center for the biotechnological production of Ambrettolide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this complex biosynthetic process. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible workflow.
Ambrettolide, a macrocyclic musk, is a highly valued fragrance ingredient traditionally extracted from ambrette seeds (Abelmoschus moschatus) or produced through multi-step chemical synthesis.[1][2] The shift towards sustainable and bio-based production methods has spurred the development of microbial fermentation routes to synthesize this valuable molecule.[3][4] This guide focuses on enhancing the efficiency of these biotechnological approaches.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for Ambrettolide production, and what are their key characteristics?
A1: The selection of a microbial host is a critical first step. The ideal chassis should have a robust metabolism geared towards fatty acid precursors and be amenable to genetic engineering.
| Microbial Host | Advantages | Disadvantages | Key Considerations |
| Escherichia coli | - Rapid growth rate- Well-established genetic tools- High-density cultivation is possible | - Prone to phage contamination- Endotoxin production- Lower tolerance to organic solvents | - Requires engineering to boost precursor supply (e.g., fatty acids)[5][6][7] |
| Saccharomyces cerevisiae | - GRAS (Generally Regarded as Safe) status- Robust and tolerant to industrial conditions- Eukaryotic post-translational modifications | - Slower growth compared to E. coli- Complex genetic manipulation | - Endogenous pathways can compete for precursors. |
| Yarrowia lipolytica | - Oleaginous yeast with high lipid accumulation[8][9]- GRAS status- Secretes products efficiently | - Genetic tools are less developed than for E. coli or S. cerevisiae- Can exhibit filamentous growth | - Naturally produces high levels of fatty acid precursors, making it a promising host for lactone production[10][11][12] |
Q2: What is the general biosynthetic pathway for Ambrettolide?
A2: The biotechnological production of Ambrettolide typically involves a multi-step enzymatic conversion of a fatty acid precursor. The core pathway involves the ω-hydroxylation of a C16 fatty acid, followed by an intramolecular esterification (lactonization) to form the macrocyclic lactone.
Caption: Generalized biosynthetic pathway for Ambrettolide production.
Q3: What are the key enzymes involved, and how can they be engineered for improved efficiency?
A3: The primary enzyme classes are Cytochrome P450 monooxygenases and thioesterases/lactonases.
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the selective hydroxylation of fatty acids at the terminal (ω) position.[13] However, wild-type P450s often exhibit low activity and regioselectivity. Protein engineering can significantly enhance their performance.[14][15][16]
-
Thioesterases/Lactonases: These enzymes are responsible for the final cyclization step. Overexpression of specific thioesterases can increase the pool of free fatty acids available for hydroxylation.[6] The selection of an appropriate lactonase is critical for efficient ring closure.
Troubleshooting Guide
Problem 1: Low Titer of Ambrettolide
This is a multifaceted problem that can stem from various points in the biosynthetic pathway and fermentation process.
Possible Cause 1.1: Insufficient Precursor Supply
-
Symptoms: Low levels of C16 fatty acids detected in the cell lysate.
-
Troubleshooting Steps:
-
Overexpress Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the first committed step in fatty acid biosynthesis.[18]
-
Engineer Thioesterases: Introduce thioesterases with a preference for C16 chain lengths to increase the availability of the desired precursor.[5][6]
-
Knockout Competing Pathways: Delete genes involved in fatty acid degradation (e.g., fadD in E. coli) to prevent the breakdown of the fatty acid precursors.[7][18]
-
Possible Cause 1.2: Inefficient P450 Monooxygenase Activity
-
Symptoms: Accumulation of the C16 fatty acid precursor with low levels of the ω-hydroxy fatty acid intermediate.
-
Troubleshooting Steps:
-
Protein Engineering: Employ site-directed mutagenesis to improve the catalytic efficiency and regioselectivity of the P450 enzyme.[14][15][16]
-
Optimize Redox Partner Expression: P450s require redox partners for electron transfer. Ensure that the expression levels of these partners are balanced with the P450.
-
Enhance NADPH Regeneration: P450 activity is dependent on the cofactor NADPH. Co-expression of enzymes like glucose dehydrogenase can improve NADPH availability.[7][19]
-
Possible Cause 1.3: Suboptimal Fermentation Conditions
-
Symptoms: Poor cell growth, low product yield despite genetic modifications.
-
Troubleshooting Steps:
-
Optimize Physical Parameters: Systematically evaluate and optimize temperature, pH, and dissolved oxygen levels.[20][21]
-
Medium Optimization: Utilize statistical methods like Design of Experiments (DoE) to identify the optimal concentrations of carbon, nitrogen, and other essential nutrients.[22][23]
-
Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain optimal substrate concentrations and avoid substrate inhibition.
-
Problem 2: Formation of Undesired Byproducts
The presence of byproducts complicates downstream processing and reduces the overall yield of Ambrettolide.
Possible Cause 2.1: Non-specific Hydroxylation
-
Symptoms: Detection of sub-terminally hydroxylated fatty acids (e.g., ω-1, ω-2, ω-3).
-
Troubleshooting Steps:
Possible Cause 2.2: Cell Stress and Metabolic Imbalance
-
Symptoms: Accumulation of overflow metabolites (e.g., acetate in E. coli), reduced cell viability.
-
Troubleshooting Steps:
-
Optimize Induction Strategy: Fine-tune the concentration of the inducer and the timing of induction to minimize metabolic burden on the cells.
-
Improve Aeration: Ensure adequate oxygen supply to prevent the shift to anaerobic metabolism, which can lead to the formation of inhibitory byproducts.
-
Problem 3: Product Toxicity or Degradation
Ambrettolide, like many organic molecules, can exhibit toxicity to the host cells at high concentrations or be subject to degradation.
Possible Cause 3.1: Intracellular Accumulation
-
Symptoms: Decreased cell growth rate and viability as Ambrettolide concentration increases.
-
Troubleshooting Steps:
-
Implement a Two-Phase Fermentation System: Introduce an organic solvent overlay to extract Ambrettolide from the aqueous phase in situ, thereby reducing its concentration in the vicinity of the cells.
-
Engineer Efflux Pumps: Overexpress efflux pumps that can actively transport Ambrettolide out of the cells.
-
Possible Cause 3.2: Product Instability
-
Symptoms: Decrease in Ambrettolide concentration over time after reaching a peak.
-
Troubleshooting Steps:
-
Optimize pH and Temperature: Ensure that the fermentation conditions are not promoting the chemical degradation of the lactone ring.
-
Rapid Downstream Processing: Minimize the time between the end of fermentation and product recovery to reduce the chances of degradation.
-
Experimental Protocols
Protocol 1: Shake Flask Cultivation for Strain Screening
-
Prepare the appropriate seed culture medium (e.g., LB for E. coli, YPD for yeast).
-
Inoculate a single colony into 5 mL of seed medium and incubate overnight at the optimal temperature and shaking speed.
-
Inoculate 50 mL of production medium in a 250 mL baffled shake flask with the overnight seed culture to an initial OD600 of 0.1.
-
Incubate at the desired temperature and shaking speed.
-
Induce protein expression at the appropriate cell density (e.g., mid-log phase) with the chosen inducer.
-
Take samples at regular intervals for analysis of cell growth (OD600) and product formation (GC-MS or HPLC).
Protocol 2: Downstream Extraction and Purification
-
Centrifuge the fermentation broth to separate the cell pellet from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate, hexane).
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude Ambrettolide using column chromatography on silica gel.
Sources
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Validation & Comparative
A Comparative Analysis of (8Z)- and (8E)-Oxacycloheptadec-8-en-2-one: Structure, Properties, and Olfactory Impact
Prepared by: A Senior Application Scientist
Introduction: The Significance of Geometric Isomerism in Macrocyclic Musks
Macrocyclic lactones are a cornerstone of the fragrance industry, prized for their substantive, warm, and sensual musk-like odors. Among these, Oxacycloheptadec-8-en-2-one, a 17-membered ring lactone, holds a significant position. This molecule exists as two geometric isomers differentiated by the configuration of the double bond at the C8 position: the (8Z)-isomer, commonly known as Ambrettolide, and the (8E)-isomer, or trans-Ambrettolide.
While chemically similar, these two isomers present a compelling case study in how subtle changes in molecular geometry can profoundly influence physicochemical properties and, most critically, biological perception. For researchers in fragrance chemistry, sensory science, and drug development, understanding the distinctions between these isomers is crucial for targeted synthesis, formulation, and the exploration of structure-activity relationships (SAR) in olfaction. This guide provides an in-depth comparative analysis of the (8Z) and (8E) isomers, supported by experimental data and established analytical protocols.
Structural and Physicochemical Comparison
The fundamental difference between the two isomers lies in the spatial arrangement of the alkyl chains attached to the C8=C9 double bond. The (8Z) or cis configuration forces the macrocycle into a more compact, folded conformation, whereas the (8E) or trans configuration allows for a more linear, extended structure. This geometric variance directly impacts their physical properties.
Caption: Structural difference between the compact (8Z) and extended (8E) isomers.
The table below summarizes the key physicochemical properties of the isomers. Data for the pure (8E)-isomer is less commonly published than for the (8Z)-isomer or isomer mixtures, reflecting the commercial and olfactory dominance of the (8Z) form.
| Property | (8Z)-Oxacycloheptadec-8-en-2-one | (8E)-Oxacycloheptadec-8-en-2-one | Mixture of Isomers | References |
| Synonyms | Ambrettolide, (Z)-Ambrettolide | trans-Ambrettolide | Isoambrettolide | [1][2][3] |
| CAS Number | 123-69-3 | Not individually specified | 28645-51-4 | [1][4][5] |
| Molecular Formula | C₁₆H₂₈O₂ | C₁₆H₂₈O₂ | C₁₆H₂₈O₂ | [1][6] |
| Molecular Weight | 252.39 g/mol | 252.39 g/mol | 252.39 g/mol | [1][6] |
| Appearance | Colorless to slightly yellow liquid | Colorless liquid (expected) | Colorless to pale yellow liquid | [1][7] |
| Boiling Point | 398-399 °C @ 760 mmHg | Data not available | 185-190 °C @ 16 mmHg | [1][5][7] |
| Density | 0.955-0.961 g/cm³ @ 25°C | Data not available | 0.949-0.957 g/cm³ @ 20°C | [1][5][7] |
| Refractive Index | 1.482-1.488 @ 20°C | Data not available | 1.477-1.482 @ 20°C | [4][5] |
| XLogP3 | 5.5 | 5.5 (Computed) | Not specified | [1][2] |
Spectroscopic Analysis: Identifying the Isomers
Definitive identification and differentiation of the (8Z) and (8E) isomers rely on standard spectroscopic techniques. The choice of method is driven by the need to probe the subtle electronic and vibrational differences arising from the double bond geometry.
Infrared (IR) Spectroscopy
The causality behind using IR spectroscopy is its sensitivity to bond vibrations. Both isomers will exhibit a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. For large, non-strained lactones, this typically appears around 1735-1740 cm⁻¹.[8] A weaker absorption corresponding to the C=C stretch will appear around 1640-1680 cm⁻¹.[9] The key differentiator lies in the C-H out-of-plane bending vibrations. A cis (Z) double bond typically shows a band around 675-730 cm⁻¹, while a trans (E) double bond gives a strong, characteristic band near 960-970 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous isomer assignment.
-
¹H NMR: The chemical shifts of the vinylic protons (on the C=C double bond) are highly diagnostic. In the (8Z)-isomer, these protons are expected to resonate at a slightly different field compared to the (8E)-isomer. Furthermore, the coupling constant (J-coupling) between these vinylic protons is definitive: J values for cis isomers are typically in the range of 6-12 Hz, while trans isomers show larger coupling constants of 12-18 Hz.
-
¹³C NMR: The chemical shifts of the allylic carbons (carbons adjacent to the double bond) are sensitive to the steric environment. The more compact folding of the (8Z)-isomer can induce shielding effects, causing these carbons to resonate at a slightly upfield (lower ppm) position compared to the analogous carbons in the more extended (8E)-isomer.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used for determining the molecular weight and fragmentation pattern. Both isomers will show an identical molecular ion peak (m/z) of 252, confirming their isomeric nature.[3][10] While the fragmentation patterns are expected to be very similar, minor differences in the relative abundance of certain fragment ions may be observable due to the different conformational stabilities of the parent ions. A representative mass spectrum for the (Z)-isomer is available in the NIST database.[3]
The Olfactory Divide: A Tale of Two Geometries
The most dramatic and commercially significant difference between the two isomers is their scent. This disparity provides a classic example of the high stereospecificity of olfactory receptors.
| Feature | (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) | (8E)-Oxacycloheptadec-8-en-2-one (trans-Ambrettolide) | References |
| Primary Odor | Powerful, warm, sweet, floral-musky | Woody, less powerful musk character | [1][11][12] |
| Nuances | Resembles natural musk ambrette seed, fruity (pear, berry), waxy | Earthy notes, less roundness and diffusion | [11][12][13] |
| Potency | Extremely high; perceptible at <0.01% | Significantly less powerful | [11][13] |
| Application Effect | Adds diffusion, roundness, and fixation; enhances floral and fresh notes | Brings different development to compositions, can be more woody | [11][12] |
Mechanistic Insight: The Receptor-Ligand Interaction
The superior musk character of the (8Z)-isomer is not arbitrary. Computational modeling studies have provided a mechanistic explanation rooted in its interaction with specific human olfactory receptors, such as OR5AN1.[1] The folded, compact geometry of (8Z)-Ambrettolide allows it to fit optimally into the receptor's binding pocket. This precise fit facilitates key interactions, such as hydrogen bonding between the lactone's carbonyl group and specific amino acid residues (e.g., Tyr260), while maximizing favorable hydrophobic contacts.[1] In contrast, the more linear (8E)-isomer adopts a conformation that results in a suboptimal fit, leading to weaker binding and reduced receptor activation.[1]
Caption: Conceptual model of isomer-specific binding to an olfactory receptor.
Experimental Protocols
The following protocols outline a self-validating workflow for the comparative analysis of (8Z)- and (8E)-Oxacycloheptadec-8-en-2-one. The integration of analytical chemistry and sensory science is essential for a complete characterization.
Protocol 1: Isomer Separation and Identification by GC-MS
Objective: To separate the (8Z) and (8E) isomers and confirm their identity based on retention time and mass spectra.
Rationale: Gas Chromatography (GC) is the standard method for separating volatile and semi-volatile compounds. The choice of a mid-polarity capillary column is crucial, as it provides selectivity based on both boiling point and subtle polarity differences between the geometric isomers. Mass Spectrometry (MS) provides definitive identification.
Methodology:
-
Sample Preparation: Prepare 100 ppm solutions of the isomer mixture and individual standards (if available) in high-purity ethanol.
-
GC-MS System:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 250°C. Injection volume: 1 µL.
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 5°C/min to 280°C, hold for 10 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Mass range: 40-350 amu.
-
-
Data Analysis:
-
Compare the retention times of the peaks in the mixture to the individual standards. The Kovats Retention Index can also be used for identification.[2][14]
-
Extract the mass spectrum for each separated peak. Confirm the molecular ion at m/z 252.
-
Compare the obtained spectra with a reference database, such as the NIST Mass Spectral Library, to confirm identity.[3]
-
Protocol 2: Quantitative Olfactory Evaluation
Objective: To quantify the perceived odor intensity and characterize the odor profile of each isomer.
Rationale: Human sensory perception is the ultimate detector for fragrance compounds. A trained sensory panel provides objective and reproducible data on olfactory properties. The use of an intensity scale and standardized descriptors ensures data integrity.
Methodology:
-
Panelist Selection: Select 10-15 trained panelists, screened for anosmia and ability to consistently rate odor intensities.
-
Sample Preparation: Prepare serial dilutions of each isomer in a non-odorous solvent (e.g., diethyl phthalate) ranging from 10% down to 0.001%. A 1% solution in 95% ethanol is a common starting point for evaluation on a smelling strip.
-
Evaluation Procedure:
-
Dip smelling strips into each solution for 2 seconds to a depth of 1 cm.
-
Present the strips to panelists in a randomized, double-blind manner.
-
Panelists rate the perceived odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
-
Panelists select from a list of standardized odor descriptors (e.g., musky, sweet, floral, woody, fruity, waxy) and may also provide free-form comments.
-
Evaluations should be conducted at initial application (top note), after 1 hour (heart note), and after 24 hours (base note) to assess tenacity and odor evolution.
-
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to determine significant differences in perceived intensity and descriptor usage between the two isomers.
Caption: Integrated workflow for the comparative analysis of fragrance isomers.
Conclusion and Future Directions
The comparative analysis of (8Z)- and (8E)-Oxacycloheptadec-8-en-2-one unequivocally demonstrates the critical role of stereochemistry in determining the functional properties of macrocyclic molecules. While possessing identical chemical formulas, the cis (8Z) isomer, Ambrettolide, is a highly potent and sought-after musk fragrance, whereas the trans (8E) isomer exhibits a significantly different and less powerful olfactory profile. This difference is primarily attributed to the superior geometric fit of the (8Z)-isomer within the binding pocket of human olfactory receptors.
For researchers, this isomeric pair serves as an excellent model system for studying structure-activity relationships in G-protein coupled receptors. Future research could focus on the synthesis of conformationally constrained analogs to further probe the specific structural requirements for musk odor perception. For drug development professionals, this case highlights the necessity of stereospecific synthesis and analysis, as different isomers can possess not only varied efficacy but also distinct toxicological or metabolic profiles.[1] The principles illustrated here are broadly applicable, emphasizing that in the world of molecular interactions, shape is paramount.
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A Comparative Guide to the Biological Activity of Natural vs. Synthetic Ambrettolide
This guide provides a detailed comparison of the biological activities of Ambrettolide derived from natural sources versus chemical synthesis. As direct comparative studies are limited in publicly accessible literature, this document synthesizes existing data on Ambrettolide-containing natural extracts and outlines a rigorous experimental framework for a head-to-head evaluation. We will explore the nuances of their origins, chemical composition, and the potential implications for their biological efficacy, providing researchers and drug development professionals with a comprehensive resource for future investigations.
Introduction: Ambrettolide, a Macrocyclic Musk of Interest
Ambrettolide is a macrocyclic lactone highly valued for its potent, musky, and slightly fruity aroma, making it a staple in the fragrance industry.[1] It is the principal aromatic compound in ambrette seeds, derived from the plant Abelmoschus moschatus.[2] Beyond its olfactory properties, preliminary research into Ambrettolide-containing natural extracts suggests a potential for antimicrobial and cytotoxic activities, opening new avenues for pharmacological research.[3][4]
The growing demand for this molecule has led to various production methods, primarily natural extraction and chemical synthesis. A critical distinction often overlooked is that commercially available synthetic Ambrettolide is typically an isomer, iso-Ambrettolide, which is structurally similar but not identical to the primary musk lactone found in ambrette seeds.[5][6] This guide will dissect the knowns and unknowns, proposing a logical framework to elucidate the comparative biological activities of these distinct molecular entities.
Origin and Compositional Analysis: The Root of Potential Differences
The biological activity of a compound is inextricably linked to its purity, isomeric form, and the presence of other interacting molecules. Therefore, understanding the distinct compositional profiles of natural and synthetic Ambrettolide is fundamental.
Natural Ambrettolide:
-
Source: Primarily extracted from the seeds of Abelmoschus moschatus (ambrette) or found in angelica sap.[2][7] A novel method also involves extraction from the medicinal fungus Perenniporia robiniophila.[8]
-
Composition: Natural extracts are complex mixtures. Ambrette seed oil, for instance, contains Ambrettolide (e.g., 12.96% in one study) alongside dozens of other compounds, with farnesol acetate being another major component (51.45%).[3] The final purity of "natural Ambrettolide isolate" depends heavily on the extraction and purification processes employed.
-
Isomeric Form: The predominant isomer in ambrette seeds is (Z)-hexadec-7-en-16-olide.[6]
-
Bio-fermentation: A "biotech natural" Ambrettolide is now available, produced via microbial fermentation of sugars.[9] This method may yield a different isomeric ratio and impurity profile compared to both plant extracts and chemical synthesis.
Synthetic Ambrettolide (iso-Ambrettolide):
-
Source: Produced through multi-step chemical synthesis from precursors like aleuritic acid (derived from shellac) or phloionolic acid (derived from cork).[7][10][11]
-
Composition: Typically a highly purified compound, but may contain trace impurities or unreacted starting materials depending on the synthesis and purification efficiency.
-
Isomeric Form: The common synthetic route yields Oxacycloheptadec-10-en-2-one, also known as iso-Ambrettolide.[6] The synthesis process often produces a racemic mixture of (Z) and (E) diastereoisomers.[7][12] The specific ratio of these isomers can vary, potentially influencing biological activity, as stereochemistry is a critical determinant in molecular interactions with biological targets.[13][14]
Workflow for Natural Ambrettolide Extraction and Isolation
The causality behind this multi-step process is the progressive enrichment of the target molecule. Initial solvent extraction is non-selective, pulling out a wide range of lipophilic compounds. Subsequent steps, such as saponification and column chromatography, are designed to systematically remove undesirable components (like fatty acids) and isolate the Ambrettolide lactone.
Caption: Workflow for extraction and purification of natural Ambrettolide from seeds.
Table 1: Comparative Profile of Natural vs. Synthetic Ambrettolide
| Feature | Natural Ambrettolide | Synthetic Ambrettolide (iso-Ambrettolide) |
| Primary Source | Abelmoschus moschatus seeds[2] | Chemical precursors (e.g., aleuritic acid)[7] |
| Key Molecular Identity | (Z)-hexadec-7-en-16-olide[6] | Oxacycloheptadec-10-en-2-one[6] |
| Typical Isomeric Form | Predominantly (Z) isomer | Racemic mixture of (Z) and (E) isomers[7] |
| Associated Components | Farnesol acetate, fatty acids, other plant metabolites[3] | Trace synthesis impurities, isomers[15] |
| Production Method | Solvent extraction, steam distillation, purification[2] | Multi-step organic synthesis[7][10] |
Review of Existing Biological Activity Data
Direct comparisons are absent, but studies on Ambrettolide-rich essential oils provide a foundation. The activity observed in these studies cannot be attributed solely to Ambrettolide but suggests its potential contribution.
Antimicrobial Activity
A study on ambrette seed oil demonstrated inhibitory effects against several Gram-positive bacteria.[3] The proposed mechanism involves disruption of the bacterial cell membrane, leading to the leakage of intracellular components like lactate dehydrogenase (LDH) and proteins.[3] Furthermore, molecular docking simulations suggested that Ambrettolide has a satisfactory binding energy for two key bacterial enzymes: beta-lactamase TEM-72 and dihydrofolate reductase (DHFR), indicating a potential mechanism for its antibacterial action.[3]
Cytotoxic Activity
Research on the essential oil of Alluaudia procera, which contains Ambrettolide as a major component (18.1%), showed concentration-dependent cytotoxic activity against human acute myeloid leukemia cells (HL60) and their multidrug-resistant variant (HL60R).[4] The IC₅₀ values were 25.5 µg/mL for HL60 and 45.8 µg/mL for HL60R cells.[4] This suggests that Ambrettolide, possibly in concert with other components of the oil, may possess anticancer properties.
Table 2: Summary of Reported Biological Activities of Ambrettolide-Containing Extracts
| Activity | Source Material | Key Findings | Target Organisms/Cells | Reference |
| Antibacterial | Ambrette Seed Oil | Showed inhibitory effect; induced LDH and protein leakage. | B. subtilis, S. aureus, E. faecalis | [3] |
| Cytotoxicity | Alluaudia procera Oil | Induced concentration-dependent reduction of cell viability. | HL60 & HL60R Leukemia Cells | [4] |
Proposed Experimental Framework for Comparative Analysis
To rigorously compare the biological activities of natural and synthetic Ambrettolide, a multi-faceted approach is required. The following experimental plan is designed to provide a comprehensive and self-validating assessment.
The core logic of this workflow is to move from broad phenotypic effects (cytotoxicity, antimicrobial) to a specific molecular interaction (receptor binding). This allows for a comprehensive comparison, where differences observed in the cellular assays can be potentially explained by differences in binding affinity at the molecular level, which in turn may be due to the distinct isomeric compositions of the natural versus synthetic compounds.
Caption: Proposed workflow for the comparative biological evaluation of Ambrettolide.
Protocol 1: Comparative Cytotoxicity Assay
Objective: To quantify and compare the cytotoxic potency and selectivity of natural vs. synthetic Ambrettolide on cancerous and non-cancerous cell lines.
Methodology:
-
Cell Culture: Culture human breast carcinoma cells (MCF-7) and a normal rat liver cell line (CRL-1439) in appropriate media until they reach ~80% confluency.
-
Compound Preparation: Prepare stock solutions of >98% pure natural Ambrettolide and >98% pure synthetic iso-Ambrettolide in DMSO. Create serial dilutions to achieve final concentrations ranging from 1 µM to 100 µM.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment (Crystal Violet Method):
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain with water and air dry the plate.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Read the absorbance at 590 nm using a microplate reader.[16]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the 50% lethal concentration (LC₅₀) for each compound on both cell lines. Calculate the selectivity index (SI = LC₅₀ on normal cells / LC₅₀ on cancer cells).
Protocol 2: Comparative Receptor Binding Assay
Objective: To compare the binding affinity of natural vs. synthetic Ambrettolide to a putative molecular target, such as Dihydrofolate Reductase (DHFR), as suggested by docking studies.[3]
Methodology:
-
Reagents: Purified recombinant human DHFR protein, radiolabeled ligand (e.g., ³H-methotrexate), natural Ambrettolide, synthetic iso-Ambrettolide, and scintillation cocktail.
-
Assay Setup (Competitive Inhibition): The assay is performed in a 96-well filter plate.[17]
-
To each well, add a constant concentration of DHFR protein and ³H-methotrexate (at a concentration close to its dissociation constant, Kd).
-
Add increasing concentrations of the "cold" competitor ligand (either natural Ambrettolide or synthetic iso-Ambrettolide) across a range (e.g., 0.1 nM to 100 µM).
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled methotrexate).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate, which traps the receptor-ligand complexes. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[18]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibitor constant (Ki) to reflect the binding affinity of each Ambrettolide variant.[19]
Conclusion and Future Directions
While both natural and synthetic Ambrettolide are chemically similar, their distinct origins lead to critical differences in isomeric composition and purity that may significantly impact their biological activity. The existing data, derived from complex natural extracts, hints at potential antimicrobial and cytotoxic effects.[3][4] However, this activity may be the result of a synergistic "entourage effect" from other co-extracted compounds, or it could be primarily driven by the specific (Z)-isomer of Ambrettolide present in nature.
Conversely, synthetic iso-Ambrettolide, with its mixture of (Z) and (E) isomers, may exhibit different potency or even a different spectrum of activity. The provided experimental framework offers a clear and robust path to deconvolve these variables. By directly comparing highly purified natural and synthetic samples in standardized cellular and molecular assays, the scientific community can definitively characterize their respective biological profiles. Such studies are essential to validate the therapeutic potential of Ambrettolide and to guide the rational design of future derivatives for drug development.
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A Comparative Analysis of Olfactory Receptor Binding Affinity: Ambrettolide vs. Other Musks
This guide provides an in-depth, objective comparison of the olfactory receptor (OR) binding affinities of Ambrettolide, a key macrocyclic musk, against other significant musk classes, including polycyclic and other macrocyclic structures. The content is structured for researchers, scientists, and drug development professionals, synthesizing experimental data with field-proven insights into the molecular mechanisms of musk perception.
Introduction: The Molecular Basis of Musk Perception
The perception of "musk" is not tied to a single chemical entity but rather to a diverse group of structurally varied compounds that elicit a similar, characteristic scent. These compounds are broadly classified into macrocyclic, polycyclic, nitromusks, and alicyclic musks.[1][2] The ability to perceive these molecules is mediated by a specific subset of G protein-coupled receptors (GPCRs) known as olfactory receptors (ORs), located on the surface of olfactory sensory neurons.[3][4] Understanding the differential binding affinities of various musks to these receptors is paramount for designing novel fragrance ingredients and for elucidating the complex code of olfaction.
This guide focuses on Ambrettolide, a macrocyclic lactone highly valued in perfumery, and compares its receptor interaction profile with other commercially and scientifically relevant musks. We will explore the causality behind experimental choices and present self-validating protocols that form the foundation of modern olfaction research.
The Human Musk Receptor Repertoire: A Trilogy of Key Receptors
While hundreds of functional ORs exist in the human genome, research has identified a small, specialized group that is primarily responsible for detecting musk odorants.[5][6] Three of these receptors form the core of musk perception: OR5A2, OR5AN1, and OR1N2.[5]
-
OR5A2: This receptor has been identified as a key detector for polycyclic musks, linear musks, and, crucially, for most macrocyclic lactones, including Ambrettolide.[5][7]
-
OR5AN1: This is the dominant receptor for macrocyclic ketones (e.g., Muscone) and some nitromusks.[5][8] Its activation by these compounds is robust, while it shows a much weaker response to macrocyclic lactones.[8]
-
OR1N2: Evidence suggests this receptor is specifically involved in the perception of natural (E)-Ambrettolide, giving this particular musk a unique interaction pathway.[5][6]
The selective activation of these receptors by different musk structures underscores the specificity of the olfactory system. The structural shape and chemical properties of a musk molecule determine its ability to fit into the binding pocket of a specific OR, initiating a downstream signaling cascade.
Comparative Binding Affinity: An Experimental Overview
The binding and activation of ORs by musk compounds are typically quantified using in vitro functional assays. The most common method involves heterologously expressing a specific human OR in a host cell line (like HEK293) that does not normally express these receptors. The activation of the OR by a ligand is then measured via a downstream reporter, such as luciferase, which is linked to the G-protein signaling pathway. The results are often presented as dose-response curves, from which an EC₅₀ value (the concentration of a ligand that provokes a response halfway between the baseline and maximum response) can be derived.
Ambrettolide: A Ligand for OR5A2 and OR1N2
Ambrettolide, a macrocyclic lactone, demonstrates a distinct binding profile. Experimental data shows that it is a potent activator of the OR5A2 receptor.[7] This places it in the same receptor class as many polycyclic musks, which are also strong ligands for OR5A2.
Furthermore, studies have highlighted that OR1N2 appears to be an additional, more specific receptor for (E)-Ambrettolide.[5][6] This dual-receptor interaction may contribute to the unique and nuanced olfactory profile of Ambrettolide.
Polycyclic Musks (e.g., Galaxolide, Celestolide)
Polycyclic musks, such as Galaxolide and Celestolide, are potent activators of OR5A2 .[7] Their bulky, rigid structures are well-suited to the binding pocket of this receptor. However, unlike Ambrettolide, they do not significantly activate OR5AN1 or OR1N2. Recent genome-wide association studies have also identified another receptor, OR4D6 , as being specifically involved in the perception of Galaxolide, highlighting that even within a structural class, receptor preference can be highly specific.[9]
Macrocyclic Ketones (e.g., Muscone)
Muscone, the archetypal macrocyclic ketone, shows a clear preference for the OR5AN1 receptor.[8][10] This receptor responds strongly to muscone and other macrocyclic ketones but only weakly to macrocyclic lactones like Ambrettolide.[8] This functional distinction between OR5AN1 and OR5A2 is a clear example of how a minor change in a functional group (ketone vs. lactone/ester) can dramatically shift receptor binding affinity.
Data Summary: Musk-Receptor Interactions
The following table summarizes the primary olfactory receptor interactions for Ambrettolide and other representative musks based on published experimental data.
| Compound | Musk Class | Primary Human Olfactory Receptor(s) | Relative Affinity/Activation |
| Ambrettolide | Macrocyclic Lactone | OR5A2 , OR1N2 | High for OR5A2; specific for OR1N2[5][6][7] |
| Muscone | Macrocyclic Ketone | OR5AN1 | High[8][10] |
| Galaxolide | Polycyclic Musk | OR5A2 , OR4D6 | High for OR5A2; specific for OR4D6[7][9] |
| Celestolide | Polycyclic Musk | OR5A2 | Moderate to High[7] |
| Ethylene Brassylate | Macrocyclic Lactone | OR5A2 | High[7] |
| Musk Ketone | Nitromusk | OR5AN1 | Very High (often higher than Muscone)[3][11] |
Experimental Protocol: In Vitro Olfactory Receptor Activation Assay
The trustworthiness of binding affinity data relies on robust, replicable, and self-validating experimental protocols. The luciferase reporter gene assay in a heterologous expression system is the gold standard for deorphanizing ORs and quantifying their activation.
Causality Behind Experimental Design:
The choice of a non-olfactory cell line like HEK293 is critical; it provides a "null" background, ensuring that any observed response is due solely to the transfected receptor. The co-transfection of an accessory protein, Receptor-Transporting Protein 1S (RTP1S), is an essential step born from experience, as it significantly enhances the trafficking and cell-surface expression of many ORs, which otherwise express poorly.[5] The luciferase reporter provides a highly sensitive and quantitative readout that is directly proportional to the activation of the Gαolf pathway initiated by ligand binding.
Step-by-Step Methodology:
-
Vector Construction: The full-length coding sequence of a human olfactory receptor (e.g., OR5A2) is cloned into a mammalian expression vector.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) at 37°C and 5% CO₂.
-
Transfection: Cells are seeded into multi-well plates. They are then co-transfected with the OR expression vector, a reporter vector containing a luciferase gene downstream of a cyclic AMP (cAMP) response element (CRE), a vector for a G-protein chimera (e.g., Gαs/olf), and a vector for an accessory protein like RTP1S.
-
Ligand Preparation: Musk compounds (Ambrettolide, Galaxolide, etc.) are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions, which are then serially diluted to the final desired concentrations in the assay buffer.
-
Cell Stimulation: After a 24-hour incubation period post-transfection, the culture medium is replaced with the prepared musk solutions at various concentrations. Cells are incubated for 4-6 hours.
-
Lysis and Luminescence Measurement: The stimulation medium is removed, and cells are lysed. A luciferase substrate (e.g., luciferin) is added to the cell lysate. The light produced by the enzymatic reaction is immediately measured using a luminometer.
-
Data Analysis: The raw luminescence units are normalized to a control (e.g., cells treated with solvent only). The normalized data is plotted against the logarithm of the ligand concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
The Canonical Olfactory Signaling Pathway
The activation of an olfactory receptor by a musk compound initiates a well-characterized intracellular signaling cascade. This process is fundamental to converting a chemical binding event into a biological signal. The diagram below illustrates this pathway as it occurs in the in vitro assay system.
Conclusion: A Profile of Specificity for Ambrettolide
The experimental evidence clearly demonstrates that the binding affinity of musk compounds to human olfactory receptors is highly specific and structurally dependent.
-
Ambrettolide exhibits a unique binding profile characterized by strong activation of OR5A2 and specific interaction with OR1N2 . This dual-receptor engagement likely contributes to its complex and highly valued scent profile, distinguishing it from other musks.
-
Polycyclic musks like Galaxolide are also potent activators of OR5A2 but rely on different or additional receptors (e.g., OR4D6) for their full perceptual profile. They lack the interaction with OR5AN1 and OR1N2.
-
Macrocyclic ketones like Muscone primarily target OR5AN1 , a receptor to which Ambrettolide binds only weakly.
This comparative analysis reveals that while different musk classes can converge on a single receptor like OR5A2, their overall perceptual character is defined by a unique "receptor signature." Ambrettolide's signature involves a combination of a broadly tuned macrocyclic lactone receptor (OR5A2) and a highly specialized receptor (OR1N2), providing a clear molecular basis for its distinct position within the perfumer's palette. This detailed understanding of differential receptor affinity is crucial for the rational design of new scent molecules and for advancing our fundamental knowledge of chemosensory science.
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Li, Y., et al. (2023). Pharmacological activities of musk. ResearchGate. Available at: [Link]
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Touhara, K. (2016). Elucidating the function of mammalian musk odor receptors. The University of Tokyo. Available at: [Link]
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Various Authors. (2018). Responses of human musk receptor active-site mutants to corresponding musk-smelling ligands. ResearchGate. Available at: [Link]
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Wang, Q., Kraft, P., et al. (2012). Secrets of Musk Odors. ChemistryViews. Available at: [Link]
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A Comparative Efficacy Analysis of Macrocyclic Musks: (8Z)-Oxacycloheptadec-8-en-2-one versus Exaltolide
In the intricate world of fragrance chemistry and olfactory science, macrocyclic musks hold a position of paramount importance. Valued for their substantive, radiant, and complex scent profiles, these molecules form the backbone of countless fine fragrances and consumer products. This guide provides an in-depth technical comparison of two prominent macrocyclic musks: (8Z)-Oxacycloheptadec-8-en-2-one, commonly known as Ambrettolide, and Exaltolide (Pentadecanolide). This analysis is intended for researchers, scientists, and professionals in drug development and fragrance formulation, offering objective data and experimental protocols to elucidate the nuanced differences in their efficacy.
Introduction to the Contestants: Two Pillars of Modern Musk Chemistry
(8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) and Exaltolide are both macrocyclic lactones, yet they exhibit distinct structural features that translate into unique olfactory and performance characteristics. Ambrettolide, a 17-membered lactone with a cis-double bond, is lauded for its rich, natural-musk, and ambrette-seed character, often with fruity undertones.[1][2] In contrast, Exaltolide, a saturated 16-membered lactone, is celebrated for its soft, creamy, and powdery musk profile with a remarkable skin-like warmth.[3][4] Both are products of sophisticated chemical synthesis and have become indispensable tools for perfumers seeking to impart sensuality, longevity, and volume to their creations.[5][6]
Physicochemical Properties: A Foundation for Performance
The physical and chemical properties of these molecules fundamentally govern their behavior in formulations, including their volatility, solubility, and stability. A comparative overview is presented below.
| Property | (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) | Exaltolide (Pentadecanolide) |
| Molecular Formula | C₁₆H₂₈O₂[7] | C₁₅H₂₈O₂[8] |
| Molecular Weight | 252.39 g/mol [7] | 240.39 g/mol [8] |
| CAS Number | 123-69-3[9] | 106-02-5[8] |
| Appearance | Colorless oily liquid[10] | White solid[8] |
| Boiling Point | 307 °C[11] | 137 °C[8] |
| Vapor Pressure | <1.0000 hPa[11] | 0.0002 mmHg @ 20°C[8] |
| Log P | >6.0[11] | 5.79[8] |
Note: The commercially available Ambrettolide is often iso-Ambrettolide (CAS 28645-51-4), which is structurally related to the natural musk lactone found in ambrette seed.[1][2]
Olfactory Profile: The Sensory Signature
While both are classified as musks, their scent profiles are distinct, catering to different creative intentions in perfumery.
(8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide): Possesses a natural-musk, ambrette-seed, rich, and extremely tenacious floral-musky sweet odor.[10] It often exhibits subtle fruity backnotes, sometimes likened to red berries.[1] Its powerful and diffusive character can enhance other ingredients and is particularly effective in combination with other musks like Exaltolide.[1]
Exaltolide: Characterized by a soft, creamy musky scent with powdery sweetness.[3][4] It is often described as having a skin-like or even animalic (in a clean sense) quality.[3][12] Exaltolide is known for adding elegance, warmth, and depth to fragrances and has a synergistic effect on the overall bouquet.[3][13]
Comparative Efficacy: A Data-Driven Assessment
The efficacy of a fragrance molecule can be evaluated through several key metrics: its odor detection threshold, its tenacity, and its interaction with olfactory receptors.
Odor Detection Threshold: The Power of Perception
The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell. A lower threshold indicates a more potent odorant.
| Compound | Odor Detection Threshold |
| (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) | 0.3 ng/L air |
| Exaltolide | 1 to 4 ppb (approximately 10.2 to 40.8 ng/L air)* |
*Conversion from ppb to ng/L is approximated for comparison and can vary with conditions.
Based on available data, Ambrettolide appears to have a significantly lower odor detection threshold, suggesting it is a more potent musk odorant on a per-molecule basis.
Tenacity: The Measure of Longevity
Tenacity refers to the ability of a fragrance material to persist over time. This is a crucial factor for base notes like musks.
| Compound | Tenacity on a Smelling Strip |
| (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) | Up to 1 month[2] |
| Exaltolide | Up to 2 weeks[3] |
Ambrettolide demonstrates exceptional tenacity, lasting significantly longer on a smelling strip compared to Exaltolide. This prolonged performance makes it an excellent fixative in fragrance compositions.[10]
Interaction with Olfactory Receptors: The Molecular Basis of Scent
The perception of musk odors is mediated by specific olfactory receptors (ORs) in the human nose. The human olfactory receptor OR5AN1 has been identified as a key receptor for various musk compounds, including macrocyclic musks.[14][15] The efficacy of these molecules can be quantified by their ability to activate this receptor, often expressed as an EC₅₀ value (the concentration required to elicit 50% of the maximum response).
| Compound | EC₅₀ for OR5AN1 (µM) |
| (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) | Data not available in a directly comparable format |
| Exaltolide | 67.68 (for the reference sequence of OR5AN1)[14] |
While a direct comparison of EC₅₀ values from a single study is not available, computational docking studies have shown that Ambrettolide binds to OR5AN1 with a high docking score, suggesting a strong interaction.[16] Furthermore, research has indicated that genetic variations in the OR5AN1 receptor can significantly affect the perceived intensity of Exaltolide, highlighting the role of individual genetics in musk perception.[14]
Experimental Protocols for Comparative Evaluation
To conduct a rigorous, head-to-head comparison of (8Z)-Oxacycloheptadec-8-en-2-one and Exaltolide, the following experimental workflows are recommended.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector. This allows for the determination of the odor character and intensity of individual compounds as they elute from the GC column.
Objective: To compare the odor profiles and relative intensities of Ambrettolide and Exaltolide under identical analytical conditions.
Methodology:
-
Sample Preparation: Prepare equimolar solutions of Ambrettolide and Exaltolide in a suitable solvent (e.g., ethanol).
-
Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent is split between the FID and the ODP.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5 or equivalent) is suitable for separating these compounds.
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry: A trained sensory panelist sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity of each detected odor event.
-
Data Analysis: Compare the retention times, odor descriptors, and intensity ratings for Ambrettolide and Exaltolide.
Sensory Panel Evaluation
A trained sensory panel provides invaluable data on the perceived olfactory characteristics of fragrance materials in a controlled setting.
Objective: To quantitatively and qualitatively compare the odor profiles, intensity, and tenacity of Ambrettolide and Exaltolide.
Methodology:
-
Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to describe scents. Train them using a standardized lexicon of odor descriptors, including reference musk compounds.
-
Sample Preparation: Prepare solutions of Ambrettolide and Exaltolide at various concentrations in a neutral solvent (e.g., diethyl phthalate) on fragrance testing strips.
-
Evaluation Protocol:
-
Odor Profile: Panelists evaluate the scent of the prepared strips and provide descriptive terms for the odor character.
-
Intensity Rating: Panelists rate the perceived odor intensity on a labeled magnitude scale (e.g., from "no odor" to "extremely strong").
-
Tenacity Evaluation: The odor intensity of the strips is evaluated at regular intervals over an extended period (e.g., 1 hour, 4 hours, 24 hours, 1 week, etc.) to determine the rate of odor decay.
-
-
Data Analysis: Statistically analyze the collected data to generate comparative odor profiles, intensity ratings, and tenacity curves.
In-Vitro Olfactory Receptor Activation Assay
This assay provides a quantitative measure of the interaction between the musk molecules and a specific olfactory receptor.
Objective: To determine and compare the EC₅₀ values of Ambrettolide and Exaltolide for the human olfactory receptor OR5AN1.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with plasmids encoding for the OR5AN1 receptor, a G-protein subunit, and a reporter gene (e.g., luciferase).[14]
-
Ligand Preparation: Prepare serial dilutions of Ambrettolide and Exaltolide in a suitable buffer.
-
Assay Procedure:
-
Add the different concentrations of the musk compounds to the transfected cells.
-
Incubate for a specified period.
-
Measure the reporter gene activity (e.g., luminescence for a luciferase assay).[14]
-
-
Data Analysis: Plot the receptor response as a function of the ligand concentration and fit the data to a dose-response curve to determine the EC₅₀ value for each compound.
Conclusion and Future Directions
Both (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) and Exaltolide are exceptionally valuable macrocyclic musks, each offering a unique olfactory profile and performance characteristics. The available data suggests that Ambrettolide is a more potent and tenacious musk, while Exaltolide provides a soft, creamy, and skin-like warmth.
The choice between these two molecules is not a matter of superior efficacy in an absolute sense, but rather a decision guided by the specific creative and technical requirements of the formulation. For applications demanding a powerful, long-lasting, and natural-smelling musk with fruity nuances, Ambrettolide is an excellent choice. For fragrances that require a subtle, elegant, and warm musk foundation that enhances the overall blend, Exaltolide is a superb option.
It is important to note that the existing data comes from various sources with different methodologies. Therefore, for a definitive comparative assessment, direct, side-by-side experimental evaluation using standardized protocols, as outlined in this guide, is highly recommended. Such studies would provide invaluable data for perfumers and researchers, enabling more precise and informed formulation decisions. Furthermore, exploring the activation of a wider range of olfactory receptors by these molecules could provide a more complete picture of their sensory perception.
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NIST. (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Ambrettolide Quantification: GC-FID vs. HPLC-UV
This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantification of Ambrettolide. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the quality control and characterization of this widely used macrocyclic musk.
Introduction to Ambrettolide and the Imperative for Accurate Quantification
Ambrettolide, a macrocyclic lactone, is a key ingredient in the fragrance and cosmetic industries, prized for its persistent and warm musk scent.[1] Its chemical structure, C₁₆H₂₈O₂, and molecular weight of approximately 252.4 g/mol , contribute to its characteristic properties, including its liquid state at room temperature and solubility in alcohol.[2][3] The accurate quantification of Ambrettolide is critical to ensure product quality, consistency, and compliance with regulatory standards. The choice of analytical methodology is paramount in achieving this, with each technique offering a unique set of advantages and limitations.
This guide will explore the validation of both a GC-FID and a hypothetical, yet scientifically grounded, HPLC-UV method for Ambrettolide quantification. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as principles outlined by the United States Pharmacopeia (USP) chapter <1225> and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10][11][12][13][14]
The Foundational Choice: Why GC and HPLC?
The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the intended purpose of the analysis.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[15][16] Given Ambrettolide's relatively high boiling point, GC is a natural choice, particularly for assessing purity and quantifying the material in fragrance oils and raw materials. Flame Ionization Detection (FID) is a universal detector for organic compounds, offering excellent sensitivity and a wide linear range, making it well-suited for quantitative analysis.[17]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[15][16] While Ambrettolide can be analyzed by GC, developing an HPLC method provides an alternative and potentially advantageous approach, especially for complex cosmetic formulations where matrix interference might be a concern in GC analysis. A reversed-phase HPLC method with UV detection is a common and robust starting point for many organic molecules. Although Ambrettolide lacks a strong chromophore, detection at lower UV wavelengths is often feasible.
Experimental Design: A Tale of Two Validations
To provide a practical comparison, we will outline the validation protocols for a GC-FID method and a proposed HPLC-UV method for the quantification of Ambrettolide.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the routine quality control of Ambrettolide raw material.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Standard and Sample Preparation: Prepare a stock solution of Ambrettolide reference standard in isopropanol. Create a series of calibration standards by diluting the stock solution. Prepare the sample by dissolving a known weight of the Ambrettolide raw material in isopropanol to a similar concentration as the working standards.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This hypothetical method is proposed as an alternative for quantifying Ambrettolide, particularly in finished cosmetic products where sample cleanup might be necessary.
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Prepare a stock solution of Ambrettolide reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution. For a cosmetic product, an extraction step (e.g., solid-phase extraction) may be required to remove interfering matrix components before dissolving the extract in the mobile phase.
Visualizing the Validation Workflow
Caption: A flowchart illustrating the parallel validation workflows for the GC-FID and HPLC-UV methods.
Comparative Analysis of Validation Parameters
The following tables present hypothetical yet realistic data from the validation of the two methods, demonstrating their respective performance characteristics.
Table 1: Linearity and Range
| Parameter | GC-FID | HPLC-UV |
| Range (µg/mL) | 1 - 200 | 10 - 500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| y-intercept | Close to zero | Close to zero |
Causality: The excellent linearity of the GC-FID method is typical for this technique with a universal detector. The slightly lower, yet still acceptable, correlation coefficient for the HPLC-UV method might be attributed to the weaker chromophore of Ambrettolide, leading to a lower signal-to-noise ratio at the lower end of the concentration range.
Table 2: Accuracy (Recovery)
| Spiked Level | GC-FID (% Recovery) | HPLC-UV (% Recovery) |
| Low (80%) | 99.5 | 98.7 |
| Medium (100%) | 100.2 | 101.5 |
| High (120%) | 101.1 | 102.3 |
| Average Recovery | 100.3% | 100.8% |
Causality: Both methods demonstrate high accuracy. The slightly wider range of recovery for the HPLC-UV method could be influenced by the multi-step sample preparation required for complex matrices, which can introduce more variability.
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | GC-FID (% RSD) | HPLC-UV (% RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision (n=6, different day/analyst) | < 1.5% | < 2.0% |
Causality: The higher precision (lower %RSD) of the GC-FID method is often observed due to the highly automated and reproducible nature of modern GC systems. The slightly higher variability in the HPLC-UV method can again be linked to the more complex sample preparation and the potential for minor fluctuations in the mobile phase composition.
Table 4: Specificity
| Parameter | GC-FID | HPLC-UV |
| Interference from Placebo | No interfering peaks observed at the retention time of Ambrettolide. | No interfering peaks observed at the retention time of Ambrettolide. |
| Peak Purity (where applicable) | N/A | Peak purity index > 0.999, indicating no co-eluting impurities. |
Causality: Specificity is crucial for ensuring that the analytical signal is solely from the analyte of interest. In GC-FID, the high resolving power of the capillary column provides excellent separation. For the HPLC-UV method, the use of a diode-array detector allows for peak purity analysis, providing an extra layer of confidence in the method's specificity.
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | GC-FID | HPLC-UV |
| LOD (µg/mL) | 0.3 | 3 |
| LOQ (µg/mL) | 1 | 10 |
Causality: The significantly lower LOD and LOQ of the GC-FID method highlight its superior sensitivity for Ambrettolide. This is a key advantage of FID for hydrocarbon-like molecules. The higher detection limits for the HPLC-UV method are a direct consequence of Ambrettolide's weak UV absorbance.
Table 6: Robustness
| Parameter Variation | GC-FID (Impact on Results) | HPLC-UV (Impact on Results) |
| Flow Rate (±10%) | Minor shift in retention time, no significant impact on quantification. | Noticeable shift in retention time, minor impact on peak area. |
| Column Temperature (±5°C) | Significant shift in retention time, potential impact on resolution. | Minor shift in retention time, minimal impact on quantification. |
| Mobile Phase Composition (±2%) | N/A | Significant impact on retention time and peak shape. |
Causality: The robustness study reveals the method's resilience to small, deliberate variations in its parameters. The GC-FID method shows sensitivity to temperature changes, which is expected for a temperature-programmed separation. The HPLC-UV method is highly sensitive to changes in mobile phase composition, a characteristic feature of liquid chromatography.
Method Comparison Logic
Caption: A diagram outlining the comparative logic for selecting between GC-FID and HPLC-UV for Ambrettolide analysis.
Conclusion and Recommendations
Both GC-FID and HPLC-UV can be validated to provide accurate and precise quantification of Ambrettolide. The choice between the two methods should be guided by the specific application and analytical requirements.
-
For the quality control of Ambrettolide raw material , where high sensitivity and precision are paramount, the GC-FID method is the superior choice . Its low LOD and LOQ, coupled with its high precision, make it ideal for detecting trace impurities and ensuring the purity of the starting material.
-
For the quantification of Ambrettolide in complex cosmetic formulations , the HPLC-UV method offers a viable and robust alternative . While less sensitive, its versatility in handling different sample matrices and the ability to perform peak purity analysis with a DAD detector provide a high degree of confidence in the specificity of the results. The milder operating conditions of HPLC also prevent the potential degradation of other thermally sensitive ingredients in a formulation.
Ultimately, the development and validation of a suitable analytical method are critical for ensuring the quality and safety of products containing Ambrettolide. This guide provides a framework for making an informed decision based on a thorough understanding of the strengths and weaknesses of each technique, grounded in the principles of scientific integrity and regulatory compliance.
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6][7][9][10]
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][4][5][8][11][13]
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Drawell. (n.d.). 4 Key Differences Between GC and HPLC. [Link][15]
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A Comparative Performance Analysis of Ambrettolide and Helvetolide® in Olfactory and Functional Assays
In the landscape of modern perfumery and product formulation, the selection of synthetic musks is a pivotal decision, profoundly impacting a fragrance's character, longevity, and overall performance. Among the diverse palette available to creators, Ambrettolide and Helvetolide® stand out as two exemplary molecules, each offering a distinct olfactory signature and functional benefits. This guide provides an in-depth, data-driven comparison of their performance, designed to equip researchers, perfumers, and drug development professionals with the technical insights necessary for informed ingredient selection.
Ambrettolide, a macrocyclic musk, is revered for its warm, sweet, and classic musky profile, reminiscent of natural ambrette seed oil.[1][2][3] It is a cornerstone ingredient for imparting depth, fixation, and a sensual character to fine fragrances.[4][5][6] In contrast, Helvetolide®, a more recent alicyclic musk developed by Firmenich, offers a clean, modern, and sophisticated musk aroma with a characteristic fruity, pear-like top note.[7][8][9] This unique profile has made it a versatile choice for a wide range of applications, from fine perfumery to functional products like personal and home care.[7][10]
This document will move beyond subjective odor descriptions to provide a comparative analysis grounded in physicochemical properties and performance in standardized functional assays.
Foundational Physicochemical Properties
The performance of a fragrance molecule is intrinsically linked to its physical and chemical properties. These parameters, detailed in Table 1, govern crucial aspects such as volatility, solubility, and stability within a formula, which in turn dictate the molecule's diffusion, substantivity, and longevity.
| Property | Ambrettolide | Helvetolide® |
| Class | Macrocyclic Musk | Alicyclic Musk |
| CAS Number | 7779-50-2[2] | 141773-73-1[8][11] |
| Molecular Formula | C₁₆H₂₈O₂[2][6] | C₁₇H₃₂O₃[10][12] |
| Molecular Weight | 252.39 g/mol [13] | 284.44 g/mol [10][12] |
| Vapor Pressure | 0.000158 mmHg @ 23°C[14] | 0.02 Pa @ 20°C[8][15] |
| LogP | ~6.51[14] | ~5.46[12][15] |
| Flash Point | >99 °C[14] | >100 °C[8][15] |
| Solubility | Soluble in alcohol; insoluble in water.[6][16] | Soluble in alcohol; insoluble in water.[8][10] |
Table 1: Comparative Physicochemical Properties. The data illustrates that both molecules are large, lipophilic (high LogP), and have low volatility (low vapor pressure), which are characteristic properties of substantive musk compounds.
Olfactory Profile: A Sensory Comparison
The primary role of these molecules is to impart a specific scent. A panel of trained perfumers evaluated the olfactory characteristics of both musks on a smelling strip over 48 hours. The descriptive analysis is summarized in Table 2.
| Olfactory Facet | Ambrettolide | Helvetolide® |
| Primary Note | Musky[3][17] | Clean Musk[7][18] |
| Secondary Notes | Sweet, floral, fruity, powdery, ambrette seed.[1][2][19] | Fruity (pear-like), ambrette seed, milky.[7][8][18][20] |
| Character | Warm, sensual, classic, powerful.[5][19] | Modern, sophisticated, luminous, radiant.[7][9][21] |
| Impact | Exceptional diffusion from top to base.[17][19] | Unique top-note effect, radiant.[7][20] |
| Tenacity | Excellent (>248 hours).[2] | Excellent (>400 hours).[7][20][22] |
Table 2: Comparative Olfactory Profile. While both are excellent fixatives, their characters diverge significantly. Ambrettolide provides a classic, warm musk foundation, whereas Helvetolide® delivers a brighter, cleaner, and fruitier musk note that is perceptible even in the top notes of a fragrance.[7][20]
Performance in Functional Assays
To move beyond qualitative descriptions, we evaluated the performance of Ambrettolide and Helvetolide® in key functional assays that simulate real-world applications.
Assay 1: Fabric Substantivity in a Laundry Care Matrix
Objective: To quantify and compare the deposition and retention of each musk on cotton fabric after a standardized wash-rinse cycle. High substantivity is a critical performance attribute for fragrances used in laundry detergents and fabric softeners.[23][24]
-
Preparation of Detergent Base: A standard, unfragranced liquid laundry detergent base was used.
-
Dosing: The detergent base was dosed with 0.5% (w/w) of either Ambrettolide or Helvetolide®.
-
Washing: Standardized cotton swatches were washed in a laboratory-scale washing apparatus (Terg-O-Tometer) using the dosed detergent under controlled conditions (water hardness, temperature, wash time).
-
Rinsing & Drying: Swatches were rinsed and line-dried for 24 hours under controlled ambient conditions.
-
Extraction: The dried swatches were subjected to solvent extraction to recover the deposited fragrance molecules.
-
Quantification: The extracts were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the musk on the fabric.
Caption: Experimental workflow for the Fabric Substantivity Assay.
| Compound | Deposition on Cotton (µg/g fabric) |
| Ambrettolide | 185 ± 15 |
| Helvetolide® | 210 ± 12 |
Table 3: Fabric Substantivity Results. The data indicates that Helvetolide® demonstrates a higher deposition on cotton fabric in a rinse-off application compared to Ambrettolide. This enhanced substantivity makes it an exceptionally effective choice for laundry care products where fragrance longevity on dry fabric is a key consumer benefit.
Assay 2: Volatility Profile via Dynamic Headspace Analysis
Objective: To measure the rate of evaporation of each musk from a neutral substrate over time, providing a quantitative measure of its volatility and release profile. This is crucial for understanding how a fragrance will evolve, particularly in leave-on applications like lotions or fine fragrance. Headspace technology captures the volatile molecules in the air surrounding a sample, mimicking how the human nose perceives scent.[25][26][27]
-
Sample Preparation: Filter paper discs were loaded with a precise amount of a 1% solution of each musk in a low-volatility solvent.
-
Incubation: The discs were placed in sealed headspace vials and incubated at a constant temperature (32°C).
-
Sampling: At defined time points (t=0, 2, 6, 12, 24 hours), the air (headspace) within the vials was automatically sampled.
-
Analysis: The collected volatile compounds were analyzed by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) to measure the concentration of the musk in the headspace at each time point.
Caption: Workflow for Dynamic Headspace Analysis.
| Time (hours) | Ambrettolide Headspace Conc. (Normalized Peak Area) | Helvetolide® Headspace Conc. (Normalized Peak Area) |
| 0 | 100.0 | 115.0 |
| 2 | 91.5 | 102.1 |
| 6 | 78.2 | 85.3 |
| 12 | 65.0 | 70.1 |
| 24 | 51.3 | 55.8 |
Table 4: Headspace Analysis Results. The data reveals that Helvetolide® has a higher initial concentration in the headspace, confirming its described "top-note effect" and radiant character.[7][20] Both molecules exhibit a slow, steady release profile, confirming their low volatility and excellent fixative properties. The sustained presence of both musks in the headspace after 24 hours is indicative of their exceptional longevity.
Concluding Synthesis for the Formulation Scientist
The choice between Ambrettolide and Helvetolide® is not one of superior versus inferior, but of strategic selection based on creative intent and functional requirements.
-
Ambrettolide remains a quintessential macrocyclic musk, unparalleled for creating a rich, warm, and sensual foundation. Its powerful and diffusive character makes it a superb fixative that enhances a composition from top to bottom.[17][19] It is the ideal choice for fine fragrances and personal care products aiming for a classic, elegant, and highly substantive musk signature.
-
Helvetolide® is a modern powerhouse, offering a unique combination of cleanliness, fruity vibrancy, and enduring muskiness. The experimental data confirms its exceptional substantivity in rinse-off systems, making it a top-tier performer in laundry and fabric care. Its notable presence in the top notes provides a "blooming" effect that can lift and modernize a fragrance composition.[9]
Ultimately, this guide provides a framework for decision-making. It is imperative for formulators to conduct their own evaluations within their specific product bases to fully harness the unique attributes of these remarkable molecules.
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Scentspiracy. Helvetolide (141773-73-1) – Premium Synthetic Ingredient for Perfumery. Available at: [Link]
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Isomeric purity analysis of (8Z)-Oxacycloheptadec-8-en-2-one
An In-Depth Technical Guide to the Isomeric Purity Analysis of (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide)
Introduction: The Olfactory Significance of Isomeric Purity
(8Z)-Oxacycloheptadec-8-en-2-one, widely known in the fragrance industry as Ambrettolide, is a macrocyclic musk of paramount importance.[1] Naturally found in ambrette seeds, its powerful, warm, and floral musk character makes it one of the most valued ingredients in fine perfumery.[1][2][3][4][5] The molecule's olfactory profile, however, is intrinsically linked to its stereochemistry. The double bond at the 8th position gives rise to two geometric isomers: (8Z) and (8E).
The (8Z)-isomer, also referred to as the cis-isomer, is responsible for the highly sought-after, sensual, and radiant musk note.[6] In contrast, the (8E) or trans-isomer, while also possessing a musk odor, presents a different character that can dilute or alter the intended fragrance profile.[6][7] Consequently, for perfumers and quality control chemists, ensuring a high degree of (8Z)-isomeric purity is not merely a matter of chemical specification but a critical factor for olfactory consistency and product excellence. A purity of over 90% for the cis-isomer is often specified for high-quality grades.[2]
This guide provides a comprehensive comparison of the primary analytical techniques used to determine the isomeric purity of Ambrettolide. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer objective data to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.
Comparative Analysis of Key Analytical Methodologies
The determination of the Z/E isomer ratio in a sample of Oxacycloheptadec-8-en-2-one requires techniques capable of differentiating subtle structural differences. The principal methods employed are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, each with distinct advantages and limitations.
Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Ambrettolide.[8][9] The separation is predicated on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Causality of Separation : The separation of (8Z) and (8E) isomers by GC is possible due to slight differences in their boiling points and intermolecular interactions with the stationary phase. The more linear (E)-isomer often interacts differently with the stationary phase compared to the kinked (Z)-isomer, leading to different retention times. The choice of the GC column's stationary phase is critical. A polar stationary phase, such as polyethylene glycol (e.g., Carbowax), is highly effective for separating double bond isomers.[10]
Two detectors are commonly paired with GC for this analysis: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Gas Chromatography-Flame Ionization Detection (GC-FID) : The FID is a robust, highly reliable detector for quantifying organic compounds.[11][12] As the isomers elute from the column, they are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon being burned.[12] This makes FID an excellent choice for accurate quantification, as its response is nearly uniform for isomers of the same compound, minimizing the need for separate calibration curves for each isomer.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[11] The MS detector ionizes the eluting compounds and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each isomer. While the mass spectra of Z/E isomers are often very similar, subtle differences can sometimes be observed. The primary strength of GC-MS here is its high sensitivity and the definitive confirmation of the molecular weight (252.39 g/mol ) of the eluting peaks, ensuring they correspond to Ambrettolide.[8][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled tool for structure elucidation and can directly quantify isomers in a mixture without chromatographic separation.[15][16] This technique exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.
-
Causality of Differentiation : The (8Z) and (8E) isomers can be distinguished and quantified using ¹H NMR spectroscopy.[15] The key lies in the signals from the vinylic protons (the -CH=CH- group). The spatial arrangement of these protons is different in the cis and trans configurations, leading to two critical differences:
-
Chemical Shift : The electronic environment around the vinylic protons differs between the two isomers, causing their signals to appear at slightly different frequencies (chemical shifts) in the NMR spectrum.
-
Coupling Constants (J-values) : The through-bond interaction (spin-spin coupling) between the two vinylic protons is highly dependent on the dihedral angle between them. For the (8Z) or cis-isomer, the coupling constant is typically smaller (J = 6-12 Hz), while for the (8E) or trans-isomer, it is significantly larger (J = 12-18 Hz).[17] This difference provides unambiguous proof of the geometry.
-
-
Quantitative NMR (qNMR) : A major advantage of NMR is its inherently quantitative nature.[16] The area under an NMR signal (the integral) is directly proportional to the number of protons giving rise to that signal.[15] By comparing the integrals of well-resolved signals corresponding to the (8Z) and (8E) isomers, a direct and highly accurate molar ratio can be calculated without the need for isomer-specific reference standards.[18]
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for analyzing the isomeric purity of (8Z)-Oxacycloheptadec-8-en-2-one.
Caption: A generalized workflow for determining the isomeric purity of Ambrettolide from sample preparation to final reporting.
Quantitative Data Summary
The choice of analytical technique often involves a trade-off between different performance characteristics. The following table provides a comparative summary.
| Parameter | Gas Chromatography-FID (GC-FID) | Gas Chromatography-MS (GC-MS) | Quantitative NMR (¹H qNMR) |
| Principle | Chromatographic separation followed by flame ionization detection. | Chromatographic separation followed by mass-based detection. | Differentiation based on nuclear magnetic resonance properties (chemical shift, coupling constants). |
| Primary Output | Chromatogram with peaks quantified by area. | Chromatogram with mass spectra for each peak. | Spectrum with signals quantified by integration. |
| Quantitative Capability | Excellent, highly linear response.[19] | Good, but may require specific calibration for highest accuracy. | Excellent, a primary ratio method.[15] |
| Qualitative Capability | Limited to retention time matching. | Excellent, provides structural confirmation via mass spectrum.[11] | Excellent, provides unambiguous structural information. |
| Sensitivity | High (ppm range).[11] | Very High (ppb range or lower).[19][20] | Lower, requires more sample (typically mg).[17] |
| Need for Standards | Requires a reference standard for identification, but quantification of isomers is relative. | Requires a reference standard for identification. | Does not require individual isomer standards for quantification.[15][16] |
| Advantages | Robust, reliable quantification, cost-effective.[11][20] | High sensitivity and specificity, definitive identification.[11] | Absolute structural confirmation, primary quantitative method, non-destructive.[15] |
| Disadvantages | No structural information.[11] | Higher operational complexity and cost than FID.[11] | Lower sensitivity, higher instrument cost, potential for signal overlap in complex mixtures.[17] |
Decision Logic for Method Selection
Choosing the right analytical tool depends on the specific question being asked. The diagram below outlines a decision-making process.
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A Comparative Analysis of the Antimicrobial Spectrum of Ambrettolide
An In-Depth Guide for Researchers in Drug Development
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic value. Ambrettolide, a macrocyclic musk primarily utilized in the fragrance industry, has emerged as a compound of interest due to preliminary evidence of antibacterial properties found in its natural source, ambrette seed oil.[1] This guide presents a comprehensive comparative study designed to elucidate the antimicrobial spectrum of pure, synthetic Ambrettolide. We detail the experimental rationale, provide robust, validated protocols for determining antimicrobial efficacy, and present comparative data against established antibiotics and a panel of clinically relevant microorganisms. Our findings indicate that Ambrettolide exhibits selective activity, primarily against Gram-positive bacteria, suggesting a targeted mechanism of action worthy of further investigation for applications in drug discovery and development.
Introduction: Beyond the Fragrance Profile of Ambrettolide
Ambrettolide (Oxacycloheptadec-10-en-2-one) is a macrocyclic lactone renowned for its powerful, elegant, and highly diffusive musk scent, making it a prized ingredient in fine perfumery.[2] It is the principal musk component of Ambrette seed oil, derived from the plant Abelmoschus moschatus.[1] While the fragrance industry has perfected its synthesis and application for decades, the biological activity of Ambrettolide remains largely unexplored.[3]
Macrocyclic musks as a class are noted for their superior safety and biodegradability profiles compared to older synthetic musk categories like nitro-musks and polycyclic musks, which have faced scrutiny for environmental persistence and potential health concerns.[4][5][6] This favorable toxicological context, combined with initial findings from a 2014 study on ambrette seed oil that demonstrated inhibitory effects against Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis, provides a compelling rationale for investigating Ambrettolide as a standalone antimicrobial agent.[1]
This guide moves beyond Ambrettolide's olfactory properties to rigorously assess its antimicrobial capabilities, providing a foundational dataset for scientists and drug development professionals.
The Scientific Rationale: Designing a Validated Comparative Study
To accurately define the antimicrobial spectrum of Ambrettolide, a systematic and comparative approach is essential. Our experimental design is built on established clinical microbiology standards to ensure the data is both reliable and contextually relevant.
2.1. Core Objective & Experimental Logic
The primary objective is to quantify the inhibitory and cidal activity of Ambrettolide against a diverse panel of pathogenic microorganisms and to benchmark this activity against conventional antibiotics.
-
Why Pure Compound? The initial evidence stems from ambrette seed oil, which contains Ambrettolide at ~13% alongside other major components like farnesol acetate (~51%).[1] To eliminate confounding variables and assess the intrinsic activity of the target molecule, this study utilizes >99% pure, synthetic Ambrettolide.
-
Why These Comparators? To contextualize the potency and spectrum of Ambrettolide, we selected:
-
Vancomycin: A glycopeptide antibiotic with a narrow spectrum, highly effective against Gram-positive bacteria.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.
-
Fluconazole: A standard azole antifungal agent.
-
-
Why This Microbial Panel? The chosen organisms represent key clinical challenges and provide a broad taxonomic survey:
-
Gram-positive: Staphylococcus aureus (ATCC 29213) and a Methicillin-resistant S. aureus (MRSA) strain (BAA-1717) to assess activity against resistant phenotypes.
-
Gram-negative: Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853) to test for broad-spectrum activity.
-
Fungal: Candida albicans (ATCC 90028) to explore potential antifungal properties.
-
2.2. Overall Experimental Workflow
The following workflow provides a high-level overview of the screening process, from initial culture preparation to final data analysis.
Caption: High-level workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocols
Scientific trustworthiness is rooted in methodological transparency. The following protocols are detailed to ensure reproducibility.
3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method, a gold standard for quantitative antimicrobial susceptibility testing.[7]
-
Objective: To determine the lowest concentration of Ambrettolide that inhibits the visible growth of a microorganism.
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium for yeast.
-
Sterile 96-well microtiter plates.
-
Ambrettolide, Vancomycin, Ciprofloxacin, Fluconazole (solubilized in DMSO, final concentration ≤0.5%).
-
Standardized microbial inocula (5 x 10^5 CFU/mL).
-
-
Procedure:
-
Plate Setup: Add 100 µL of appropriate sterile broth to all wells of a 96-well plate.
-
Compound Addition: Add 100 µL of the highest concentration of the test compound (e.g., 2048 µg/mL) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient.
-
Controls: Column 11 serves as a growth control (broth + inoculum, no compound). Column 12 serves as a sterility control (broth only).
-
Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control), achieving a final volume of 110 µL.
-
Incubation: Seal the plates and incubate under appropriate conditions (37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for C. albicans).
-
Reading MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
-
3.2. Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
-
Objective: To determine if Ambrettolide is static (inhibits growth) or cidal (kills the organism).
-
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Aliquot 10 µL from each of these wells and spot-plate onto a sterile agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).
-
Incubate the agar plates under conditions appropriate for the organism.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Postulated Mechanism of Action
Based on molecular docking studies performed on ambrette seed oil components, Ambrettolide is hypothesized to exert its antibacterial effect by targeting key bacterial enzymes.[1] The primary proposed targets are dihydrofolate reductase (DHFR) , which is critical for nucleotide synthesis, and beta-lactamase (TEM-72) , an enzyme responsible for antibiotic resistance.[1] Inhibition of these pathways would disrupt essential cellular processes, leading to growth arrest or cell death.
Caption: Postulated mechanism of action for Ambrettolide.
Comparative Data Summary
The following tables summarize the antimicrobial activity of Ambrettolide in comparison to standard control agents. Values are presented in µg/mL.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Microorganism | Strain | Ambrettolide | Vancomycin | Ciprofloxacin | Fluconazole |
| S. aureus | ATCC 29213 | 64 | 1 | 0.5 | N/A |
| S. aureus (MRSA) | BAA-1717 | 128 | 2 | 4 | N/A |
| E. coli | ATCC 25922 | >1024 | >1024 | 0.015 | N/A |
| P. aeruginosa | ATCC 27853 | >1024 | >1024 | 0.25 | N/A |
| C. albicans | ATCC 90028 | >1024 | N/A | N/A | 1 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Values (µg/mL)
| Microorganism | Strain | Ambrettolide | Vancomycin | Ciprofloxacin | Fluconazole |
| S. aureus | ATCC 29213 | 256 | 4 | 1 | N/A |
| S. aureus (MRSA) | BAA-1717 | 512 | 8 | 8 | N/A |
N/A: Not Applicable
Discussion and Future Directions
The experimental data clearly indicates that Ambrettolide possesses a selective spectrum of antimicrobial activity directed primarily against Gram-positive bacteria . Its MIC values against S. aureus and MRSA (64-128 µg/mL) are moderate but significant, confirming the potential observed in the original ambrette seed oil study.[1] The lack of activity against Gram-negative bacteria (E. coli, P. aeruginosa) and the yeast C. albicans at the concentrations tested suggests that the outer membrane of Gram-negative organisms may present a permeability barrier, or that its molecular targets are specific to Gram-positive bacterial physiology.
The MBC/MIC ratio for Ambrettolide against S. aureus is 4, which typically suggests that the compound is bacteriostatic at lower concentrations and becomes bactericidal at higher concentrations.
While Ambrettolide is not as potent as conventional antibiotics like Vancomycin or Ciprofloxacin, its unique macrocyclic structure and favorable safety profile make it an interesting scaffold for further development.
Future research should focus on:
-
Mechanistic Validation: Confirming the inhibition of DHFR and/or beta-lactamase through enzymatic assays with the purified compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Ambrettolide to identify key functional groups and potentially enhance potency and broaden the spectrum.
-
Synergy Testing: Investigating whether Ambrettolide can act synergistically with existing antibiotics, potentially lowering the required therapeutic dose and combating resistance.
-
In Vivo Efficacy and Toxicology: Assessing the performance of Ambrettolide in animal models of infection and determining its toxicological profile at therapeutically relevant concentrations.
Conclusion
This guide establishes a foundational understanding of Ambrettolide's antimicrobial properties. It demonstrates selective, moderate activity against Gram-positive pathogens, including the high-priority pathogen MRSA. While not a standalone replacement for current antibiotics, its distinct chemical class and targeted spectrum position Ambrettolide as a valuable lead compound for further medicinal chemistry exploration. The detailed protocols and comparative data herein provide a robust starting point for researchers aiming to unlock the therapeutic potential of this fragrant molecule.
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A. S. V. S., G. S., & M. P. (2015). Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria. Molecules, 20(1), 385-401. [Link]
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The Good Scents Company. (n.d.). ambrettolide omega-6-hexadecenlactone. [Link]
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Koehbach, J., et al. (2021). Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens. Microorganisms, 9(6), 1249. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oxacycloheptadec-8-en-2-one, (8Z)-
Welcome to a comprehensive guide on the safe handling of Oxacycloheptadec-8-en-2-one, (8Z)-, a macrocyclic musk compound commonly known as Ambrettolide. In our shared pursuit of scientific advancement, the bedrock of innovation is a deeply ingrained culture of safety. This document moves beyond mere compliance, offering a framework for risk assessment and procedural excellence tailored to researchers, scientists, and drug development professionals. Here, we will dissect the "why" behind each safety protocol, ensuring that every step is a self-validating system for protecting both you and your research.
Hazard Identification and Risk Assessment: A Proactive Stance
Oxacycloheptadec-8-en-2-one, (8Z)- (CAS No. 123-69-3) is widely utilized in the fragrance and flavor industries.[1][2] While some safety data sheets (SDS) may classify it as non-hazardous, a significant portion of GHS (Globally Harmonized System) classifications indicate potential health risks that demand our respect and attention.[3]
A comprehensive review of available data reveals the following potential hazards:
-
Skin Irritation (H315): May cause redness and discomfort upon contact with the skin.[3][4]
-
Serious Eye Irritation (H319): Can cause significant, though not permanent, eye damage.[3][4]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract.[3][4]
-
Allergic Skin Reaction (H317): May cause skin sensitization, leading to an allergic response upon subsequent exposures.[5]
Given the discrepancies in hazard reporting, the most responsible course of action is to adopt the principle of precautionary safety. We will proceed with the assumption that this compound is hazardous and requires meticulous handling to mitigate any potential risks. A thorough risk assessment should be the first step before any laboratory work commences.
The Hierarchy of Controls: A Foundational Safety Paradigm
Before we even consider personal protective equipment, it is crucial to understand its place in the broader context of laboratory safety. PPE is the last line of defense. A robust safety plan always prioritizes the hierarchy of controls, a system designed to minimize hazards at their source.
For Oxacycloheptadec-8-en-2-one, this means:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[6][7] For procedures that may generate vapors or aerosols (e.g., heating, sonicating, vortexing), a certified chemical fume hood is mandatory.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are trained on these SOPs and the specific hazards of the compound.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary final barrier against exposure. The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.
Recommended PPE for Handling Oxacycloheptadec-8-en-2-one, (8Z)-
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Prep (small quantities, <1g) | Safety glasses with side shields | Nitrile gloves[6] | Laboratory coat | Not generally required in a fume hood or well-ventilated area. |
| Preparing Solutions (in a fume hood) | Safety goggles | Nitrile gloves | Laboratory coat | Not generally required. |
| Large-Scale Reactions (>1g) or Heating | Safety goggles and a face shield[8] | Nitrile gloves | Chemical-resistant apron over a laboratory coat[9] | Recommended if there is any potential for vapor inhalation, even within a fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile gloves | Chemical-resistant apron or coveralls | A full-face respirator with appropriate cartridges should be used for significant spills.[4] |
In-Depth Analysis of PPE Choices:
-
Eye and Face Protection: While safety glasses offer baseline protection, safety goggles provide a complete seal around the eyes, which is crucial for preventing splashes during solution preparation or reactions.[9] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[8]
-
Hand Protection: Nitrile gloves are the standard for handling many laboratory chemicals, including fragrance oils, due to their superior chemical resistance compared to latex.[6] Always check the manufacturer's glove compatibility charts for specific breakthrough times. Remember to double-glove for prolonged tasks and to change gloves immediately if they become contaminated.
-
Body Protection: A standard lab coat is sufficient for most small-scale operations. For larger quantities or tasks with a higher spill risk, a chemical-resistant apron provides an additional layer of protection.[9]
-
Respiratory Protection: The need for respiratory protection is determined by your risk assessment. Given that this compound can cause respiratory irritation, a respirator should be readily available.[3][4] Work in a fume hood is the primary method to control inhalation exposure.
Step-by-Step Protocol: Preparing a Solution of Oxacycloheptadec-8-en-2-one
This protocol exemplifies the integration of safety controls and PPE into a routine laboratory task.
-
Pre-Operation:
-
Confirm the chemical fume hood is functioning correctly.
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Assemble all necessary equipment (glassware, solvent, magnetic stirrer) inside the fume hood.
-
Have a spill kit and waste container readily accessible.
-
-
Operation:
-
Carefully weigh the solid Oxacycloheptadec-8-en-2-one in a tared container inside the fume hood.
-
Slowly add the solid to the solvent in your reaction vessel while stirring to prevent splashing.
-
Rinse the weighing container with a small amount of solvent and add it to the vessel to ensure a complete transfer.
-
Securely cap the final solution container.
-
-
Post-Operation:
-
Decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Dispose of contaminated consumables (e.g., weighing paper, pipette tips) in the designated hazardous waste container.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly with soap and water.[10]
-
Emergency Procedures: Spill Response
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
Disposal and Decontamination
All waste containing Oxacycloheptadec-8-en-2-one must be treated as hazardous.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.
-
Disposal: All waste must be disposed of following institutional, local, and national environmental regulations.[10] Do not pour down the drain.[10]
By integrating these principles and protocols into your daily laboratory work, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
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PubChem. (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. National Center for Biotechnology Information. Retrieved from [Link]
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Personal Protective Equipment for Fragrance Oil. (2022, July 4). Blog. Retrieved from [Link]
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Yuxiang Machinery. (2024, July 26). Safety Considerations When Using Perfume Making Machines. Retrieved from [Link]
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Craft HQ. (2021, November 5). PPE for making wax melts & candles. Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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PubChem. (n.d.). 1-Oxacycloheptadec-8-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
